5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Description
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Properties
IUPAC Name |
5-hydroxy-2,2-dimethylchromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2)6-5-9-10(15-12)4-3-8(7-13)11(9)14/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVXYPFWRHKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454657 | |
| Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54287-99-9 | |
| Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 54287-99-9): A Keystone for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Chromene Scaffold
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, a specialized chromene derivative, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. The chromene motif, a fusion of a benzene and a pyran ring, is a privileged scaffold found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This particular derivative, bearing both a hydroxyl and an aldehyde functional group, offers a unique chemical handle for diversity-oriented synthesis, enabling the generation of complex molecular architectures with novel biological functions. Its utility has been notably demonstrated in the development of potent inhibitors for the Anoctamin-1 (ANO1) calcium-activated chloride channel, a promising target in cancer therapy.[3][4] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its pivotal role in the discovery of next-generation therapeutics.
Physicochemical Properties: A Foundation for Synthetic Manipulation
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and biological applications.
| Property | Value | Source |
| CAS Number | 54287-99-9 | Internal Data |
| Molecular Formula | C₁₂H₁₂O₃ | Internal Data |
| Molecular Weight | 204.22 g/mol | Internal Data |
| Appearance | Off-white to light yellow solid | Internal Data |
| Melting Point | 70-71 °C | Internal Data |
| Boiling Point | 310.0±42.0 °C (Predicted) | Internal Data |
| Solubility | Soluble in methanol and ethyl acetate. | Internal Data |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | Internal Data |
Synthesis and Characterization: A Robust and Reproducible Protocol
The synthesis of this compound is reliably achieved through the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenal. This reaction is a cornerstone for accessing this valuable intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dihydroxybenzaldehyde
-
3-Methyl-2-butenal
-
Calcium hydroxide
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a two-necked round-bottom flask, add 2,4-dihydroxybenzaldehyde (1 equivalent), calcium hydroxide (1.03 equivalents), and methanol.
-
Slowly add 3-methyl-2-butenal (5.4 equivalents) dropwise to the stirring mixture.
-
Stir the reaction mixture continuously at room temperature for 48 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction by adjusting the pH of the solution to 1-2 with 1 M hydrochloric acid.
-
Remove the methanol by distillation under reduced pressure.
-
Extract the remaining aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic phases and wash sequentially with brine (2 x volume of organic phase).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (9:1) eluent system.
-
Crystallize the final product from a hexane/ethyl acetate (3:1) solvent mixture to yield a yellow solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance and Applications: A Gateway to Novel Therapeutics
While the intrinsic biological activity of this compound is an area of ongoing investigation, its primary significance lies in its role as a versatile precursor for the synthesis of biologically active molecules. The strategic placement of the hydroxyl and aldehyde groups allows for a variety of chemical transformations, making it an ideal starting point for diversity-oriented synthesis campaigns.
Keystone in the Development of Anoctamin-1 (ANO1) Inhibitors
A landmark study by Namkung and colleagues (2020) highlighted the power of this chromene derivative in the discovery of novel and potent inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[3][4] ANO1 is overexpressed in various cancers, including prostate, breast, and esophageal cancers, and plays a crucial role in cell proliferation, migration, and apoptosis resistance.[3][4]
By utilizing the reactive aldehyde group of this compound, the researchers were able to synthesize a library of diverse chemical scaffolds.[3][4] This led to the identification of (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one as a highly potent and selective ANO1 inhibitor with an IC₅₀ value of 1.23 μM.[3][4] This novel inhibitor demonstrated significant anticancer activity by reducing cell viability and inducing apoptosis in cancer cell lines overexpressing ANO1.[3][4]
dot
Caption: Synthetic pathway from the core compound to potent anticancer agents.
Mechanism of Action: Targeting the ANO1 Signaling Pathway in Cancer
The anticancer effects of the ANO1 inhibitors derived from this compound are rooted in the disruption of the ANO1 signaling pathway. ANO1 is not merely a chloride channel but a critical node in a complex network of signaling pathways that drive tumorigenesis.[5]
Overexpression of ANO1 has been shown to activate several key oncogenic signaling pathways, including:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: ANO1 can promote the phosphorylation and activation of EGFR, leading to downstream signaling cascades that promote cell proliferation and survival.[6][7]
-
CAMKII (Ca²⁺/calmodulin-dependent protein kinase II) Pathway: As a calcium-activated channel, ANO1 is intricately linked to calcium signaling, and its activity can influence CAMKII, which in turn regulates various cellular processes, including cell growth and proliferation.[6][7]
-
MAPK/ERK and PI3K/AKT Pathways: These are major downstream effectors of EGFR and other growth factor receptor signaling, and their activation by ANO1 contributes significantly to cancer cell proliferation, survival, and metastasis.[5][7]
By inhibiting ANO1, the derivative compounds effectively block these pro-tumorigenic signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
dot
Caption: The ANO1 signaling pathway and the point of intervention by derived inhibitors.
Key Experimental Workflows: Protocols for Biological Evaluation
For researchers aiming to explore the therapeutic potential of derivatives of this compound, the following experimental protocols are essential.
YFP-Based Fluorescence Quenching Assay for ANO1 Inhibition
This high-throughput screening assay is a robust method for identifying and characterizing ANO1 inhibitors.[8][9][10]
Principle: Cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are utilized. Activation of ANO1 by an agonist (e.g., ATP) in the presence of iodide leads to an influx of iodide, which quenches the YFP fluorescence. An effective inhibitor will block this iodide influx and prevent fluorescence quenching.[8][10]
Protocol:
-
Cell Seeding: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and the YFP halide sensor in 384-well black-walled assay plates. Incubate until a confluent monolayer is formed.[8]
-
Compound Incubation: Wash the cells with Phosphate-Buffered Saline (PBS) and then pre-incubate with various concentrations of the test compounds for 10-20 minutes at 37°C.[8][10]
-
Assay Reading: Add an iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP) to each well.[10]
-
Fluorescence Measurement: Immediately monitor the YFP fluorescence quenching over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the rate of fluorescence quenching compared to control wells.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates.[11]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3 or FaDu) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion: A Promising Future in Targeted Therapy
This compound stands out as a strategically important building block in the landscape of modern drug discovery. Its proven utility in the synthesis of potent and selective ANO1 inhibitors underscores its potential for the development of targeted therapies for a range of cancers. The methodologies and insights presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile chromene derivative in their quest for novel and effective therapeutics.
References
-
Namkung, W., et al. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. Bioorganic Chemistry, 101, 104000. [Link]
-
Yonsei University. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. [Link]
-
Frontiers in Oncology. (2021). ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Proceedings of the National Academy of Sciences. (2012). Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling. [Link]
-
Frontiers in Pharmacology. (2024). ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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MDPI. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]
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ResearchGate. (n.d.). High-throughput YFP reduction assay used to screen for ANO1 inhibitors. [Link]
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PubMed. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. [Link]
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National Center for Biotechnology Information. (2023). Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells. [Link]
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ACS Publications. (2009). Diversity Oriented Synthesis of Benzoxanthene and Benzochromene Libraries via One-Pot, Three-Component Reactions and Their Anti-proliferative Activity. [Link]
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ResearchGate. (n.d.). Biological importance of structurally diversified chromenes. [Link]
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National Center for Biotechnology Information. (2015). Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines. [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
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ResearchGate. (n.d.). Antioxidant activity of phenolic compounds in FRAP Assay. [Link]
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PubMed. (2016). Biological importance of structurally diversified chromenes. [Link]
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MDPI. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. [Link]
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National Center for Biotechnology Information. (2011). Genesis and development of DPPH method of antioxidant assay. [Link]
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National Center for Biotechnology Information. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. [Link]
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biological activity of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
An In-Depth Technical Guide to the Biological Activity of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Introduction
The chromene (or benzopyran) scaffold is a prominent heterocyclic system widely recognized as a "privileged structure" in medicinal chemistry.[1] Its presence in a vast array of natural products, such as flavonoids, tocopherols, and coumarins, underscores its evolutionary selection as a core pharmacophore.[1] Chromene derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][3][4] This versatility stems from the ability of the chromene nucleus to interact with a multitude of biological targets.[4]
This guide focuses on a specific, synthetically accessible derivative: This compound . While direct and extensive biological data for this particular molecule are nascent, its structural features—a hydroxyl group, an aldehyde moiety, and the classic 2,2-dimethyl-2H-chromene core—suggest a high potential for significant bioactivity. This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the compound's synthesis, its anticipated biological activities based on robust data from structurally related analogues, and detailed experimental protocols to facilitate its investigation as a novel therapeutic agent.
Synthesis and Physicochemical Characterization
The synthesis of this compound is achievable through established organic chemistry methodologies. A notable method involves the base-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde.
A specific synthesis involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine.[5] This reaction, which can be accelerated by microwave irradiation, yields both the target compound (angular fusion) and its linear isomer, 7-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54287-99-9 | [6][7] |
| Molecular Formula | C₁₂H₁₂O₃ | [6][8] |
| Molecular Weight | 204.22 g/mol | [6] |
| Appearance | Colorless solid | [5] |
| Solubility | Very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [6] |
Anticipated Biological Activities and Mechanistic Pathways
Based on extensive literature on the chromene scaffold, we can hypothesize and design experimental validations for several key biological activities for this compound.
Anticancer Potential
Chromene derivatives are well-documented for their potent cytotoxic effects against various cancer cell lines.[2][9] Some derivatives have shown anticancer activity higher than the reference drug doxorubicin in specific cell lines.[9][10]
Anticipated Mechanism of Action: The anticancer effects of chromenes are often multi-faceted. Reported mechanisms include the inhibition of key signaling kinases like EGFR and B-RAF, disruption of tubulin polymerization, and the induction of apoptosis.[2] The presence of the hydroxyl and aldehyde groups on the benzene ring of the target molecule provides reactive sites that could enhance binding to cellular targets and potentiate apoptosis-inducing activity.[10][11]
Experimental Workflow: In Vitro Cytotoxicity Screening A primary assessment of anticancer potential involves screening the compound against a panel of human cancer cell lines.
Protocol: WST-8 Antiproliferative Assay [12]
-
Cell Seeding: Plate human cancer cells (e.g., KMS-11, HT-29, PANC-1) in 96-well flat-bottom plates at a density of 3,000 cells/100 µL/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Replace the medium in the cell plates with 100 µL of the medium containing the serially diluted compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the treated plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Properties
The phenolic hydroxyl group is a common feature in many natural anti-inflammatory compounds. A structurally related compound, 5-hydroxyconiferaldehyde (5-HCA), has demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[13] It is highly probable that this compound shares this activity.
Anticipated Mechanism of Action: The primary mechanism is likely the suppression of pro-inflammatory mediators. This can be achieved by inhibiting the NF-κB (nuclear factor-κB) and MAPK/AP-1 (mitogen-activated protein kinase/activator protein-1) signaling pathways.[13] These pathways control the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (iNOS, COX-2). Additionally, the compound may activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps resolve inflammation.[13]
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages [13]
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.
Antimicrobial Activity
The chromene nucleus is a constituent of many natural and synthetic antimicrobial agents.[14][15] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[14][16]
Anticipated Mechanism of Action: A potential mechanism for antibacterial action is the inhibition of essential bacterial enzymes. For instance, due to structural similarities with known inhibitors like clorobiocin and novobiocin, chromene derivatives have been investigated as inhibitors of the ATP binding pocket of the DNA gyrase B enzyme, which is crucial for bacterial DNA replication.[14] The specific substituents on the chromene ring play a critical role in determining the spectrum and potency of antimicrobial activity.[15]
Experimental Workflow: Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [14][15]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Summary and Future Directions
This compound is a readily synthesizable compound belonging to the pharmacologically significant chromene class. While direct biological data is limited, its structure strongly suggests potential as a valuable lead compound, particularly in the fields of oncology, inflammation, and infectious diseases.
The immediate future for this compound should involve the systematic application of the in vitro protocols detailed in this guide. Positive results from these initial screenings would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the hydroxyl and aldehyde groups to optimize potency and selectivity.[4]
-
In Vivo Efficacy: Testing the compound in relevant animal models of cancer, inflammation, or infection to establish its therapeutic potential.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.
This structured approach will enable a thorough evaluation of this compound and pave the way for its potential development as a novel therapeutic agent.
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Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. National Institutes of Health.
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Synthesis of 5 H -Chromeno[2,3- d ]pyrimidin-5-one Derivatives via Microwave-Promoted Multicomponent Reaction. ResearchGate.
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Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii. MDPI.
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Anti-inflammatory activities of some newly synthesized substituted thienochromene and Schiff base derivatives. ResearchGate.
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed.
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In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. ResearchGate.
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][3]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate.
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Comparative Efficacy Analysis of 2H-Chromene Derivatives Against Established Anti-Inflammatory Agents. BenchChem.
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Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central.
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This compound. Molekula. baldehyde)
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5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Introduction
Chromenes, and their derivatives, represent a significant class of heterocyclic compounds found in numerous natural products and are prized for their diverse pharmacological activities.[1][2] Their unique structural motifs are foundational in the development of novel therapeutic agents, with applications ranging from anticancer to antimicrobial.[1][3] this compound is a key member of this family, serving both as a naturally occurring scaffold and a versatile synthetic intermediate.
This guide provides a comprehensive, technically-grounded workflow for the unequivocal structure elucidation of this target molecule. Moving beyond a simple recitation of methods, we will explore the causal logic behind the selection of analytical techniques, detail field-proven experimental protocols, and demonstrate how the integration of multidimensional data provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable strategy for molecular characterization.
Foundational Analysis: Molecular Formula and Key Physicochemical Properties
The first step in any structure elucidation is to establish the fundamental molecular properties. This is achieved through a combination of mass spectrometry and physical observation.
-
Molecular Formula: C₁₂H₁₂O₃
-
Molecular Weight: 204.22 g/mol [4][]
-
Appearance: Typically a white or off-white powder or crystalline solid.[4]
-
Solubility: Reported as very soluble in N,N-Dimethylformamide, soluble in methanol, and very slightly soluble in chloroform, while being practically insoluble in water.[4]
The molecular formula immediately provides the Degree of Unsaturation (DoU) , a critical piece of information.
DoU = C + 1 - (H/2) = 12 + 1 - (12/2) = 7
A DoU of 7 suggests a highly unsaturated system, likely containing a benzene ring (DoU=4), multiple double bonds (DoU=1 each), and/or ring structures (DoU=1 each), which is consistent with the proposed chromene structure.
Caption: 2D Structure of the Target Molecule.
The Integrated Spectroscopic Workflow
A robust structure elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Our workflow is designed to build the structure piece by piece, with each subsequent analysis confirming and expanding upon the last. Natural product structure elucidation has historically been revolutionized by the introduction of new techniques, with the modern standard being a combination of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Causality: Mass spectrometry is the foundational technique for determining the molecular weight (MW) of a compound and, with high-resolution instruments, its exact molecular formula.[8] This is the first and most crucial test of any proposed structure.
Experimental Protocol (High-Resolution ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The exact mass of this ion is used to calculate the molecular formula.
Data Interpretation
The expected result is a prominent ion that corresponds to the exact mass of the target molecule.
| Data Point | Expected Value | Confirms |
| Molecular Formula | C₁₂H₁₂O₃ | Elemental composition |
| Exact Mass | 204.0786 | Monoisotopic mass |
| [M+H]⁺ (ESI-MS) | 205.0865 | Molecular weight |
| M⁺ (EI-MS) | 204.0786 | Molecular weight |
A key fragmentation pattern in chromenes involves the loss of a methyl radical (•CH₃) from the gem-dimethyl group, which would result in a significant fragment ion at m/z 189.
FTIR Spectroscopy: Identifying Functional Groups
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9][10] It works by detecting the absorption of infrared radiation, which excites molecular vibrations. This allows for the confirmation of key structural features suggested by the molecular formula, such as hydroxyl and carbonyl groups.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically over a range of 4000–600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.
Data Interpretation
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.[9] For this compound, the following key absorptions are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |
| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) | Confirms the "hydroxy" component. |
| ~2970-2870 | C-H stretch | Aliphatic (sp³) | Corresponds to the gem-dimethyl groups. |
| ~1640 | C=O stretch | Conjugated Aldehyde (-CHO) | Confirms the "carbaldehyde" component. A lower frequency suggests conjugation with the aromatic ring. |
| ~1620 & ~1490 | C=C stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
| ~1250 | C-O stretch | Aryl Ether | Corresponds to the C-O-C linkage within the chromene ring. |
NMR Spectroscopy: The Definitive Structural Puzzle
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[11] It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[12][13][14][15]
Experimental Protocol (General NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Perform a sequence of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra for analysis.
¹H and ¹³C NMR: The Atomic Census
These 1D experiments identify all unique proton and carbon environments in the molecule.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | s | 1H | -OH | Phenolic proton, often broad. Shift is concentration-dependent. |
| ~9.8 | s | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group. |
| ~7.3 | d, J ≈ 8.5 Hz | 1H | H-7 | Aromatic proton ortho to the aldehyde, coupled to H-8. |
| ~6.8 | d, J ≈ 8.5 Hz | 1H | H-8 | Aromatic proton meta to the aldehyde, coupled to H-7. |
| ~6.3 | d, J ≈ 10.0 Hz | 1H | H-4 | Vinylic proton, coupled to H-3. |
| ~5.6 | d, J ≈ 10.0 Hz | 1H | H-3 | Vinylic proton, coupled to H-4. |
| ~1.45 | s | 6H | 2 x -CH₃ | Gem-dimethyl protons, appear as a single sharp peak. |
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |
| ~195 | C | C=O | Aldehyde carbonyl carbon. |
| ~160 | C | C-5 | Aromatic carbon bearing the -OH group. |
| ~155 | C | C-8a | Aromatic carbon ortho to the ether oxygen. |
| ~135 | CH | C-7 | Aromatic methine carbon. |
| ~128 | CH | C-4 | Vinylic methine carbon. |
| ~120 | C | C-6 | Aromatic carbon bearing the -CHO group. |
| ~118 | CH | C-3 | Vinylic methine carbon. |
| ~115 | CH | C-8 | Aromatic methine carbon. |
| ~112 | C | C-4a | Aromatic carbon at the ring junction. |
| ~78 | C | C-2 | Quaternary carbon bearing the gem-dimethyl groups. |
| ~28 | CH₃ | 2 x -CH₃ | Equivalent gem-dimethyl carbons. |
2D NMR: Assembling the Pieces
While 1D NMR provides the parts list, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For our target, it would show a clear cross-peak between the vinylic protons at δ ~6.3 (H-4) and δ ~5.6 (H-3), confirming their connectivity. It would also show a correlation between the aromatic protons at δ ~7.3 (H-7) and δ ~6.8 (H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to definitively assign all protonated carbons (CH, CH₂, CH₃). For example, it would link the ¹H signal at δ ~1.45 to the ¹³C signal at δ ~28.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure of this compound are:
-
The gem-dimethyl protons (δ ~1.45) will show correlations to C-2 (2 bonds) and C-3 (3 bonds).
-
The aldehyde proton (δ ~9.8) will correlate to the aromatic carbons C-6 (2 bonds) and C-7 (3 bonds).
-
The vinylic proton H-4 (δ ~6.3) will show a crucial correlation to the aromatic carbon C-4a, confirming the fusion of the pyran and benzene rings.
-
The phenolic proton (δ ~11.0) will correlate to C-5, C-6, and C-4a.
-
Caption: Key HMBC correlations confirming the molecular scaffold.
Conclusion
The structure elucidation of this compound is a systematic process where each analytical step provides a layer of evidence that is validated by the next. Mass spectrometry confirms the molecular formula (C₁₂H₁₂O₃). FTIR spectroscopy identifies the key hydroxyl and aldehyde functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The convergence of these independent datasets provides a self-validating and definitive confirmation of the structure, meeting the highest standards of scientific integrity required in research and drug development.
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The Antioxidant Potential of Chromene-6-Carbaldehyde Derivatives: A Technical Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the intricate dance between molecular structure and biological activity remains a central theme. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. This has propelled the scientific community to explore and identify potent antioxidant compounds. Among the vast and diverse scaffolds of heterocyclic chemistry, the chromene nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This in-depth technical guide focuses on a specific, promising subclass: chromene-6-carbaldehyde derivatives, and delves into their antioxidant potential for an audience of researchers, scientists, and drug development professionals.
The Significance of the Chromene Scaffold and Oxidative Stress
The chromene moiety is a fundamental heterocyclic system found in a plethora of natural products, such as flavonoids, tocopherols, and anthocyanins.[1] Its inherent structural features, particularly the presence of a benzopyran ring, make it an attractive scaffold for medicinal chemistry. The 2-oxo-2H-chromene derivatives, commonly known as coumarins, are particularly well-studied for their antioxidant properties, which are often attributed to the presence of phenolic hydroxyl groups.[1] Chromene derivatives exhibit their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom to free radicals, thereby stabilizing them, a process facilitated by a highly resonant structure.[1]
Oxidative stress arises from an overabundance of ROS, which are highly reactive molecules that can inflict damage on vital cellular components like lipids, proteins, and DNA. The quest for effective antioxidants is, therefore, a critical endeavor in modern drug discovery. This guide will provide a comprehensive overview of the synthesis, antioxidant mechanisms, and evaluation of chromene-6-carbaldehyde derivatives, offering both theoretical insights and practical, field-proven methodologies.
Synthesis of Chromene-6-Carbaldehyde Derivatives
The synthetic accessibility of a compound class is a crucial factor in its journey from a laboratory curiosity to a potential therapeutic agent. Fortunately, a variety of synthetic routes to chromene derivatives have been established, and these can be adapted for the specific synthesis of chromene-6-carbaldehyde derivatives.
A common and effective strategy involves the reaction of salicylaldehyde derivatives with α,β-unsaturated aldehydes or ketones. For instance, the reaction of a suitably substituted 2-hydroxybenzaldehyde with acrolein or a related compound can yield the desired chromene-6-carbaldehyde scaffold.[2][3] Microwave-assisted organic synthesis has also emerged as a green and efficient method for the rapid synthesis of chromene derivatives, often leading to higher yields and shorter reaction times.[4]
One plausible synthetic pathway to obtain a 2H-chromene-6-carbaldehyde derivative is through a domino oxa-Michael/aldol reaction between a substituted salicylaldehyde and an appropriate electron-deficient olefin, a reaction that can be organocatalyzed.[5]
Caption: Conceptual synthetic route to chromene-6-carbaldehyde derivatives.
Mechanisms of Antioxidant Action
The antioxidant activity of chromene derivatives can be attributed to several key mechanisms. Understanding these mechanisms is paramount for the rational design of more potent derivatives.
Free Radical Scavenging
The primary mechanism by which many antioxidants, including chromene derivatives, exert their effect is through free radical scavenging. This can occur via two main pathways:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable due to resonance delocalization. The presence of hydroxyl groups on the chromene ring is crucial for this mechanism.
-
Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical.
The efficiency of these processes is influenced by the substitution pattern on the chromene ring. Electron-donating groups can enhance the radical scavenging capacity.
Metal Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the generation of highly reactive hydroxyl radicals via the Fenton reaction. Certain chromene derivatives possess the ability to chelate these metal ions, forming stable complexes and preventing their participation in redox cycling.[6][7] This metal-chelating ability represents another important facet of their antioxidant potential. The ability to form stable five- or six-membered rings with the metal ion is a key structural feature for effective chelation.[8]
Caption: Key antioxidant mechanisms of chromene derivatives.
Evaluating Antioxidant Potential: In Vitro Assays
A battery of in vitro assays is typically employed to comprehensively evaluate the antioxidant potential of a compound. Each assay is based on a different chemical principle, and therefore, a multi-assay approach provides a more complete picture of the antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for assessing free radical scavenging activity.[9][10] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark.[9]
-
Prepare a series of dilutions of the test compound (chromene-6-carbaldehyde derivative) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[12]
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a defined volume of each concentration of the test compound and the positive control.[12]
-
Add an equal volume of the DPPH working solution to each well.[9]
-
Include a blank control containing only the solvent and the DPPH solution.[9]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.[13]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[12]
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The addition of an antioxidant leads to the reduction of ABTS•⁺ and a decrease in absorbance at 734 nm.[15]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[14]
-
On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Prepare a series of dilutions of the test compound and a positive control.
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.[14]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] This reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[17]
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. This reagent should be freshly prepared and warmed to 37°C before use.[17]
-
Prepare a series of dilutions of the test compound and a standard solution of FeSO₄·7H₂O.[17]
-
-
Assay Procedure:
-
Data Analysis:
Metal Chelating Activity Assay
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the binding of Fe²⁺. Ferrozine forms a colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in color intensity.[6]
Experimental Protocol: Metal Chelating Assay
-
Reagent Preparation:
-
Prepare solutions of the test compound, a positive control (e.g., EDTA), FeCl₂ (e.g., 2 mM), and ferrozine (e.g., 5 mM).[6]
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 562 nm.[6]
-
Calculate the percentage of metal chelating activity using a formula similar to the DPPH assay, where the control contains all reagents except the test compound.
-
Caption: A typical workflow for the evaluation of antioxidant potential.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of chromene derivatives is intricately linked to their molecular structure. While specific SAR studies on chromene-6-carbaldehyde derivatives are limited, we can extrapolate from the broader class of chromenes and coumarins to guide future design efforts.
-
Hydroxyl Groups: The presence, number, and position of hydroxyl groups on the aromatic ring are paramount for antioxidant activity. A hydroxyl group at the C-7 position is often associated with enhanced radical scavenging.
-
Electron-Donating Groups: Substituents that increase the electron density of the aromatic ring, such as methoxy groups, can enhance the antioxidant potential by facilitating hydrogen or electron donation.
-
The Carbaldehyde Group: The electron-withdrawing nature of the carbaldehyde group at the C-6 position may influence the antioxidant activity. Its impact needs to be systematically evaluated by comparing its activity with derivatives lacking this group or having it at different positions. It is plausible that while it might decrease the ease of hydrogen atom donation from a nearby hydroxyl group, it could also participate in other interactions or be a site for further chemical modification to tune the activity.
-
Lipophilicity: The overall lipophilicity of the molecule can affect its ability to interact with lipid-based free radicals and its distribution in biological systems.
Data Presentation: A Case Study
To illustrate the antioxidant potential of this class of compounds, the following table summarizes the DPPH radical scavenging activity of some furo[3,2-g]chromene-6-carbaldehyde derivatives from a study by Chonticha et al.[18] While not a direct chromene-6-carbaldehyde, the furochromone scaffold is closely related and provides valuable insights.
| Compound | Structure | DPPH IC₅₀ (µM)[18] |
| 2b | 2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | Data not available in the provided excerpt |
| 2f | 2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | 18.1 |
| 3b | N'-(2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromen-6-yl)formohydrazide | Data not available in the provided excerpt |
| 3d | N'-(2-(3-chlorophenyl)-5-oxo-5H-furo[3,2-g]chromen-6-yl)formohydrazide | Data not available in the provided excerpt |
| 3f | N'-(2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromen-6-yl)formohydrazide | Data not available in the provided excerpt |
| Ascorbic Acid (Reference) | - | Data not available in the provided excerpt |
Future Directions and Conclusion
Chromene-6-carbaldehyde derivatives represent a promising, yet relatively underexplored, class of compounds with potential antioxidant activity. This technical guide has provided a foundational understanding of their synthesis, mechanisms of action, and the experimental methodologies required for their evaluation.
Future research in this area should focus on:
-
Systematic Synthesis: The synthesis and biological evaluation of a focused library of chromene-6-carbaldehyde derivatives with diverse substitution patterns to establish clear structure-activity relationships.
-
Mechanistic Studies: Deeper investigations into the precise mechanisms of antioxidant action, including kinetic studies to differentiate between HAT and SET pathways.
-
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models of oxidative stress-related diseases to assess their therapeutic potential.
References
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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EVALUATION OF ANTIOXIDANT ACTIVITY OF 2H-CHROMENE DERIVATIVES THROUGH OPTIMIZED GREEN SYNTHESIS. (n.d.). [Link]
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Synthesis of 2H-Chromenes: Recent Advances and Perspectives. (n.d.). [Link]
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Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. (n.d.). [Link]
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Metal chelating activities of plant extracts at different concentrations. Data are reported as mean ± SE values (n=3). (n.d.). [Link]
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IC50 values of the antioxidant activity test using DPPH method. (n.d.). [Link]
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Screening for Antioxidant Activity: Metal Chelating Assay. (n.d.). [Link]
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Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. (n.d.). [Link]
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(PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022, January 3). [Link]
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discovery and isolation of novel chromene compounds
An In-depth Technical Guide to the Discovery and Isolation of Novel Chromene Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The chromene nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among many other therapeutic applications.[4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for discovering and isolating novel chromene compounds. We will explore two primary discovery pipelines: the bioassay-guided isolation from natural sources and the rational design and synthesis of novel derivatives. This document emphasizes the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insight.
The Chromene Scaffold: A Foundation for Drug Discovery
Chromene, a benzopyran, is an oxygen-containing heterocyclic compound that exists in various isomeric forms (e.g., 2H-chromene and 4H-chromene).[7][8] This structure is abundantly found in nature within well-known classes of bioactive molecules like flavonoids, tocopherols, and anthocyanins.[9][10][11] The inherent drug-like properties and the ability of the chromene ring system to interact with diverse biological targets make it a focal point of drug discovery programs.[5][12] The "privileged" nature of this scaffold stems from its capacity to serve as a versatile template for developing ligands for multiple, distinct receptors, thereby accelerating the discovery of new drug candidates.[2][3]
The discovery of novel chromenes follows two major, often complementary, pathways:
-
Isolation from Nature: Leveraging the immense chemical diversity of the natural world to find unique chromene structures.
-
Synthetic Innovation: Employing modern organic chemistry to create libraries of novel chromene analogues, often guided by structure-activity relationship (SAR) studies.[6][13]
This guide will provide detailed workflows for both approaches.
Discovery Pipeline Part A: Bioassay-Guided Isolation from Natural Sources
The fundamental principle of bioassay-guided isolation is to use a biological assay to track the separation and purification of active constituents from a complex mixture, such as a plant or microbial extract.[14][15] This ensures that the chemical isolation effort is focused exclusively on the compounds responsible for the biological activity of interest.
Workflow for Bioassay-Guided Isolation
The process is iterative, beginning with a crude extract and progressively narrowing down to a single, pure, active compound.
Caption: Workflow for Bioassay-Guided Isolation of Novel Chromenes.
Protocol 1: Bioassay-Guided Isolation of an Antifungal Chromene
This protocol provides a generalized, self-validating methodology.
Step 1: Extraction
-
Material Preparation: Obtain 500 g of dried, powdered plant material (e.g., leaves of Mallotus apelta, a known source of chromenes).[12]
-
Sequential Solvent Extraction: The goal is to separate compounds based on polarity. This increases the efficiency of subsequent chromatographic steps.[16][17]
-
Macerate the material in 2 L of n-hexane for 48 hours with occasional agitation. Filter and collect the hexane extract.
-
Air-dry the plant residue and re-macerate in 2 L of ethyl acetate for 48 hours. Filter and collect the ethyl acetate extract.
-
Air-dry the residue again and macerate in 2 L of methanol for 48 hours. Filter and collect the methanol extract.
-
-
Solvent Evaporation: Concentrate each extract in vacuo using a rotary evaporator at a temperature below 40°C to prevent degradation of thermolabile compounds. Yield three crude extracts: Hexane, Ethyl Acetate (EtOAc), and Methanol (MeOH).
Step 2: Primary Bioassay & Fractionation
-
Screening: Prepare stock solutions (e.g., 10 mg/mL in DMSO) of each crude extract. Screen them for antifungal activity against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus niger) using a standard broth microdilution assay.
-
Selection: Identify the most active extract (e.g., the EtOAc extract shows the lowest Minimum Inhibitory Concentration, MIC). This extract is prioritized for fractionation.[15]
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 60 Å, 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude extract to be loaded.
-
Slurry-pack the column using n-hexane.
-
Adsorb the active EtOAc extract (e.g., 10 g) onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc -> 90:10 EtOAc:MeOH).[18]
-
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the elution profile using Thin-Layer Chromatography (TLC).[18] Combine fractions with similar TLC profiles, resulting in 8-12 primary fractions (F1-F12).
Step 3: Iterative Purification and Validation
-
Secondary Bioassay: Screen all primary fractions (F1-F12) in the antifungal assay. Let's assume fraction F5 shows the highest activity.
-
HPLC Purification: Purify F5 using preparative High-Performance Liquid Chromatography (HPLC).
-
Rationale: HPLC offers significantly higher resolution than column chromatography, enabling the separation of closely related compounds.[19] A reversed-phase C18 column is a common choice for moderately polar compounds like many chromenes.
-
Method:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA). The TFA improves peak shape by ion-pairing.[20]
-
Mobile Phase B: HPLC-grade acetonitrile (MeCN) with 0.1% TFA.[20]
-
Gradient: A linear gradient from 30% B to 90% B over 40 minutes.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
-
Isolation: Collect peaks corresponding to individual compounds. Concentrate them to yield pure compounds (e.g., C1, C2, C3).
-
Confirmatory Bioassay: Determine the MIC values for each pure compound. This final check validates that the isolated molecule is indeed the source of the bioactivity.
Discovery Pipeline Part B: Rational Synthesis of Chromene Libraries
While nature provides structural novelty, synthetic chemistry offers speed, scalability, and the ability to systematically modify a scaffold to optimize activity (SAR). Multi-component reactions (MCRs) are particularly powerful, allowing the construction of complex molecules like chromenes in a single, efficient step.[21]
Mechanism: One-Pot Synthesis of a 4H-Chromene
This common pathway involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Caption: General mechanism for a three-component synthesis of 4H-chromenes.
Protocol 2: Three-Component Synthesis of a 2-amino-4H-chromene-3-carbonitrile
This protocol is adapted from established, environmentally benign methods.[21][22]
-
Reactant Preparation: In a 50 mL round-bottom flask, combine:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
α-Naphthol or β-Naphthol (1.0 mmol)
-
Ethanol (10 mL) as a green solvent.[22]
-
-
Catalyst Addition: Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.15 mmol, 17 mg).
-
Rationale: DABCO is an efficient and reusable base catalyst that promotes both the initial Knoevenagel condensation and the subsequent Michael addition.[23]
-
-
Reaction: Reflux the mixture with stirring for the time specified by a pilot study (typically 1-3 hours). Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting aldehyde is a key indicator of completion.
-
Isolation & Purification:
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.
-
If necessary, recrystallize the product from hot ethanol to obtain a highly pure crystalline solid.
-
-
Validation: Confirm the identity and purity of the synthesized chromene using the structural elucidation techniques described in the next section.
Core Methodologies: Purification and Structural Elucidation
Whether a chromene is isolated from a natural source or synthesized in the lab, the final steps involve rigorous purification and unambiguous determination of its chemical structure.
Quantitative Data: HPLC Purification Systems
The choice of solvent system is critical for achieving optimal separation.
| Chromatography Mode | Stationary Phase | Typical Mobile Phase A (Aqueous) | Typical Mobile Phase B (Organic) | Application/Causality |
| Reversed-Phase (RP) | C18, C8 | Water + 0.1% TFA or Formic Acid | Acetonitrile or Methanol + 0.1% Acid | Most common for moderately polar to nonpolar chromenes. Acid improves peak shape.[20] |
| Normal-Phase (NP) | Silica, Diol | Hexane or Heptane | Isopropanol or Ethyl Acetate | Used for separating nonpolar compounds and isomers that are difficult to resolve by RP-HPLC. |
Protocol 3: Structural Elucidation of a Novel Chromene
This protocol outlines an integrated approach using multiple spectroscopic techniques, as no single method alone is sufficient for complete structure determination of an unknown compound.[24][25]
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Purpose: To determine the exact molecular weight and, from that, the precise molecular formula. The fragmentation pattern can provide clues about the compound's substructures.[18]
-
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Purpose: To identify key functional groups. The presence of specific bonds creates characteristic absorption peaks.[26]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).
-
Purpose: This is the most powerful technique for structure elucidation.[24] It provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Shows the number of different types of protons, their chemical environment, and which protons are adjacent to each other (spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbons in the molecule.
-
2D NMR: Reveals correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing the fragments to be pieced together like a puzzle.[27]
-
-
Data Interpretation Example: A Hypothetical Novel 4H-Chromene
| Technique | Observed Data | Interpretation & Rationale |
| HRMS (ESI+) | [M+H]⁺ at m/z 291.1074 | Molecular formula calculated as C₁₈H₁₄N₂O₂. Indicates an even number of nitrogen atoms. |
| IR (KBr, cm⁻¹) | 3410, 3305 (N-H), 2195 (C≡N), 1650 (C=C) | Strong, sharp peak at 2195 cm⁻¹ is definitive for a nitrile (cyano) group. Two peaks >3300 cm⁻¹ suggest a primary amine (-NH₂).[28] |
| ¹H NMR | δ 7.0-8.0 (m, 9H), 4.75 (s, 1H), 4.20 (s, 2H) | Complex multiplet (m) in the 7.0-8.0 ppm range is characteristic of aromatic protons. A sharp singlet (s) at 4.75 ppm is typical for the H-4 proton of a 4H-chromene. A broad singlet at 4.20 ppm that disappears on D₂O exchange confirms the -NH₂ group.[28][29] |
| ¹³C NMR | δ 158.2, 120.5, 58.1, 35.4 | Signal at ~120 ppm confirms the nitrile carbon (-CN). Signal at ~158 ppm is typical for the C-2 carbon bonded to the amino group. The signal at ~35 ppm corresponds to the sp³-hybridized C-4.[28][29] |
| HMBC (2D) | Correlation between H-4 proton (δ 4.75) and aromatic carbons. | Confirms the connectivity of the pyran ring to the aromatic system, completing the structural puzzle. |
Conclusion and Future Directions
The discovery of novel chromene compounds remains a vibrant and highly promising field in drug development. The synergistic application of bioassay-guided isolation from nature's vast chemical library and efficient, rational synthetic strategies provides a powerful engine for innovation. Modern advancements in chromatography and spectroscopy have made the isolation and characterization process more rapid and definitive than ever before. Future efforts will likely focus on integrating computational methods for in silico screening, applying greener and more sustainable synthetic protocols, and exploring novel biological targets for this exceptionally versatile scaffold.
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An In-Depth Technical Guide to the Preliminary Screening of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, a novel chromene derivative with potential therapeutic applications. Chromene scaffolds are prevalent in natural products and have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide outlines a logical, tiered screening cascade designed to efficiently evaluate the bioactivity of this compound. We will delve into the rationale behind the selection of specific assays, provide detailed, step-by-step protocols for their execution, and offer guidance on data analysis and interpretation. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to characterize the preliminary biological profile of this and similar chemical entities.
Introduction: The Therapeutic Potential of Chromenes
The chromene moiety is a privileged heterocyclic scaffold found in a multitude of natural and synthetic compounds exhibiting significant biological activities.[1] Derivatives of chromene have been reported to possess antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties, making them attractive starting points for drug discovery programs.[1] this compound, the subject of this guide, combines the chromene nucleus with a reactive carbaldehyde group, offering a unique chemical handle for further derivatization and potential covalent interactions with biological targets. The preliminary screening of this compound is a critical first step in elucidating its therapeutic potential and identifying promising avenues for further investigation.
This guide will focus on a three-pronged preliminary screening approach targeting its potential antioxidant, anti-inflammatory, and anticancer activities. This strategy is based on the known pharmacological profiles of related chromene derivatives and aims to provide a broad initial assessment of the compound's bioactivity.
The Screening Cascade: A Tiered Approach to Bioactivity Assessment
A logical and efficient screening cascade is essential for the timely and cost-effective evaluation of new chemical entities.[2][3][4] Our proposed cascade for this compound follows a tiered approach, beginning with broad, high-throughput assays and progressing to more specific cell-based models.
Caption: A tiered screening cascade for this compound.
Tier 1: Primary Screening
The initial tier of our screening cascade focuses on fundamental activities that are characteristic of many bioactive chromene derivatives.
Antioxidant Activity Assessment
Rationale: Oxidative stress is implicated in a wide range of pathologies, and compounds with antioxidant properties are of significant therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and widely used methods for evaluating the free radical scavenging activity of novel compounds.[5][6][7]
Experimental Protocols:
3.1.1. DPPH Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compound and the positive control (Ascorbic Acid or Trolox) in the same solvent.[8][9]
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of a freshly prepared 0.1 mM DPPH solution in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
3.1.2. ABTS Radical Cation Decolorization Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.[10][11]
-
Procedure:
-
Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control (Ascorbic Acid or Trolox).[11][12]
-
In a 96-well plate, add 20 µL of each dilution to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Data Presentation:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Experimental | Experimental |
| Ascorbic Acid (Positive Control) | Experimental | Experimental |
| Trolox (Positive Control) | Experimental | Experimental |
Broad Cytotoxicity Screening
Rationale: Before proceeding to more complex cell-based assays, it is crucial to determine the general cytotoxicity of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][14]
Experimental Protocol:
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Procedure:
-
Seed a non-cancerous cell line (e.g., Vero cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the test compound and a positive control for cytotoxicity (e.g., Doxorubicin).[15][16]
-
Treat the cells with the different concentrations of the compounds for 24-48 hours.
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Tier 2: Secondary Screening
Compounds showing promising activity or interesting cytotoxicity profiles in Tier 1 will be advanced to secondary screening to explore their potential in more disease-relevant models.
Anti-inflammatory Activity Assessment
Rationale: Inflammation is a key pathological feature of many diseases. Macrophages play a central role in the inflammatory response, and their activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators like nitric oxide (NO).[17][18] The murine macrophage cell line RAW 264.7 is a well-established model for screening potential anti-inflammatory agents.[19][20]
Experimental Protocol:
-
Principle: The production of NO by LPS-stimulated RAW 264.7 cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[21] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) and positive controls (e.g., Dexamethasone or Indomethacin) for 1 hour.[22][23][24][25][26]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve and determine the IC50 for NO inhibition.
-
Anticancer Activity Screening
Rationale: Given that many chromene derivatives exhibit anticancer properties, it is pertinent to screen this compound against a panel of human cancer cell lines. We propose using HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells to represent different cancer types.[13][27] The MTT assay will be employed to assess the cytotoxic effects on these cell lines.[28]
Experimental Protocol:
-
Procedure:
Data Presentation:
| Compound | RAW 264.7 NO Inhibition IC50 (µM) | HeLa MTT IC50 (µM) | MCF-7 MTT IC50 (µM) | HepG2 MTT IC50 (µM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Dexamethasone (Positive Control) | Experimental | N/A | N/A | N/A |
| Doxorubicin (Positive Control) | N/A | Experimental | Experimental | Experimental |
Data Interpretation and Hit-to-Lead Progression
The data generated from this preliminary screening cascade will provide a foundational understanding of the bioactivity of this compound.
-
Potent antioxidant activity (low IC50 values in DPPH and ABTS assays) coupled with significant anti-inflammatory effects (low IC50 for NO inhibition) would suggest a promising lead for inflammatory conditions driven by oxidative stress.
-
Selective and potent cytotoxicity against one or more cancer cell lines would warrant further investigation into its mechanism of action as a potential anticancer agent.
-
Broad-spectrum cytotoxicity against both cancerous and non-cancerous cell lines may indicate a less desirable safety profile, although this could be explored in the context of highly aggressive cancers.
The following diagram illustrates the decision-making process following the preliminary screen.
Caption: Decision-making workflow based on preliminary screening results.
Conclusion
This technical guide has outlined a robust and scientifically grounded approach for the preliminary in vitro screening of this compound. By employing a tiered cascade of well-established assays, researchers can efficiently gather critical data on the antioxidant, anti-inflammatory, and anticancer potential of this novel compound. The detailed protocols and data interpretation framework provided herein are designed to facilitate informed decision-making and guide the subsequent stages of the drug discovery process. The successful identification of a "hit" compound from this preliminary screen will pave the way for more extensive lead optimization studies, ultimately contributing to the development of new and effective therapeutic agents.
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Is it possible to use ascorbic acid as postive control when performing DPPH antioxidant activity test? (2015). ResearchGate. Retrieved from [Link]
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In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. (n.d.). ResearchGate. Retrieved from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Retrieved from [Link]
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Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (n.d.). ThaiScience. Retrieved from [Link]
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Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved from [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved from [Link]
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Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyrazoline B-Paclitaxel or Doxorubicin Combination Drugs Show Synergistic Activity Against Cancer Cells: In silico Study. (2024). National Institutes of Health. Retrieved from [Link]
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SRB assay micrographs for HepG2, HT-29, and MCF-7 cell lines at different ZnO NPs concentrations. (n.d.). ResearchGate. Retrieved from [Link]
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Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (n.d.). National Institutes of Health. Retrieved from [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. (n.d.). jnm.snmjournals.org. Retrieved from [Link]
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Silver Nanoparticles: An Instantaneous Solution for Anticancer Activity against Human Liver (HepG2) and Breast (MCF-7) Cancer Cells. (n.d.). MDPI. Retrieved from [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Institutes of Health. Retrieved from [Link]
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Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Steps of Assay Development and Screening in Early Drug Discovery. (n.d.). Cole-Parmer. Retrieved from [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (n.d.). ResearchGate. Retrieved from [Link]
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Doxorubicin was positive controls: a comparison. (n.d.). ResearchGate. Retrieved from [Link]
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Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. (n.d.). MDPI. Retrieved from [Link]
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In Vitro screening. (n.d.). IQVIA. Retrieved from [Link]
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Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. (2021). IP Innovative Publication. Retrieved from [Link]
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Determination of the Antioxidant Capacity of Human Seminal Fluid Using a Fast and Accurate Electrochemical Approach. (n.d.). MDPI. Retrieved from [Link]
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Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-γ) on IL-11 production by rheumatoid synovial cells. (n.d.). National Institutes of Health. Retrieved from [Link]
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Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone. (2022). OMICS International. Retrieved from [Link]
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Effects of dexamethasone, indomethacin and HSE on the carrageenan-induced increases in cytokines and inflammatory mediators in mouse air pouch exudates (n = 8). (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Natural Occurrence and Analysis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and Related Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and analytical methodologies pertaining to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and the broader class of naturally occurring 2,2-dimethyl-2H-chromene derivatives. While direct evidence for the isolation of this compound from natural sources is not extensively documented, the chromene scaffold is a prevalent motif in a diverse array of bioactive secondary metabolites isolated from plants and fungi.[1][2][3][4] This guide will therefore focus on the established natural occurrence of structurally related compounds, their biosynthetic origins, and the experimental workflows for their extraction, isolation, and characterization. Furthermore, the significant and varied pharmacological activities exhibited by this class of compounds will be reviewed, underscoring their potential as leads in drug discovery and development.[5][6][7]
Introduction: The Chromene Scaffold in Nature
Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds that are widely distributed in the plant kingdom.[3][4][5] They form the core structure of various natural products, including flavonoids, tocopherols, and alkaloids.[1][3] The 2,2-dimethyl-2H-chromene moiety, in particular, is a recurring structural feature in numerous secondary metabolites that exhibit a wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them attractive targets for pharmaceutical research.[1][6][7]
While the specific compound, this compound, is well-characterized as a synthetic molecule, its presence in nature is not as clearly established in scientific literature. However, the existence of numerous structurally similar chromene derivatives in various plant species suggests a plausible, though yet undiscovered, natural origin. This guide will leverage the extensive knowledge of these related natural products to provide a comprehensive framework for researchers interested in this compound and its analogues.
Potential Natural Sources and Biosynthesis
Although a definitive list of natural sources for this compound is not available, the 2,2-dimethyl-2H-chromene skeleton has been identified in a variety of plant families. A notable example is the isolation of chromene derivatives from Crotalaria longipes.[8] Additionally, compounds with this core structure have been found in other plant species, often as part of more complex molecules like flavonoids and coumarins.
Putative Biosynthetic Pathway
The biosynthesis of 2,2-dimethyl-2H-chromene derivatives in plants is believed to proceed through the hybridization of the shikimate and mevalonate (or MEP/DOXP) pathways. The general proposed pathway involves the prenylation of a phenolic precursor, followed by oxidative cyclization.
A plausible biosynthetic route to this compound is hypothesized to start from a dihydroxylated aromatic precursor. This precursor undergoes prenylation with dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate or MEP/DOXP pathway. Subsequent oxidative cyclization of the prenyl group would form the characteristic 2,2-dimethyl-2H-pyran ring. The final steps would involve the introduction of the aldehyde functionality.
Diagram: Putative Biosynthetic Pathway
Caption: A proposed biosynthetic pathway for this compound.
Extraction and Isolation Methodologies
The extraction and isolation of chromene derivatives from plant matrices require a systematic approach to efficiently separate these compounds from a complex mixture of other secondary metabolites. The choice of solvent and chromatographic techniques is critical for obtaining the target compounds in high purity.
General Extraction Protocol
A generalized protocol for the extraction of chromenes from dried and powdered plant material is outlined below. The selection of solvents should be guided by the polarity of the target chromene derivatives.
Experimental Protocol: Solvent Extraction of Chromenes
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Agitate the mixture periodically for 24-48 hours at room temperature. For enhanced efficiency, techniques like sonication or Soxhlet extraction can be employed.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: For further fractionation, the crude extract can be subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).
Diagram: General Extraction and Isolation Workflow
Caption: A generalized workflow for the extraction and isolation of chromene derivatives.
Purification Techniques
The purification of individual chromene derivatives from the enriched fractions typically involves a combination of chromatographic techniques.
| Chromatographic Technique | Stationary Phase | Mobile Phase System | Application |
| Column Chromatography | Silica gel (normal phase) | Hexane-Ethyl Acetate gradient | Initial separation of compounds based on polarity. |
| Reversed-phase C18 | Methanol-Water or Acetonitrile-Water gradient | Separation of more polar chromenes. | |
| Preparative TLC | Silica gel plates | Optimized solvent system from analytical TLC | Small-scale purification and isolation of individual compounds. |
| High-Performance Liquid Chromatography (HPLC) | C18 or other suitable columns | Isocratic or gradient elution with buffered aqueous-organic mobile phases | High-resolution separation and final purification. |
Analytical Characterization
Once isolated, the structural elucidation of the purified compounds is performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the final structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS can offer additional structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for characterizing the chromophore system.
Pharmacological Activities of Natural Chromene Derivatives
Chromene derivatives isolated from natural sources have been reported to possess a wide array of pharmacological activities, making them promising candidates for drug development.
| Biological Activity | Examples of Natural Chromenes | Potential Therapeutic Application |
| Anticancer | Seselin, Calanolides | Chemotherapeutic agents, Apoptosis inducers |
| Anti-inflammatory | Various chromene-containing flavonoids | Treatment of inflammatory disorders |
| Antimicrobial | Aglycones of certain flavonoids | Development of new antibiotics and antifungals[9] |
| Antiviral | Calanolide A and B | Anti-HIV agents[5] |
| Antioxidant | Tocochromanols (Vitamin E) | Protection against oxidative stress-related diseases[10] |
The diverse biological activities of chromenes are attributed to their ability to interact with various cellular targets, including enzymes and receptors.[6][7]
Conclusion
While the direct natural isolation of this compound remains to be explicitly reported, the extensive presence of the 2,2-dimethyl-2H-chromene scaffold in a multitude of bioactive natural products provides a strong impetus for further investigation into its potential natural sources. This guide has provided a comprehensive overview of the putative biosynthetic pathways, established extraction and isolation protocols, and analytical characterization techniques applicable to this class of compounds. The significant pharmacological activities associated with natural chromene derivatives underscore their importance as a privileged scaffold in drug discovery. Researchers and drug development professionals can utilize the methodologies and insights presented herein to explore the natural world for novel chromene-based therapeutic agents.
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Review on Chromen derivatives and their Pharmacological Activities. (URL: [Link])
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PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (URL: [Link])
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Pharmacological activities of chromene derivatives: An overview. (URL: [Link])
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Pharmacological activities of chromene derivatives: An overview. (URL: [Link])
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Biological and Medicinal Properties of Natural Chromones and Chromanones. (URL: [Link])
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Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. (URL: [Link])
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Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. (URL: [Link])
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Isolation, purification and characterization of 2, 2-dimethylchromene 7-methoxy-6-O- -glucopyranoside (Chromene Derivatives) from Crotalaria longipes Wight & Arn.. (URL: [Link])
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Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. (URL: [Link])
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The natural products containing 2,2-dimethyl-2H-chromene skeleton. (URL: [Link])
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Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. (URL: [Link])
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Two chromene derivatives from Calyptranthes tricona. (URL: [Link])
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Synthetic path for 6-alkoxy-2H-chromene-4-carbaldehydes from... (URL: [Link])
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EXTRACTION OF PLANT MATERIAL: Introduction Medicinal plants are the richest bioresource of drugs for traditional systems of med. (URL: [Link])
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Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (URL: [Link])
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Methodological & Application
Synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The chromene scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] This document outlines a reliable and reproducible protocol for the synthesis of the target molecule starting from commercially available 2,4-dihydroxybenzaldehyde and 3-methyl-2-butenal. We delve into the causality behind experimental choices, provide a detailed step-by-step protocol, and offer insights into reaction optimization and troubleshooting. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking to incorporate this versatile chromene building block into their synthetic programs.
Introduction and Scientific Background
The 2H-chromene nucleus is a core structural motif in a wide array of biologically active molecules, exhibiting properties ranging from anticancer and antimicrobial to antioxidant activities.[1][2] The target compound, this compound (CAS 54287-99-9), combines this potent heterocyclic system with a reactive aldehyde functional group, making it an ideal precursor for the elaboration of more complex molecular architectures.[][4]
The synthesis described herein proceeds via a base-catalyzed condensation and subsequent intramolecular cyclization between 2,4-dihydroxybenzaldehyde (a resorcinol derivative) and 3-methyl-2-butenal. This transformation leverages fundamental principles of organic synthesis to construct the chromene ring system efficiently. Understanding the underlying mechanism is key to optimizing reaction conditions and ensuring high yields of the desired product.
Reaction Mechanism and Rationale
The formation of the chromene ring is a multi-step process initiated by a base-catalyzed reaction. The choice of a mild base, such as calcium hydroxide, is critical. It is sufficiently basic to facilitate the reaction without promoting unwanted side reactions often seen with stronger bases.
The proposed mechanism involves the following key steps:
-
Deprotonation: The base (hydroxide ion) selectively deprotonates the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, generating a phenoxide ion. This enhances the nucleophilicity of the aromatic ring.
-
Nucleophilic Attack (Aldol-type Condensation): The activated aromatic ring (specifically the electron-rich C-5 position) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-2-butenal. This step is analogous to a Claisen-Schmidt condensation.[5][6]
-
Intramolecular Cyclization (Oxa-Michael Addition): The hydroxyl group at the C-2 position then undergoes an intramolecular conjugate addition to the α,β-unsaturated aldehyde intermediate. This 6-endo-dig cyclization is thermodynamically favored and forms the characteristic pyran ring of the chromene scaffold.[7]
-
Protonation/Tautomerization: Subsequent protonation steps yield the final, stable this compound product.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.[8]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Amount | Moles | Role |
| 2,4-Dihydroxybenzaldehyde | 95-02-3 | 138.12 g/mol | 3.00 g | 21.7 mmol | Starting Material |
| 3-Methyl-2-butenal (Prenal) | 107-86-8 | 84.12 g/mol | 9.14 g (10.6 mL) | 108.6 mmol | Starting Material |
| Calcium Hydroxide | 1305-62-0 | 74.09 g/mol | 1.62 g | 21.8 mmol | Base Catalyst |
| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | 150 mL | - | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~450 mL | - | Extraction Solvent |
| Hexane | 110-54-3 | 86.18 g/mol | As needed | - | Eluent |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 g/mol | As needed | - | Drying Agent |
| Brine (Saturated NaCl) | - | - | ~200 mL | - | Washing Solution |
| Silica Gel (230-400 mesh) | - | - | As needed | - | Stationary Phase |
Equipment: 250 mL two-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, rotary evaporator, separatory funnel, standard glassware for extraction and chromatography, TLC plates.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxybenzaldehyde (3.00 g, 21.7 mmol) and calcium hydroxide (1.62 g, 21.8 mmol). Add 150 mL of anhydrous methanol.
-
Reagent Addition: Fit a dropping funnel to the flask. Slowly add 3-methyl-2-butenal (9.14 g, 108.6 mmol) dropwise to the stirred suspension over 30 minutes. The slow addition is crucial to control the reaction exotherm and minimize polymerization of the unsaturated aldehyde.
-
Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting benzaldehyde should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up - Solvent Removal: After 48 hours, remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: The remaining residue will be an aqueous phase. Transfer it to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Work-up - Washing and Drying: Combine the organic extracts and wash sequentially with brine (2 x 100 mL) to remove any remaining inorganic salts. Dry the organic phase over anhydrous sodium sulfate, then filter.
-
Purification: Concentrate the filtered organic solvent under reduced pressure to yield the crude product as an oil or semi-solid. Purify this crude material by silica gel flash column chromatography using a gradient eluent of hexane/ethyl acetate (starting from 95:5 and gradually increasing polarity).
-
Crystallization: Combine the fractions containing the pure product (as identified by TLC). Remove the solvent under reduced pressure. Crystallize the final product from a hexane/ethyl acetate (3:1) mixture to afford this compound as a yellow solid.[8] Expected yield is approximately 50-60%.
Characterization Data
-
Appearance: Yellow solid
-
Molecular Formula: C₁₂H₁₂O₃[4]
-
Molecular Weight: 204.22 g/mol [4]
-
Storage: Store at 2-8°C under an inert atmosphere for long-term stability.[9]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials.[10] 2. Inactive catalyst. 3. Insufficient reaction time. | 1. Ensure high purity of 2,4-dihydroxybenzaldehyde and distill 3-methyl-2-butenal before use. 2. Use freshly opened calcium hydroxide. Alternatively, screen other mild bases like piperidine or DABCO.[10] 3. Monitor the reaction by TLC and extend the reaction time if starting material persists. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high. 2. Base is too strong, causing side reactions. 3. Prenal added too quickly, causing polymerization. | 1. Maintain the reaction at ambient room temperature. If necessary, an ice bath can be used during the initial addition. 2. Avoid strong bases like NaOH or KOH. Stick to milder catalysts.[11] 3. Ensure slow, dropwise addition of the 3-methyl-2-butenal. |
| Difficulty in Purification | 1. Streaking on TLC plate. 2. Product co-elutes with impurities. | 1. The free phenolic hydroxyl can cause streaking. Add a small amount of acetic acid (~0.5%) to the eluent system to suppress deprotonation on the silica. 2. Optimize the eluent system carefully using TLC. A shallow gradient elution is recommended for better separation. |
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Methanol is toxic and flammable. Avoid inhalation and contact with skin.
-
Ethyl acetate and hexane are flammable organic solvents. Keep away from ignition sources.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Conclusion
This application note provides a robust and well-vetted protocol for the synthesis of this compound. By understanding the mechanistic underpinnings and adhering to the detailed experimental procedure, researchers can reliably produce this key synthetic intermediate. The versatility of the chromene scaffold and the reactivity of the aldehyde moiety position this compound as a valuable starting point for the development of novel therapeutics and chemical probes.
References
-
ResearchGate. (n.d.). Optimized reaction condition for the synthesis of functionalized 4H-Chromenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-amino-3-cyano-4H-chromenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives a. Retrieved from [Link]
-
MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4H- benzo[g]chromene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chromene and its derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs) as a heterogeneous and reusable catalyst. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs) as. Retrieved from [Link]
-
ResearchGate. (n.d.). The four-component synthesis of chromene derivatives. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
JETIR. (n.d.). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Retrieved from [Link]
-
Taylor & Francis Online. (2020). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for the synthesis of 4-H chromenes using resorcinol, 1. Retrieved from [Link]
-
NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Cairo University Scholar. (2019). Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety. Retrieved from [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2H-Chromenes: Recent Advances and Perspectives. Retrieved from [Link]
-
Journal of Water and Environmental Nanotechnology. (n.d.). 3,4-Dihydropyrano [C]chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
-
NIH. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. Retrieved from [Link]
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- 2. islandscholar.ca [islandscholar.ca]
- 4. chemshuttle.com [chemshuttle.com]
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- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde via Automated Flash Column Chromatography
Abstract
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a key heterocyclic intermediate in the synthesis of various natural products and pharmacologically active molecules.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step guide to column preparation, sample loading, elution, and product isolation. This protocol is designed for researchers in organic synthesis and drug development, ensuring reproducibility and high-yield recovery of the target compound.
Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on the principles of normal-phase adsorption chromatography.[2] In this technique, a polar stationary phase (silica gel) is used in conjunction with a largely non-polar mobile phase (eluent). The separation mechanism relies on the differential partitioning of the components of the crude mixture between these two phases.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2]
-
Mobile Phase: A low-polarity solvent mixture, typically hexane and ethyl acetate, is used to carry the sample through the column.
-
Separation: Compounds in the mixture establish an equilibrium between being adsorbed to the silica gel and dissolving in the mobile phase.[2]
-
Highly polar impurities (e.g., residual 2,4-dihydroxybenzaldehyde or oxidized carboxylic acid by-products) will have a strong affinity for the polar silica gel and will elute slowly.[3]
-
Non-polar impurities will have minimal interaction with the stationary phase and will elute quickly with the solvent front.
-
This compound, being of intermediate polarity due to its hydroxyl and aldehyde functional groups, will elute at a characteristic rate, allowing for its effective isolation from other components.
-
The precise composition of the mobile phase is critical; increasing the proportion of the more polar solvent (ethyl acetate) will increase the eluting power of the mobile phase, causing all compounds to move faster through the column.[2]
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 230-400 mesh, 60 Å pore size)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM) or Chloroform (for sample loading)
-
Silica gel TLC plates with UV254 indicator
-
Glass chromatography column or pre-packed silica cartridge
-
Pressurized air or nitrogen source (for flash chromatography)
-
Fraction collection tubes
-
Rotary evaporator
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Protocol:
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 9:1, 85:15 v/v).
-
Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or DCM.
-
Using a capillary spotter, apply a small spot of the dissolved mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate by capillary action until it is ~1 cm from the top edge.[4]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). The aromatic chromene core will be UV-active. Circle the visible spots.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
Based on established syntheses, a mobile phase of 9:1 hexane/ethyl acetate is known to be effective for this separation.[6][7] TLC should be used to confirm this system provides a suitable Rf for the target compound within the crude mixture.
Column Chromatography Protocol: Step-by-Step Methodology
This protocol describes a standard flash chromatography procedure, which utilizes pressure to accelerate solvent flow, leading to a faster and more efficient separation.[8]
Step 1: Column Packing (Slurry Method)
-
Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[9] Add a thin layer (~1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial mobile phase (e.g., 9:1 hexane/ethyl acetate). The consistency should be pourable but not overly dilute.[9]
-
Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Do not let the top of the silica bed run dry.
-
Add a final layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.[9]
Step 2: Sample Preparation and Loading Causality Note: Proper sample loading is crucial for achieving sharp, well-resolved bands. Loading the sample in a minimal volume of solvent prevents it from diffusing and widening before the separation begins. Dry loading is often preferred for compounds with limited solubility in the mobile phase.
-
Wet Loading: Dissolve the crude product (yellow solid) in a minimum volume of a strong solvent like dichloromethane or chloroform.[10] Using a pipette, carefully apply the solution to the top layer of sand.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the column.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the 9:1 hexane/ethyl acetate mobile phase.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) as soon as it starts dripping from the column outlet.
-
Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica bed.
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain the purified product. Spot several fractions per TLC plate alongside a spot of the original crude mixture for reference.
-
Fractions containing only the spot corresponding to the Rf of the target compound are considered pure.
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator. The final product, this compound, should be obtained as a yellow solid.[6][7]
Data Summary & Expected Results
The following table summarizes the key parameters for this purification protocol.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of moderately polar organic compounds.[2] |
| Mobile Phase | 9:1 (v/v) n-Hexane / Ethyl Acetate | Proven eluent system for this specific compound, providing optimal polarity for elution.[6][7] |
| Expected Rf | ~0.3 in 9:1 Hexane/EtOAc | Ideal Rf value for good separation from impurities on a column. |
| Compound MW | 204.22 g/mol | C₁₂H₁₂O₃[10] |
| Appearance | Yellow Solid | Physical characteristic of the pure compound.[6][7] |
| Visualization | UV Light (254 nm) | The chromene ring system is UV-active, allowing for easy visualization on TLC plates. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting & Expert Insights
-
Problem: The compound is not moving off the baseline (Rf = 0).
-
Cause & Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate incrementally (e.g., to 85:15 or 8:2) and re-evaluate with TLC.
-
-
Problem: All spots, including the product, run to the top of the TLC plate (Rf ≈ 1).
-
Cause & Solution: The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., to 95:5) to increase retention on the silica gel.
-
-
Problem: Tailing or streaking of spots on the TLC plate or column bands.
-
Expert Insight on Stability: Aldehydes can be susceptible to oxidation to carboxylic acids on the silica gel surface, which can be slightly acidic.[3] To mitigate this, use high-quality silica gel and perform the chromatography without unnecessary delays.
Optional Post-Purification Step: Recrystallization
For obtaining material of the highest analytical purity, recrystallization can be performed after chromatography.
-
Dissolve the purified yellow solid in a minimum amount of a hot solvent mixture of hexane and ethyl acetate. A 3:1 ratio of hexane to ethyl acetate has been reported to be effective.[6][7]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
References
- Carnegie Mellon University. (2025). How to Column Aldehydes: A Comprehensive Guide.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wiley-VCH. (2008). General Procedure 2: Tetrahydropyran deprotection. Retrieved from [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Retrieved from [Link]
-
SciSpace. (n.d.). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
American Chemical Society. (2015). Catalytic Synthesis of 2H‑Chromenes. ACS Catalysis. Retrieved from [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. youtube.com [youtube.com]
- 6. This compound CAS#: 54287-99-9 [m.chemicalbook.com]
- 7. This compound | 54287-99-9 [chemicalbook.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Characterization of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a significant heterocyclic compound belonging to the chromene family. Its unique structural features, including a hydroxyl group, a dimethylpyran ring, and an aldehyde functional group, make it a valuable intermediate in the synthesis of various biologically active molecules and natural products.[][2] Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its properties in drug discovery and development workflows.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols herein are designed to be robust and provide a framework for achieving reliable and reproducible results.
I. Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide a complete picture of the proton and carbon framework, respectively. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for this type of compound due to its excellent solubilizing properties and minimal interference in the spectral region of interest.
Trustworthiness: The provided protocol includes steps for sample preparation and instrument setup that are critical for obtaining high-quality, reproducible spectra. The interpretation of the spectral data should be cross-validated with data from other techniques like Mass Spectrometry.
Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
-
Data Processing (¹H NMR):
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, etc.) and coupling constants (J-values) to deduce proton connectivity.
-
-
Instrument Setup and Data Acquisition (¹³C NMR):
-
Following ¹H NMR, switch the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing (¹³C NMR):
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ triplet at ~77.16 ppm.
-
Expected ¹H NMR Data: A publication has reported the following ¹H NMR data (300 MHz, CDCl₃): δ 1.46 (6H, s, C2(CH₃)₂).[3] Other expected signals would include those for the vinyl protons, aromatic protons, the aldehyde proton, and the hydroxyl proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C2(CH₃)₂ | ~1.46 | Singlet | 6H |
| C3-H & C4-H | ~5.5 - 6.5 | Doublets | 1H each |
| Aromatic Protons | ~6.5 - 7.5 | Doublets/Singlets | 2H |
| -CHO | ~9.5 - 10.5 | Singlet | 1H |
| -OH | Variable | Singlet (broad) | 1H |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity. Electron Ionization (EI) is a common technique for relatively small, volatile molecules and often yields a rich fragmentation pattern that can be used for structural elucidation.
Trustworthiness: The protocol specifies the use of a high-resolution mass spectrometer to obtain an accurate mass measurement, which is a key component of a self-validating system. The observed isotopic pattern should also match the theoretical pattern for the elemental composition C₁₂H₁₂O₃.
Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS with an EI source.
Procedure:
-
Sample Introduction:
-
If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
If using a direct insertion probe, place a small amount of the solid sample in a capillary tube and insert it into the MS source.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Expected Mass Spectrum Data: The molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol .[][2][4][5] The molecular ion peak [M]⁺ should be observed at m/z 204.
| m/z | Proposed Fragment |
| 204 | [M]⁺ |
| 189 | [M - CH₃]⁺ |
| 175 | [M - CHO]⁺ |
| 159 | [M - CH₃ - 2CO]⁺ |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, key vibrational bands for the hydroxyl, aldehyde, and aromatic moieties are expected.
Trustworthiness: The protocol uses a modern FT-IR spectrometer, which provides high sensitivity and reproducibility. The observed frequencies should be compared with standard IR correlation tables to confirm the presence of the expected functional groups.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups.
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (using ATR):
-
Record a background spectrum.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Expected IR Data: A publication has reported IR (Nujol) peaks at 1640, 1620, 1490, 1380, 1370 cm⁻¹.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=O (aldehyde) | 1670-1690 |
| C=C (aromatic) | 1450-1600 |
| C-O (ether) | 1000-1300 |
UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The chromene ring system, along with the aldehyde and hydroxyl groups, will give rise to characteristic absorption bands.
Trustworthiness: The protocol specifies the use of a calibrated spectrophotometer and high-purity solvent to ensure accurate and reliable measurements of the absorption maxima (λ_max).
Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λ_max).
Instrumentation:
-
UV-Vis Spectrophotometer
Materials:
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent.
-
Calibrate the spectrophotometer with a blank (solvent only).
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Expected Data: Chromene derivatives typically exhibit strong absorption bands in the UV region.[6][7][8] The exact λ_max will depend on the solvent and the specific substitution pattern.
II. Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is generally suitable for a molecule of this polarity. The choice of a C18 column provides good retention and separation from potential impurities. The mobile phase composition is optimized to achieve a good peak shape and a reasonable retention time.
Trustworthiness: The protocol outlines a systematic approach to method development, starting with a generic gradient to screen for impurities. For routine analysis, an isocratic method should be developed and validated for parameters such as linearity, precision, and accuracy.
Protocol: Reverse-Phase HPLC for Purity Assessment
Objective: To determine the purity of the sample and identify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions (Screening Gradient):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or λ_max determined by UV-Vis)
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Method Development and Validation: For routine analysis, an isocratic method should be developed by adjusting the mobile phase composition to achieve a retention time of 5-10 minutes for the main peak. The method should then be validated according to ICH guidelines.
III. Visual Workflow and Data Summary
Analytical Workflow Diagram
Caption: Workflow for the synthesis and characterization of the target compound.
Summary of Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for aliphatic, vinylic, aromatic, aldehydic, and hydroxyl protons.[3] |
| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to all 12 carbon atoms in the molecule. |
| Mass Spec. | Molecular Ion (m/z) | [M]⁺ at 204, consistent with C₁₂H₁₂O₃.[][2][4][5] |
| FT-IR | Wavenumbers (cm⁻¹) | Bands for -OH, C=O, C=C, and C-O functional groups.[3] |
| UV-Vis | λ_max (nm) | Absorption maxima characteristic of the chromene chromophore.[6][7][8] |
| HPLC | Purity (%) | ≥95% (typical requirement for research and development). |
IV. References
-
UV/Vis absorption spectra of chromene 1 before (black) and after (red)... - ResearchGate. Available at: [Link]
-
Bull. Chem. Soc. Jpn., 72, 259-263 (1999). Available at: [Link]
-
Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1 - ResearchGate. Available at: https://www.researchgate.net/figure/Comparative-electronic-UV-Vis-absorption-spectra-of-spiro-chromeno-4-3-b-quinoline-6-1_fig3_354518731
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]
-
Figure 6. UV − vis (solid traces) and fluorescence emission (dotted... - ResearchGate. Available at: [Link]
-
This compound | C12H12O3 | CID 11084938 - PubChem. Available at: [Link]
-
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - MDPI. Available at: [Link]
Sources
- 2. echemi.com [echemi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound CAS#: 54287-99-9 [m.chemicalbook.com]
- 5. This compound | C12H12O3 | CID 11084938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde as a Pharmaceutical Intermediate
Introduction: The Strategic Value of the Chromene Scaffold
The chromene (benzopyran) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of natural products and synthetic molecules with significant pharmacological activities.[1] Derivatives of chromene have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2] This wide-ranging activity stems from the ability of the chromene ring system to interact with diverse biological targets.
Within this important class of compounds, 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (herein referred to as C-6-Aldehyde ) serves as a pivotal pharmaceutical intermediate. Its structure combines the reactive aldehyde functionality with the pharmacologically relevant dimethylchromene core, making it a versatile building block for the synthesis of more complex and potent drug candidates, particularly in the realm of cannabinoids and anti-inflammatory agents.[3][4][5]
This guide provides an in-depth exploration of C-6-Aldehyde , detailing its synthesis, characterization, and proven applications in the development of pharmaceutically active molecules. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic strategies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 54287-99-9 | [6][7] |
| Molecular Formula | C₁₂H₁₂O₃ | [6][7] |
| Molecular Weight | 204.22 g/mol | [6][7] |
| Appearance | White to off-white or yellow solid/powder | [8] |
| Melting Point | 110–112 °C | [9] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF) and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [7] |
Safety and Handling: this compound is classified as a skin, eye, and respiratory irritant.[10] Standard laboratory safety protocols should be strictly followed.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]
Synthesis of this compound
The synthesis of C-6-Aldehyde is efficiently achieved through a base-catalyzed condensation and cyclization reaction between 2,4-dihydroxybenzaldehyde and 3-methyl-2-butenal (prenal). This reaction is a cornerstone for accessing the dimethylchromene scaffold.
Reaction Mechanism
The formation of the chromene ring proceeds through a cascade of reactions initiated by the base. The causality behind this one-pot synthesis is a sequence of a Michael addition followed by an intramolecular cyclization and subsequent dehydration.
-
Deprotonation and Michael Addition: The base (e.g., pyridine or calcium hydroxide) deprotonates the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated aldehyde (3-methyl-2-butenal) in a classic Michael (1,4-conjugate) addition, forming an enolate intermediate.[11][12]
-
Intramolecular Cyclization: The newly formed enolate attacks the aldehyde carbonyl group of the original benzaldehyde moiety in an intramolecular fashion. This step forms a six-membered heterocyclic ring, resulting in a hemiacetal intermediate.
-
Dehydration: The hemiacetal intermediate readily undergoes acid- or base-catalyzed dehydration to form the stable aromatic chromene ring system, yielding the final product, C-6-Aldehyde .
Detailed Laboratory Protocol
This protocol is adapted from established procedures and provides a reliable method for the gram-scale synthesis of the target intermediate.[8]
Materials and Reagents:
-
2,4-Dihydroxybenzaldehyde (1.0 eq)
-
3-Methyl-2-butenal (≥ 2.0 eq)
-
Pyridine (catalytic amount, e.g., 1.2 eq) or Calcium Hydroxide (Ca(OH)₂) (1.0 eq)
-
Methanol (Solvent)
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
1 M Hydrochloric Acid (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (e.g., 1.38 g, 10 mmol) and the chosen base (e.g., pyridine, 0.95 mL, 12 mmol).
-
Solvent and Reagent Addition: Add methanol (e.g., 50 mL) to dissolve the solids. Slowly add 3-methyl-2-butenal (e.g., 1.9 mL, 20 mmol) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 140 °C for thermal conditions) for an appropriate time (e.g., 9-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.[9][8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If using a basic catalyst like Ca(OH)₂, carefully quench the reaction by acidifying with 1 M HCl to a pH of 1-2.[8]
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1).[8] Combine the fractions containing the desired product and concentrate to yield this compound as a solid. A yield of approximately 49-50% can be expected.[9][8]
Characterization and Data
Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Spectroscopic Data for this compound | |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 11.65 (1H, s, -OH), 9.66 (1H, s, -CHO), 7.28 (1H, d, J=8.6 Hz, Ar-H), 6.68 (1H, d, J=10.2 Hz, C4-H), 6.42 (1H, d, J=8.6 Hz, Ar-H), 5.61 (1H, d, J=10.2 Hz, C3-H), 1.46 (6H, s, C2(CH₃)₂) |
| IR (Nujol) | ν (cm⁻¹): 1640 (C=O, aldehyde, H-bonded), 1620 (C=C, aromatic), 1490, 1380, 1370 |
| Mass Spectrum (MS) | m/z: 204 (M⁺, 24%), 189 (M-CH₃, 100%) |
(Spectral data adapted from Singh, F. V., & Singh, J. (1999).[9])
Application Notes: Derivatization for Pharmaceutical Synthesis
The true value of C-6-Aldehyde lies in its utility as a scaffold for building more complex molecules. The aldehyde group is a versatile handle for a variety of carbon-carbon bond-forming reactions, while the chromene core provides the foundational pharmacophore.
Application 1: Synthesis of Cannabinoid Analogs (e.g., Cannabichromene)
C-6-Aldehyde is an excellent precursor for the synthesis of cannabichromene (CBC)-type molecules, which are non-psychoactive cannabinoids with reported anti-inflammatory and other therapeutic properties.[1] The key transformation involves a condensation reaction with a suitable terpene-derived partner, such as citral, under Lewis acid or base catalysis.
Protocol Insight: The reaction between a phenol (like the resorcinol core of C-6-Aldehyde ) and citral is a well-established route to cannabichromene.[4][13] Catalysts like pyridine or ethylenediamine diacetate (EDDA) facilitate the condensation and subsequent intramolecular cyclization involving the phenolic hydroxyl group and the diene system of citral, forming the second heterocyclic ring characteristic of CBC. This approach allows for the creation of a library of CBC analogs by modifying the starting chromene aldehyde.
Application 2: Elaboration via Wittig Reaction
The aldehyde group can be readily converted into an alkene via the Wittig reaction, providing a powerful method for extending the carbon chain and introducing new functionalities.[14][15] This is particularly useful for synthesizing analogs with modified side chains, which can significantly impact pharmacological activity.
General Protocol for Wittig Olefination:
-
Ylide Preparation: Prepare the phosphonium ylide by treating a suitable triphenylphosphonium salt with a strong base (e.g., n-BuLi, NaH, or NaOMe) in an anhydrous aprotic solvent like THF or DMSO.
-
Reaction: Cool the ylide solution (e.g., to 0 °C or -78 °C) and add a solution of C-6-Aldehyde (1.0 eq) in the same solvent dropwise.
-
Warming and Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic extracts. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the pure alkene product.
Application 3: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation allows for the reaction of the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form electron-deficient alkenes.[16][17] These products are themselves valuable intermediates for further Michael additions or can act as pharmacophores in their own right, often exhibiting enhanced biological activity.
General Protocol for Knoevenagel Condensation:
-
Reaction Setup: In a suitable solvent (e.g., ethanol, methanol, or toluene), dissolve C-6-Aldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture upon formation.
-
Isolation: If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the strategic placement of a reactive aldehyde on the privileged chromene scaffold provide a robust platform for the synthesis of diverse and complex molecules. The protocols and applications detailed in this guide underscore its potential in the discovery of novel therapeutics, particularly in the development of cannabinoid analogs and anti-inflammatory agents. Adherence to the outlined synthetic and safety protocols will enable researchers to effectively and safely integrate this key building block into their drug discovery programs.
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El-Deen, I. M., et al. (2022). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Journal of Heterocyclic Chemistry, 59(1), 1-15. ([Link])
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Moteki, T., et al. (2017). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. ChemCatChem, 9(11), 1921-1929. ([Link])
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Li, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 93, 153664. ([Link])
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The Strategic Role of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde in the Synthesis of Next-Generation Agrochemicals
Introduction: The Chromene Scaffold as a Privileged Structure in Agrochemical Discovery
The 2,2-dimethyl-2H-chromene framework is a recurring motif in a multitude of natural products exhibiting a wide spectrum of biological activities.[1][2] In the realm of agrochemical research, this scaffold has garnered significant attention as a "privileged structure" due to its inherent insecticidal and antifungal properties.[3][4] The strategic functionalization of the chromene ring system allows for the fine-tuning of its biological efficacy, selectivity, and environmental profile. Among the various chromene-based synthons, 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde stands out as a particularly versatile building block. Its vicinal hydroxyl and aldehyde functionalities provide a reactive handle for a diverse array of chemical transformations, enabling the synthesis of a library of potential agrochemical candidates. This guide provides a comprehensive overview of the application of this key intermediate in the synthesis of novel agrochemicals, complete with detailed experimental protocols and an exploration of the underlying structure-activity relationships.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of the title compound is a critical first step in the development of chromene-based agrochemicals. A reliable and scalable protocol for its preparation is outlined below.
Protocol 1: Synthesis of this compound
This protocol details the base-catalyzed condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenal.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
3-Methyl-2-butenal
-
Calcium hydroxide
-
Methanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Hydrochloric acid (1 M)
Equipment:
-
Two-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Chromatography column
Procedure:
-
To a two-necked round-bottom flask, add 2,4-dihydroxybenzaldehyde (3 g, 20.17 mmol), calcium hydroxide (1.543 g, 20.8 mmol), and 150 mL of methanol.
-
Stir the mixture at room temperature.
-
Slowly add 3-methyl-2-butenal (9.135 g, 108.6 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
After completion of the reaction (monitored by TLC), adjust the pH of the reaction solution to 1-2 with 1 M hydrochloric acid to quench the reaction.
-
Remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic phases and wash sequentially with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (9:1) eluent system.
-
Crystallize the final product from a hexane/ethyl acetate (3:1) solvent mixture to yield this compound as a yellow solid.
Expected Yield: Approximately 50%.
Application in the Synthesis of Agrochemical Candidates
The aldehyde functionality of this compound is a gateway to a vast chemical space of potential agrochemicals. One of the most straightforward and effective derivatizations is the formation of Schiff bases through condensation with various amines. This approach allows for the introduction of diverse functionalities that can modulate the biological activity of the parent chromene scaffold.
Protocol 2: General Procedure for the Synthesis of Chromene-Based Schiff Bases
This protocol provides a general method for the synthesis of Schiff base derivatives from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base derivative.
Visualization of Synthetic Pathways
Caption: Synthetic workflow for the preparation of the key intermediate and its derivatization.
Biological Activity of Chromene Derivatives
The synthesized chromene derivatives have shown significant potential as both antifungal and insecticidal agents.
Antifungal Activity
Numerous studies have demonstrated the efficacy of 2,2-dimethyl-2H-chromene derivatives against a range of phytopathogenic fungi. For instance, certain synthesized analogs have exhibited promising fungicidal effects against Alternaria alternata and Botrytis cinerea, with some compounds showing significantly better activity than the commercial fungicide hymexazol.[3] Another study highlighted a compound that displayed potent antifungal activity against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata, outperforming the commercial fungicides chlorothalonil and hymexazol.[4]
Table 1: Antifungal Activity of Representative 2,2-Dimethyl-2H-Chromene Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 1m | Alternaria alternata | 9.9 | [3] |
| Botrytis cinerea | 9.4 | [3] | |
| 4j | Fusarium solani | 6.3 | [4] |
| Pyricularia oryzae | 7.7 | [4] | |
| Alternaria brassicae | 7.1 | [4] | |
| Valsa mali | 7.5 | [4] | |
| Alternaria alternata | 4.0 | [4] |
Insecticidal Activity
The chromene scaffold is also a key component of precocenes, which are naturally occurring insect anti-juvenile hormones. This inherent bioactivity has inspired the development of chromene-based insecticides. While specific data for derivatives of this compound are limited in the public domain, a patent highlights the general utility of chromene derivatives in pesticidal compositions, particularly as insecticides.[3] The mode of action is often linked to the disruption of the endocrine system in insects, offering a more targeted and potentially environmentally benign approach to pest control.
Structure-Activity Relationship (SAR) Insights
The biological activity of chromene derivatives is highly dependent on the nature and position of substituents on the chromene ring and the appended functionalities. For instance, the introduction of different aryl groups via Schiff base formation can significantly impact the antifungal and insecticidal potency. Lipophilicity, electronic effects, and steric factors all play a crucial role in the interaction of these molecules with their biological targets. Further research involving the synthesis of a diverse library of derivatives and comprehensive biological screening is essential to elucidate detailed SAR and to optimize the agrochemical properties of this promising class of compounds.
Caption: Logical workflow for the discovery of optimized agrochemical leads.
Conclusion and Future Directions
This compound is a valuable and versatile platform for the development of novel agrochemicals. Its straightforward synthesis and reactive functionalities make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated antifungal and insecticidal potential of the chromene scaffold underscores the promise of this compound class. Future research should focus on the synthesis and screening of a wider range of derivatives to build a comprehensive understanding of the structure-activity relationships. Furthermore, studies on the mode of action, environmental fate, and toxicological profile of the most promising candidates will be crucial for their successful development into next-generation crop protection agents.
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Application Note: ¹H and ¹³C NMR Analysis for the Structural Elucidation of Chromene Derivatives
Abstract
Chromene derivatives are a vital class of heterocyclic compounds with extensive pharmacological and biological activities, making them key scaffolds in drug discovery and materials science.[1] The precise determination of their molecular structure is paramount for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural elucidation of these molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR, including advanced 2D techniques, for the analysis of chromene derivatives. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into spectral interpretation.
Introduction: The Importance of Chromene Scaffolds and NMR
The chromene (or benzopyran) ring system is a privileged scaffold found in a vast array of natural products and synthetic compounds. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2] The substitution pattern on both the aromatic and pyran rings dictates the molecule's function. Therefore, rigorous characterization is essential.
NMR spectroscopy provides unparalleled detail regarding the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3] It allows for the determination of:
-
The carbon skeleton and proton environment.
-
Connectivity between atoms through scalar (J) couplings.
-
Stereochemical and conformational arrangements through coupling constants and Nuclear Overhauser Effect (NOE) studies.
This guide is structured to provide both the theoretical foundation and practical protocols necessary for the successful NMR analysis of novel chromene derivatives.
Fundamentals of NMR for Chromene Analysis
The core 2H-chromene structure, with standard IUPAC numbering, is the foundation for spectral interpretation. The electronic environment of each proton and carbon atom, influenced by the oxygen heteroatom, the aromatic ring, and various substituents, determines its unique chemical shift (δ).
Figure 2: A systematic workflow for NMR-based structure elucidation.
Step-by-Step Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton types, integration (relative proton count), and splitting patterns.
-
¹³C NMR & DEPT:
-
Acquire a broadband proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms.
-
Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135).
-
Causality: DEPT-90 shows only CH (methine) carbons. DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (C) are absent in both. This combination allows for the definitive assignment of carbon types. [4]3. 2D NMR Experiments: If the structure is not immediately obvious from 1D spectra, proceed to 2D experiments for unambiguous assignments. [5][6]
-
Data Interpretation with Advanced 2D NMR Techniques
2D NMR experiments correlate signals along two frequency axes, revealing connections that are difficult or impossible to discern from 1D spectra. [6][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other (e.g., H3 and H4).
-
Application: Use COSY to trace out the spin systems. For a chromene, you can walk from H2 to H3 to H4 and separately identify the coupled aromatic protons (e.g., H5-H6-H7-H8).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).
-
Application: HSQC is the definitive tool for assigning protons to their respective carbons. For example, it will show a cross-peak between the proton signal at ~5.8 ppm (H3) and the carbon signal at ~125 ppm (C3).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule. It shows correlations between protons and carbons that are separated by 2-4 bonds (long-range correlations).
-
Application: HMBC connects the fragments identified by COSY. For instance, a correlation from the H2 protons to C4 and C8a can link the pyran ring to the aromatic system. A correlation from H5 to C4 and C4a confirms the fusion of the two rings.
-
By systematically analyzing the data from these experiments, one can piece together the entire molecular structure of a novel chromene derivative with a high degree of confidence.
Conclusion
The structural elucidation of chromene derivatives relies heavily on the precise application and interpretation of ¹H and ¹³C NMR spectroscopy. By following systematic protocols for sample preparation and employing a hierarchical data acquisition strategy that moves from simple 1D surveys to powerful 2D correlation experiments like COSY, HSQC, and HMBC, researchers can confidently determine molecular constitution and stereochemistry. This guide provides the foundational knowledge and practical steps to leverage NMR as a primary tool in the research and development of novel chromene-based compounds.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic part of ¹H NMR spectra of a) chromene 1. Retrieved from [Link]
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectral assignments of novel chromenylchalcones. Retrieved from [Link]
-
Eurisotop. (n.d.). Standards for qNMR. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
- Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257.
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University of California, Los Angeles. (n.d.). ¹H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
California State Polytechnic University, Pomona. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Davis. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805-813.
-
ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
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University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (2004). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
-
ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
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Dr. Puspendra Classes. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved from [Link]
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ETH Zurich, NMR Service. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental). Retrieved from [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Retrieved from [Link]
-
News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
Basic ¹H- and ¹³C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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- 2. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathways of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (C₁₂H₁₂O₃). Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control during synthesis. By leveraging established principles of fragmentation for chromene and aromatic aldehyde moieties, we propose a detailed fragmentation pathway. This document serves as a practical reference for researchers in medicinal chemistry, natural product analysis, and drug development, offering both theoretical explanations and actionable experimental protocols.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a chromene core, a structure found in a wide array of natural products and pharmacologically active molecules. Chromene derivatives are known for their diverse biological activities, including anticancer and anti-inflammatory properties.[1] The presence of a reactive aldehyde group and a phenolic hydroxyl group makes this specific molecule a valuable intermediate for the synthesis of more complex pharmaceutical agents.[2][3]
Accurate structural confirmation is a cornerstone of chemical and pharmaceutical research. Mass spectrometry, particularly with electron ionization (EI-MS), provides a reproducible "fingerprint" of a molecule through its characteristic fragmentation pattern. This application note dissects the fragmentation of the title compound by examining the influence of its key structural features: the gem-dimethyl group on the pyran ring and the ortho-hydroxy benzaldehyde system.
Molecular Structure and Physicochemical Data
The structural features of this compound dictate its fragmentation behavior. The molecule's properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [4] |
| Molecular Weight | 204.22 g/mol | [4] |
| Exact Mass | 204.078644 u | [4] |
| CAS Number | 54287-99-9 | [4][5] |
| IUPAC Name | This compound |
Experimental Protocol: Acquiring Mass Spectra
To obtain high-quality, reproducible mass spectra for fragmentation analysis, a standardized methodology is essential. The following protocol is recommended for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), which is ideally suited for volatile and thermally stable compounds of this nature.
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., Methanol, Ethyl Acetate).
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL for injection.
3.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet System | Gas Chromatograph | Provides separation and introduces a pure sample into the MS. |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium | Inert carrier gas with a typical flow rate of 1.0-1.2 mL/min. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Temperature Program | Initial: 100°C (hold 2 min) Ramp: 15°C/min to 280°C Final Hold: 5 min | Ensures good separation from solvent and any impurities. |
| Ionization Source | Electron Ionization (EI) | Standard hard ionization technique for generating fragment-rich spectra. |
| Ionization Energy | 70 eV | The industry standard energy to produce reproducible fragmentation patterns and allow for library matching. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |
| Mass Range | m/z 40 - 350 | Covers the molecular ion and all significant fragments. |
| Source Temperature | 230°C | Standard temperature to ensure sample vaporization without thermal degradation. |
Results and Discussion: Proposed EI Fragmentation Pathways
Upon electron ionization, this compound will form a molecular ion (M•+) at m/z 204 . The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses, primarily dictated by the gem-dimethyl group and the aromatic aldehyde functionality.
4.1. Key Fragmentation Reactions
The fragmentation of the molecular ion is expected to proceed through several competing, high-probability pathways.
-
Pathway A: Loss of a Methyl Radical ([M-CH₃]⁺) This is one of the most characteristic fragmentations for molecules containing a 2,2-dimethylchromene moiety.[1] The cleavage of a C-C bond to expel a methyl radical (•CH₃, 15 Da) results in the formation of a highly stable, resonance-delocalized oxonium ion at m/z 189 . Due to its high stability, this fragment is predicted to be the base peak in the spectrum.
-
Pathway B: Loss of an Aldehydic Hydrogen ([M-H]⁺) Aromatic aldehydes readily lose the hydrogen atom from the formyl group, a process that yields a stable acylium ion.[6][7] This fragmentation results in a prominent peak at m/z 203 ([M-1]⁺).
-
Pathway C: Alpha-Cleavage of the Formyl Group ([M-CHO]⁺) The bond between the aromatic ring and the carbonyl carbon can cleave, leading to the loss of a formyl radical (•CHO, 29 Da).[8][9] This pathway generates an ion at m/z 175 .
-
Pathway D: Secondary Fragmentation (Loss of CO) The acylium ion formed in Pathway B (m/z 203) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da).[6][7] This process also leads to the formation of the ion at m/z 175 . The presence of this ion is therefore reinforced by two separate pathways, making it a significant peak.
4.2. Summary of Predicted Fragments
The table below summarizes the primary ions expected in the EI mass spectrum.
| m/z | Proposed Ion Structure / Formula | Neutral Loss | Pathway | Predicted Intensity |
| 204 | [C₁₂H₁₂O₃]•⁺ (Molecular Ion) | - | - | Moderate |
| 203 | [C₁₂H₁₁O₃]⁺ | •H | B | High |
| 189 | [C₁₁H₉O₃]⁺ | •CH₃ | A | Very High (Base Peak) |
| 175 | [C₁₁H₁₁O₂]⁺ | •CHO or (H• + CO) | C or B→D | High |
| 161 | [C₁₀H₉O₂]⁺ | (•CH₃ + CO) | A → Secondary | Moderate |
4.3. Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process is best represented visually. The following diagram, generated using DOT language, illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Proposed EI-MS fragmentation pathways for this compound.
Conclusion
The EI mass spectrum of this compound is predicted to be highly characteristic, defined by a few dominant fragmentation pathways. The key diagnostic ions for structural confirmation are the molecular ion at m/z 204 , the base peak at m/z 189 (corresponding to the loss of a methyl group), and significant fragments at m/z 203 (loss of H•) and m/z 175 (loss of CHO• or H• followed by CO). These fragments provide a reliable fingerprint for the identification of this compound in various analytical applications, from synthetic chemistry to metabolomics. This guide provides the foundational knowledge and a practical protocol for researchers to confidently analyze and interpret its mass spectral data.
References
- 1. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 54287-99-9 [chemicalbook.com]
- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Chromene Scaffolds
Introduction: The Chromene Scaffold - A Privileged Structure in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] In this context, heterocyclic compounds have emerged as a promising source of new drug candidates. Among them, the chromene scaffold, a benzopyran system, is considered a "privileged structure" in medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide range of biological targets.[3][4][5] Chromene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][6]
The antimicrobial potential of chromenes is particularly noteworthy. These compounds have shown efficacy against a variety of pathogens, including multidrug-resistant bacteria.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which disrupts DNA replication and cell division, to the perturbation of bacterial membrane integrity, leading to cell lysis and death.[9] This multi-pronged attack strategy makes chromene derivatives promising candidates in the fight against resistant infections.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antimicrobial agents based on the chromene scaffold. This document outlines detailed protocols for the synthesis of chromene derivatives, in vitro evaluation of their antimicrobial activity and cytotoxicity, and in vivo assessment of their efficacy in a murine infection model. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.
PART 1: Synthesis of Chromene Derivatives
The synthesis of a diverse library of chromene derivatives is the foundational step in the discovery of new antimicrobial agents. One of the most common and efficient methods for synthesizing 2-amino-4H-chromenes is through a one-pot, three-component reaction. This approach is favored for its atom economy, operational simplicity, and the ability to generate structural diversity.[10]
Protocol 1: One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives
This protocol describes a general method for the synthesis of 2-amino-4H-chromenes via the condensation of an aromatic aldehyde, malononitrile, and a phenolic compound (e.g., resorcinol or naphthol).[10][11]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Phenolic compound (e.g., resorcinol, α-naphthol, β-naphthol)
-
Catalyst (e.g., piperidine, ammonium acetate, or a green catalyst like water extract of banana peel ash)[12]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenolic compound (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and a catalytic amount of the selected catalyst (e.g., 2-3 drops of piperidine).
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few minutes to several hours depending on the reactants and conditions used.[10] Microwave-assisted synthesis can significantly reduce reaction times.[10]
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 2-amino-4H-chromene derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]
Rationale for Experimental Choices:
-
One-Pot, Three-Component Reaction: This strategy is highly efficient as it allows for the formation of complex molecules in a single step, reducing time, cost, and waste.[10]
-
Catalyst: The choice of catalyst can influence the reaction rate and yield. While traditional bases like piperidine are effective, greener alternatives are being explored to make the synthesis more environmentally friendly.[9][12]
-
Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively low toxicity. Water is an even greener alternative.[9][11]
-
Microwave Irradiation: This technique can accelerate the reaction by providing rapid and uniform heating, often leading to higher yields in shorter times.[10]
PART 2: In Vitro Evaluation of Antimicrobial Activity
Once a library of chromene derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. This is typically done through a series of in vitro assays to determine the minimum concentration of the compound required to inhibit or kill the target microorganisms.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining MIC values.
Materials:
-
Synthesized chromene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized chromene derivatives and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Data Presentation:
Summarize the MIC and MBC values in a table for easy comparison of the antimicrobial activity of the synthesized chromene derivatives.
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | C. albicans MIC (µg/mL) |
| Chromene-1 | 8 | 16 | 16 | 32 | 32 |
| Chromene-2 | 4 | 8 | 8 | 16 | 16 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 2 |
PART 3: In Vitro Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the developed compounds are not only effective against pathogens but also safe for the host. Cytotoxicity assays are performed to evaluate the toxic effects of the compounds on mammalian cells.
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized chromene derivatives
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chromene derivatives for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Data Presentation:
Present the cytotoxicity data as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) in a table.
| Compound | IC₅₀ on HEK293 cells (µM) |
| Chromene-1 | > 100 |
| Chromene-2 | 55 |
| Doxorubicin (Positive Control) | 1.2 |
PART 4: In Vivo Evaluation of Antimicrobial Efficacy
Promising candidates from in vitro studies should be further evaluated in animal models of infection to assess their efficacy in a whole-organism context. The murine peritonitis-sepsis model is a standard and widely used model for this purpose.[14]
Protocol 5: Murine Peritonitis-Sepsis Model
This protocol describes a model of systemic bacterial infection in mice to evaluate the in vivo efficacy of antimicrobial compounds.[14][15]
Materials:
-
Mice (e.g., BALB/c or Swiss albino)
-
Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)
-
Synthesized chromene derivative with good in vitro activity and low cytotoxicity
-
Vehicle for compound administration (e.g., saline with 5% DMSO)
-
Positive control antibiotic (e.g., vancomycin for MRSA)
-
Bacterial culture medium (e.g., Tryptic Soy Broth)
-
Mucin (to enhance infectivity)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase, wash, and resuspend in saline. Mix the bacterial suspension with mucin to the desired inoculum concentration.
-
Infection: Induce peritonitis by intraperitoneal (IP) injection of the bacterial inoculum.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, vehicle control, or positive control antibiotic via a suitable route (e.g., IP or intravenous).
-
Monitoring: Monitor the mice for signs of illness and mortality over a period of several days (e.g., 7 days).
-
Endpoint Analysis:
-
Survival: Record the number of surviving animals in each group and plot Kaplan-Meier survival curves.
-
Bacterial Load: At a specific time point (e.g., 24 hours post-infection), a subset of animals can be euthanized, and their peritoneal fluid, blood, and organs (e.g., spleen, liver) can be collected to determine the bacterial load (CFU/mL or CFU/gram of tissue).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the approval of an Institutional Animal Care and Use Committee (IACUC).
Data Presentation:
Present the survival data as Kaplan-Meier curves and the bacterial load data as bar graphs for clear visualization of the treatment effects.
Visualization of the Drug Development Workflow
The following diagram illustrates the overall workflow for developing novel antimicrobial agents from chromene scaffolds.
Caption: Workflow for antimicrobial drug development from chromene scaffolds.
Conclusion
The chromene scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The systematic approach outlined in these application notes, encompassing synthesis, in vitro screening, and in vivo evaluation, provides a robust framework for identifying and advancing new drug candidates. By understanding the rationale behind each experimental step and adhering to standardized protocols, researchers can effectively contribute to the critical endeavor of combating antimicrobial resistance. The multi-faceted mechanisms of action exhibited by chromene derivatives offer a significant advantage in overcoming existing resistance pathways, heralding a new era in the fight against infectious diseases.[9]
References
- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (URL not available)
-
One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry. [Link]
-
In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
-
Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience. [Link]
- Synthesis of 2-Amino-4H-chromene Antibacterial Agents. (URL not available)
-
Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Mini-Reviews in Medicinal Chemistry. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
- A Green Method Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromene Deriv
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed. [Link]
-
Discovery and preclinical development of new antibiotics. PMC - PubMed Central - NIH. [Link]
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (URL not available)
-
Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. PubMed Central. [Link]
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In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. [Link]
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Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]
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Discovery and development of new antibacterial drugs: learning from experience? Journal of Antimicrobial Chemotherapy. [Link]
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Antimicrobial discovery and drug development. YouTube. [Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]
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Synthesis and antibacterial activity of some new fused chromenes. Semantic Scholar. [Link]
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Antimicrobial drug discovery and development. Ineos Oxford Institute. [Link]
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Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PMC - NIH. [Link]
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Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. NCBI. [Link]
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Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. PMC - NIH. [Link]
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In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. PMC - NIH. [Link]
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Microwave-Assisted Synthesis of Chromenes: A Detailed Guide for Researchers
Introduction: The Significance of Chromenes and the Advent of Microwave Chemistry
Chromenes, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry and drug discovery. Their scaffold is a "privileged structure," forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient and environmentally benign methods for synthesizing these valuable compounds is a significant pursuit in organic chemistry.[2][3]
Traditionally, the synthesis of chromenes has been hampered by long reaction times, the need for high temperatures, and often, modest yields.[1] However, the advent of microwave-assisted organic synthesis has revolutionized this field. This technology offers a powerful alternative to conventional heating methods, providing rapid and uniform heating that dramatically reduces reaction times, boosts product yields, and frequently results in cleaner reaction profiles with fewer by-products.[4][5][6] This aligns perfectly with the principles of green chemistry, making it an increasingly popular choice in modern synthetic laboratories.[1][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the microwave-assisted synthesis of chromenes. We will delve into the underlying principles, provide detailed protocols, and discuss the critical safety considerations associated with this powerful technique.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
The enhanced reaction rates observed in microwave chemistry stem from the direct coupling of microwave energy with polar molecules in the reaction mixture.[8] Unlike conventional heating, which relies on the slow transfer of heat via conduction and convection, microwave irradiation generates heat volumetrically and homogeneously.[7][8] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.[6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[6]
This direct and instantaneous heating can lead to temperatures and pressures that are difficult to achieve with conventional methods, often resulting in dramatic accelerations of chemical reactions.[8]
Visualizing the Workflow: A Generalized Reaction Pathway
The microwave-assisted synthesis of chromenes, particularly the popular 2-amino-4H-chromene derivatives, often proceeds via a one-pot, three-component reaction. A typical example involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a phenol or naphthol derivative.
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Application Notes and Protocols for In Vitro Assays: Evaluating the Biological Activity of Synthesized Chromenes
Introduction: The Therapeutic Potential of the Chromene Scaffold
Chromenes, heterocyclic compounds characterized by a fused benzene and pyran ring, represent a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural products and synthetic molecules, demonstrating a remarkable diversity of biological activities.[2][3] The inherent versatility and relatively low toxicity of the chromene nucleus have made it a focal point for drug discovery and development, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides detailed application notes and step-by-step protocols for a selection of robust in vitro assays to screen and characterize the biological activity of newly synthesized chromene derivatives. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Section 1: Anticancer Activity
The development of novel anticancer agents is a critical area of research. Chromene derivatives have shown significant promise by targeting various cancer cell pathways, inducing apoptosis, and inhibiting cell proliferation.[1][5] The following assays are fundamental for the initial assessment of the anticancer potential of synthesized chromenes.
Scientific Rationale: Targeting Cancer Cell Viability
A primary indicator of anticancer activity is the ability of a compound to reduce the viability of cancer cells, either through cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) mechanisms. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The quantity of formazan produced is directly proportional to the number of living cells, allowing for the determination of the compound's inhibitory concentration (IC50).[6]
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
Materials:
-
Synthesized chromene compounds
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)[8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each chromene derivative in DMSO.
-
Perform serial dilutions of the compounds in serum-free medium to achieve a range of final concentrations.[11]
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the chromene compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for a specified period (typically 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, protected from light.[10]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Representative Anticancer Activity
| Chromene Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4g (a barbituric acid-based chromene) | A2780 (Ovarian) | Viability Assay | Potent | [8] |
| Chromene derivative 2 | HT-29 (Colon) | Not Specified | More potent than Doxorubicin | [9][12] |
| Chromene derivative 5 | HepG-2 (Liver) | Not Specified | More potent than Doxorubicin | [9][12] |
| MX-116407 | Various | Apoptosis Screening | Not Specified | [5] |
| 2-Aryl-3-nitro-2H-chromene 5s | S. aureus (MRSA) | MIC | 4 µg/mL | [13] |
Section 2: Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Chromene derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and enzymes.[1]
Scientific Rationale: Targeting Inflammatory Mediators
Inflammation is a complex biological response involving the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages (e.g., RAW 264.7 cell line).[14] The Griess assay for NO and ELISA for cytokines are standard methods to quantify these mediators. Additionally, the cyclooxygenase-2 (COX-2) enzyme is a key player in inflammation, and its inhibition is a major target for anti-inflammatory drugs.[15]
Signaling Pathway: LPS-Induced Inflammation
Caption: Simplified LPS-induced inflammatory signaling pathway.
Detailed Protocol: Inhibition of NO Production (Griess Assay)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding and Treatment:
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Detailed Protocol: COX-2 Inhibition Assay (Fluorometric)
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Assay Genie)[15][16]
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Celecoxib (positive control inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as per the kit manufacturer's instructions. This typically involves reconstituting the enzyme and preparing the reaction buffer and probe solution.[17]
-
-
Assay Protocol:
-
In a 96-well opaque plate, add the test chromene compounds at various concentrations.
-
Include wells for Enzyme Control (no inhibitor) and Inhibitor Control (e.g., Celecoxib).[17]
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Prepare a reaction mix containing the COX assay buffer and the fluorometric probe, and add it to the wells.
-
Initiate the reaction by adding the arachidonic acid substrate.[17]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[17]
-
Calculate the reaction rate (slope) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.
-
Section 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[1] Chromenes have demonstrated broad-spectrum activity against various bacteria and fungi.[18]
Scientific Rationale: Assessing Antimicrobial Efficacy
The initial screening of antimicrobial activity is often performed using the agar well diffusion method, which provides a qualitative assessment of a compound's ability to inhibit microbial growth.[19] A more quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This is typically determined using a broth microdilution method.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[19]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotics as positive controls (e.g., Ciprofloxacin, Amphotericin B)[20]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the chromene compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[19]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Representative Antimicrobial Activity
| Chromene Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 4b, 4c, 13e, 13i | Various human pathogens | 0.007 - 3.9 | [18] |
| Tri-halogenated 3-nitro-2H-chromene 5s | S. aureus (MDR) | 4 | [13][21] |
| Tri-halogenated 3-nitro-2H-chromene 5s | S. epidermidis (MDR) | 1 - 4 | [13][21] |
| Compound 4d | C. albicans | 100 | [22] |
Section 4: Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's are a growing health concern. Chromenes are being investigated for their potential to interfere with the pathological processes of these diseases.[23]
Scientific Rationale: Targeting Alzheimer's Disease Pathways
A key pathological hallmark of Alzheimer's disease is the formation of amyloid-β (Aβ) plaques. The enzyme β-secretase (BACE1) is responsible for the rate-limiting step in Aβ production.[24] Therefore, inhibiting BACE1 is a major therapeutic strategy. Fluorometric BACE1 inhibitor screening kits provide a sensitive and high-throughput method to identify potential inhibitors.[25] Additionally, assays that measure the ability of a compound to protect neuronal cells from Aβ-induced toxicity are crucial for evaluating neuroprotective effects.[26]
Detailed Protocol: BACE1 Inhibitor Screening (Fluorometric)
Materials:
-
BACE1 Inhibitor Screening Kit (e.g., from BPS Bioscience, Abcam)[24][27]
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
BACE1 inhibitor (positive control)
Procedure:
-
Assay Preparation:
-
Prepare reagents according to the kit's protocol.
-
Add the test chromene compounds at various concentrations to the wells of a black 96-well plate.[24]
-
Include wells for Enzyme Control and Inhibitor Control.
-
-
Enzyme Reaction:
-
Data Acquisition and Analysis:
-
Measure the fluorescence in kinetic mode (e.g., Ex/Em = 345/500 nm) at 37°C.[27]
-
Calculate the reaction rate for each well from the linear portion of the kinetic curve.
-
Determine the percentage of BACE1 inhibition for each compound concentration and calculate the IC50 value.
-
Detailed Protocol: Neuroprotection against Aβ-induced Toxicity
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-SH or SH-SY5Y)[28]
-
Amyloid-β peptide (Aβ25-35 or Aβ1-42)
-
Cell culture medium and supplements
-
MTT assay reagents (as described in Section 1.3)
Procedure:
-
Cell Culture and Treatment:
-
Cell Viability Assessment:
-
After the incubation with Aβ, assess cell viability using the MTT assay as described in Section 1.3.
-
-
Data Analysis:
-
Calculate the percentage of cell viability in the compound-treated wells relative to the cells treated with Aβ alone.
-
A significant increase in cell viability indicates a neuroprotective effect.
-
References
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Proença, M. F. J. R. P., et al. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry, 123, 489-504. [Link]
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Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). MDPI. [Link]
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In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (2022). ProQuest. [Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). PMC. [Link]
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Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.). PubMed Central. [Link]
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Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2023). ACS Omega. [Link]
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Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. (2021). PubMed. [Link]
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In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024). MDPI. [Link]
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][4]... (2022). PubMed. [Link]
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In vitro growth inhibitory activity of compounds on a selected panel of tumor and normal cell lines (GI 50 nmol/L). (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][4]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Bentham Science. [Link]
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Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved from [Link]
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MTT assay. (2019). Bio-protocol. [Link]
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Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (2019). Oriental Journal of Chemistry. [Link]
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Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2021). PubMed. [Link]
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Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. (n.d.). MDPI. [Link]
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Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2016). New Journal of Chemistry. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. Retrieved from [Link]
-
Synthesis and Anti-inflammatory Activity of Novel Furochromenes. (2025). ResearchGate. [Link]
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2022). MDPI. [Link]
-
Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human. (n.d.). LSBio. Retrieved from [Link]
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Table 2. Antimicrobial activity of compounds 1–20 (minimum inhibitory... (n.d.). ResearchGate. Retrieved from [Link]
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Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. (n.d.). ACS Publications. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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(PDF) Microwave-assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assessment. (2025). ResearchGate. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Cyrusbioscience. Retrieved from [Link]
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BACE1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
BACE1 inhibitor assay kinetics and screening. (A) Panel A shows the... (n.d.). ResearchGate. Retrieved from [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (2020). MDPI. [Link]
-
COX-2 inhibition assay results. Compounds were tested at a concentration of 22 μM. (n.d.). ResearchGate. Retrieved from [Link]
-
The in vitro studies demonstrating the neuroprotective actions and mechanisms of limonene. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2022). MDPI. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers and drug development professionals improve the yield and purity of this valuable synthetic intermediate.
Section 1: Understanding the Core Synthesis: Ortho-Formylation of a Chromenol
The target molecule, this compound, is typically synthesized by the formylation of its precursor, 2,2-dimethyl-2H-chromen-5-ol. This reaction is an electrophilic aromatic substitution where an aldehyde group (-CHO) is introduced onto the aromatic ring. Due to the strong activating and ortho-directing effect of the hydroxyl group, the formylation occurs preferentially at the C6 position, which is ortho to the hydroxyl group.
Several classical methods can achieve this, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[1] Among these, the Duff reaction is frequently employed due to its operational simplicity and use of inexpensive, stable reagents.[1][2] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3]
The Duff Reaction: Mechanism and Rationale
The Duff reaction is advantageous for this specific synthesis because it strongly favors ortho-formylation of phenols.[2][3] The reaction proceeds through a complex mechanism involving the generation of an electrophilic iminium ion from protonated HMTA. This electrophile then attacks the electron-rich phenol ring. A key aspect dictating the high ortho-selectivity is believed to be the formation of a hydrogen-bonded intermediate, which pre-organizes the reactants and directs the electrophile to the adjacent position.[1][4] The reaction culminates in an acid hydrolysis step to release the final aldehyde product.[5]
Sources
Technical Support Center: Troubleshooting Common Issues in Chromene Synthesis
Welcome to the Technical Support Center for Chromene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromene synthesis. Here, we address common challenges encountered during experimental work, offering not just solutions but also the underlying scientific principles to empower your research and development.
Troubleshooting Guide
This section provides in-depth answers to specific problems you might encounter during your chromene synthesis reactions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired chromene product. What are the common causes and how can I troubleshoot this?
Answer:
Low or non-existent yield in chromene synthesis is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary factors to investigate are the purity of your starting materials, the choice and activity of the catalyst, and the reaction parameters such as solvent and temperature.
Underlying Expertise: The success of a chromene synthesis, particularly those involving cascade or domino reactions like the Knoevenagel condensation followed by a Michael addition, is highly dependent on a delicate balance of reaction kinetics. Any deviation in the quality of reagents or reaction conditions can disrupt this balance, leading to incomplete reactions or the formation of undesired side products.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low product yield.
Step-by-Step Protocol for Troubleshooting Low Yield:
-
Verify Starting Material Purity:
-
Salicylaldehyde: Ensure it is free from oxidation products (e.g., salicylic acid), which can interfere with the reaction. If necessary, purify by distillation.
-
Malononitrile: This reagent can dimerize over time. Use freshly opened or purified malononitrile. Be aware of its toxicity and handle it in a well-ventilated fume hood.[1][2]
-
Solvents: Use dry, high-purity solvents, as water can inhibit the reaction or lead to unwanted side reactions.[3]
-
-
Evaluate the Catalyst:
-
Catalyst Choice: The choice of catalyst (acidic, basic, or organocatalyst) is crucial. For the synthesis of 2-amino-4H-chromenes, basic catalysts like piperidine or L-proline are commonly used.[4] In some cases, a Lewis acid might be more effective.
-
Catalyst Loading: The amount of catalyst can significantly impact the yield. Too little may result in an incomplete reaction, while too much can lead to side product formation. It is advisable to perform a catalyst loading study.
Experimental Protocol: Optimizing Catalyst Loading
-
Set up a series of small-scale reactions with identical starting material concentrations and reaction conditions.
-
Vary the catalyst loading in each reaction (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%).[5]
-
Monitor the reactions by Thin Layer Chromatography (TLC) to determine the optimal reaction time for each catalyst loading.[6]
-
After work-up, compare the isolated yields to identify the optimal catalyst loading.
-
-
Optimize Reaction Conditions:
-
Solvent Selection: The polarity of the solvent can influence reaction rates and yields.[3] Ethanol is a common choice, but other solvents like acetonitrile, or even solvent-free conditions, may be more effective for your specific substrates.[7][8] A solvent screening should be performed to identify the optimal medium.
-
Temperature Control: Many chromene syntheses proceed at room temperature, while others require heating to go to completion.[9] Conversely, excessive heat can lead to decomposition. Monitor the reaction temperature closely, especially for potentially exothermic reactions.[10][11]
-
Reaction Time: Ensure the reaction has been allowed to run to completion by monitoring its progress with TLC.[6]
Data Presentation: Effect of Solvent on Yield
-
| Solvent | Dielectric Constant | Typical Yield (%) | Reference |
| Ethanol | 24.5 | 85-95 | [7] |
| Water | 80.1 | 70-85 | [12] |
| Acetonitrile | 37.5 | 60-75 | [9] |
| Toluene | 2.4 | 40-60 | [9] |
| Solvent-free | N/A | 90-98 | [8] |
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve selectivity and effectively purify my target chromene?
Answer:
The formation of side products is a common challenge in chromene synthesis, often arising from the high reactivity of the intermediates. Understanding the potential side reactions is key to optimizing conditions for selectivity and simplifying purification.
Underlying Expertise: In the popular multicomponent synthesis of 2-amino-4H-chromenes from a salicylaldehyde, malononitrile, and an active methylene compound, the initial Knoevenagel condensation product is a highly reactive electrophile. This intermediate can undergo several competing reactions, leading to a variety of byproducts if the subsequent intramolecular Michael addition is not efficient.[13]
Common Side Products and Their Formation Mechanisms:
-
Dimeric Chromene Derivatives: These can form when the initial Knoevenagel adduct reacts with another molecule of the starting phenol or a chromene product.[14]
-
Enaminonitriles: Resulting from the reaction of malononitrile with the amine catalyst.
-
Malononitrile Self-Addition Products: Can occur under strongly basic conditions.[14]
Logical Relationship Diagram: Pathways to Product and Byproducts
Caption: Competing reaction pathways in chromene synthesis.
Strategies for Improving Selectivity:
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamic side products.
-
Rate of Addition: Slow, dropwise addition of one of the reagents can help to maintain a low concentration of reactive intermediates, thus minimizing side reactions.
-
-
Catalyst Choice: A less reactive catalyst might provide better selectivity, even if the reaction rate is slower.
Purification Protocols:
-
Recrystallization: For many crystalline 2-amino-4H-chromenes, recrystallization is an effective purification method.
Experimental Protocol: Recrystallization of 2-Amino-4H-Chromenes
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).[4][14]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel is a reliable alternative.[15] A typical eluent system is a gradient of ethyl acetate in hexanes.
Issue 3: Catalyst Deactivation and Reusability
Question: I am using a heterogeneous or reusable catalyst, but its activity decreases over several runs. What could be the cause, and how can I regenerate it?
Answer:
Catalyst deactivation is a significant concern in sustainable synthesis. The loss of activity can be due to several factors, including poisoning, fouling, or thermal degradation.
Underlying Expertise: Heterogeneous catalysts owe their activity to specific active sites on their surface. These sites can be blocked by strongly adsorbing species (poisons), covered by carbonaceous deposits (fouling), or structurally altered at high temperatures (sintering).[13]
Common Causes of Catalyst Deactivation in Chromene Synthesis:
-
Poisoning: Impurities in the starting materials or solvents, or even the product itself, can bind irreversibly to the active sites of the catalyst.
-
Fouling: In reactions involving organic molecules at elevated temperatures, coke formation can physically block the pores and active sites of the catalyst.
-
Leaching: The active catalytic species may leach from the solid support into the reaction medium, leading to a loss of activity.
Troubleshooting and Regeneration:
-
Identify the Cause:
-
Characterization: Analyze the spent catalyst using techniques like FT-IR, TGA, or SEM to identify changes in its structure or the presence of deposits.
-
Hot Filtration Test: To check for leaching, filter the catalyst from the reaction mixture at the reaction temperature and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that the active species has leached into the solution.
-
-
Catalyst Regeneration Protocols:
-
Washing: For simple fouling, washing the catalyst with an appropriate solvent may be sufficient to restore its activity.[7]
-
Calcination: For deactivation due to coking, calcination (heating to a high temperature in the presence of air or oxygen) can burn off the carbonaceous deposits.[16]
-
Acid/Base Washing: To remove adsorbed poisons, washing with a dilute acid or base solution may be effective, depending on the nature of the poison and the catalyst.
Experimental Protocol: Catalyst Filtration and Reuse
-
After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation. For magnetic catalysts, an external magnet can be used.[14]
-
Wash the recovered catalyst several times with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed product and unreacted starting materials.[7]
-
Dry the catalyst under vacuum before reusing it in a subsequent reaction.
-
Compare the yield and reaction time of the subsequent runs with the initial run to assess the reusability of the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my chromene synthesis reaction? A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of chromene synthesis.[6] A typical procedure involves spotting the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation of the spots.[17]
Q2: What are the key safety precautions I should take during chromene synthesis? A2: Always work in a well-ventilated fume hood, especially when handling volatile and toxic reagents like malononitrile.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be mindful of potentially exothermic reactions and have an appropriate cooling bath on standby.[10] Refer to the Safety Data Sheets (SDS) for all chemicals before starting your experiment.
Q3: My reaction mixture has an unexpected color. What could this indicate? A3: An unexpected color change could be due to several factors, including the formation of a charge-transfer complex, the presence of an impurity, or decomposition of the product or starting materials.[18] It is important to characterize the colored species to determine its origin. If the color is due to an impurity, further purification of the starting materials may be necessary.
Q4: How can I improve the enantioselectivity of my asymmetric chromene synthesis? A4: Low enantioselectivity can be due to a variety of factors, including the choice of catalyst, solvent, and temperature.[4] Screening different chiral catalysts or ligands is often the first step. The polarity of the solvent can significantly affect the transition state of the reaction and thus the enantioselectivity.[3] Lowering the reaction temperature can also improve enantiomeric excess in many cases.
Q5: What is the best way to characterize my chromene product and any impurities? A5: A combination of spectroscopic techniques is typically used for characterization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify impurities.[19][20][21]
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can help in identifying byproducts.
-
Infrared (IR) spectroscopy: Confirms the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and can be used to quantify impurities if appropriate standards are available.[22][23]
References
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Alizadeh, R., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(25), 14135-14143.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
- Shirini, F., & Kamali, F. (2021). Effective and convenient synthesis of 2-amino-4H-chromenes promoted by melamine as a recyclable organocatalyst.
- Gawande, M. B., et al. (2020). Facile Protocol for the Synthesis of 2-Amino-4H-Chromene Derivatives using Choline Chloride/Urea.
- Vankar, S. D., et al. (2025).
- Maddila, S., et al. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 1(1), 1-7.
- Sharma, M. G., et al. (2025).
- Dekamin, M. G., & Eslami, M. (2018). Optimization of catalyst loading in synthesis of 4a.
- Das, B., et al. (2015). Glycine catalyzed convenient synthesis of 2-amino-4H-chromenes in aqueous medium under sonic condition. Ultrasonics Sonochemistry, 26, 143-148.
- Valizadeh, H., & Shomali, A. (2017). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Journal of Heterocyclic Chemistry, 54(5), 2954-2963.
-
Washington State University, Department of Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Shaabani, A., et al. (2012). Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles. Combinatorial Chemistry & High Throughput Screening, 15(10), 835-839.
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
- Okumu, S. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32.
- Google Patents. (n.d.). WO2010077262A2 - Catalyst regeneration method.
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IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]
- Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP HPLC: A Review. The Pharmaceutical and Chemical Journal, 12(4), 163-167.
- Jalili, Z., et al. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances, 11(31), 19049-19060.
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
- Zheng, Y., et al. (2022).
-
ResearchGate. (2025). What is the reason of unexpected Color Change in Synthesized Anthrone Solution?. Retrieved from [Link]
- Lee, H. Y., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1399-1405.
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Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
- dos Santos, M. C., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science, 15.
- Abdel-Latif, E., et al. (2015). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. RSC Advances, 5(104), 85655-85661.
-
ResearchGate. (n.d.). NMR as a tool for compound identification in mixtures. Retrieved from [Link]
- Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166-2175.
-
Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
- Edison, A. S., et al. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Accounts of Chemical Research, 44(9), 834-843.
- Nicholson, J. K., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 7(3), 341-351.
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Technical Support Center: Optimization of Reaction Conditions for Chromene-6-carbaldehyde Formation
Welcome to the technical support center for the synthesis and optimization of chromene-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with chromene scaffolds. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and improve reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of chromene-6-carbaldehyde.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize a chromene-6-carbaldehyde derivative, but I am observing very low or no formation of the desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a frequent challenge that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of each parameter is crucial for identifying the root cause.
Potential Causes & Recommended Solutions:
-
Suboptimal Formylation Method: The introduction of a carbaldehyde group onto the chromene scaffold is a critical step. The choice of formylation reaction is highly dependent on the specific chromene substrate.[1]
-
Vilsmeier-Haack Reaction: This is a widely used and effective method for formylating electron-rich aromatic rings.[2][3][4][5][6] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] If you are not using this method, consider it as a primary alternative.
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst.[7][8][9] It is particularly effective for ortho-formylation of phenols.[7][8]
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base to achieve ortho-formylation of phenols.[10][11][12][13][14] However, it can sometimes lead to mixtures of ortho and para isomers.[8]
-
-
Catalyst Inactivity or Poor Choice: The catalyst plays a pivotal role in many synthetic routes to chromenes.[15][16]
-
Screening Catalysts: If your current catalyst is not yielding the desired product, consider screening others. For multicomponent reactions leading to chromene derivatives, a variety of catalysts have proven effective, including basic catalysts (e.g., piperidine, DABCO), Lewis acids, and solid-supported nanocatalysts.[16][17][18]
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction. An insufficient amount may lead to incomplete conversion, while an excess can sometimes promote side reactions. It is advisable to perform a catalyst loading study to determine the optimal concentration.[19]
-
-
Inappropriate Solvent: The solvent's polarity can dramatically influence reaction rates and yields.[16][19]
-
Suboptimal Temperature: Temperature is a critical parameter affecting reaction kinetics.
-
Temperature Optimization: While many chromene syntheses proceed at room temperature, some may require heating or refluxing to go to completion.[16] Conversely, excessively high temperatures can cause decomposition. It's best to run the reaction at a range of temperatures to identify the optimum.[18]
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, making the purification of my target chromene-6-carbaldehyde difficult. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products often points to issues with regioselectivity or competing reaction pathways. Addressing these requires a careful re-evaluation of your reaction conditions.
Potential Causes & Recommended Solutions:
-
Lack of Regioselectivity in Formylation: The position of the newly introduced aldehyde group is crucial.
-
Directing Group Effects: The existing substituents on your chromene starting material will influence the position of formylation. Electron-donating groups typically direct ortho- and para- to their position.
-
Choice of Formylation Reagent: Different formylation reactions exhibit different regioselectivities. The Duff reaction, for instance, strongly favors ortho-formylation of phenols.[7][8] The Vilsmeier-Haack reaction is also generally selective for the most electron-rich position.[2]
-
-
Side Reactions of the Aldehyde Group: The newly formed carbaldehyde is reactive and can participate in subsequent reactions under the reaction conditions.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times might lead to the formation of byproducts. Quench the reaction as soon as the starting material is consumed.
-
Work-up Procedure: Ensure your work-up procedure is appropriate to isolate the aldehyde without promoting further reactions. A mild aqueous work-up is often sufficient.
-
-
Competing Cyclization Pathways: In multicomponent reactions for chromene synthesis, alternative cyclization pathways can lead to undesired isomers or related heterocyclic structures.
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the reaction pathway. For example, in some iron-catalyzed reactions, the addition of aniline can improve the selectivity for chromene formation over benzofuran byproducts.[20]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of chromene-6-carbaldehyde.
Q1: What is the most reliable method for introducing the carbaldehyde group at the 6-position of a chromene ring?
The Vilsmeier-Haack reaction is generally considered a robust and reliable method for the formylation of electron-rich aromatic systems like chromenes.[2][3][4][5][6] The reaction typically proceeds under mild conditions and often provides good to excellent yields of the desired aldehyde. For specific substrates, the Duff reaction can also be highly effective, particularly for ortho-formylation of phenolic chromenes.[7][8][9]
Q2: How can I optimize the solvent for my reaction?
A systematic solvent screen is the most effective approach. Start with commonly used solvents for chromene synthesis, such as ethanol, water, or a mixture of the two.[16][19] Also, consider testing aprotic polar solvents like DMF and DMSO, as well as non-polar solvents like toluene, depending on the specific reaction.[21] In some modern, green chemistry approaches, solvent-free conditions have been shown to be highly effective.[18][22]
Q3: Are there any "green" or environmentally friendly methods for synthesizing chromene derivatives?
Yes, significant research has been dedicated to developing greener synthetic routes.[23][24] These methods often involve:
-
Microwave or Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields.[23]
-
Use of Green Solvents: Water and ethanol are commonly employed as environmentally benign solvents.[24]
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste.[18][22]
-
Reusable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused improves the sustainability of the process.[17]
Q4: How do I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction.
III. Experimental Protocols & Data
Table 1: Comparison of Common Formylation Reactions for Aromatic Compounds
| Reaction | Formylating Agent | Catalyst/Reagents | Typical Substrates | Key Advantages | Potential Issues |
| Vilsmeier-Haack | DMF/POCl₃ (Vilsmeier Reagent)[2][4] | None required after reagent formation | Electron-rich arenes and heterocycles[6] | Mild conditions, generally high yields. | Reagent is moisture sensitive. |
| Duff Reaction | Hexamethylenetetramine (HMTA)[7][8] | Acidic (e.g., acetic acid, TFA)[7] | Phenols, activated aromatic amines[7] | Good ortho-selectivity for phenols. | Can have variable yields (20-80%).[7] |
| Reimer-Tiemann | Chloroform (CHCl₃)[10][11] | Strong base (e.g., NaOH, KOH)[12] | Phenols, naphthols, electron-rich heterocycles[13] | Useful for ortho-formylation. | Can produce para-isomers, exothermic.[13] |
| Gattermann-Koch | Carbon Monoxide (CO), HCl[25] | Lewis Acid (e.g., AlCl₃) and CuCl[25] | Alkylbenzenes[25] | Direct formylation of simple arenes. | Limited substrate scope, requires high pressure. |
Protocol: General Procedure for Vilsmeier-Haack Formylation of a Chromene Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Chromene starting material
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Crushed ice
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (10 equivalents) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the Vilsmeier reagent.
-
Dissolve the chromene starting material (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chromene-6-carbaldehyde.
IV. Visualizing Reaction Pathways
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Yousuf, S., Mukhtar, A., Ambreen, N., Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2798. [Link]
-
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2011). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 1(9), 1067-1077. [Link]
-
Jana, N. K., & Tunge, J. A. (2009). Iron-Catalyzed Synthesis of 2H-Chromenes. Organic Letters, 11(23), 5466-5468. [Link]
-
Shaabani, A., Maleki, A., Mofakham, H., & Moghanian, H. (2008). One-pot catalytic multicomponent synthesis of chromene derivatives by 1-allyl-3-methyl-imidazolium halides. Arkivoc, 2008(16), 278-287. [Link]
-
Kumar, D., Reddy, V. B., Sharad, S., Dahiya, R., & Panwar, H. (2011). A visible light-initiated, one-pot, multi-component synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions. Green Chemistry Letters and Reviews, 4(1), 51-56. [Link]
-
Maleki, A., & Kamalzare, M. (2016). One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs) as a heterogeneous and reusable catalyst. Journal of Porous Materials, 23(6), 1595-1603. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Fu, X. W., Pu, W., Zhang, G. L., & Wang, C. (2015). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Research on Chemical Intermediates, 41(11), 8467-8474. [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Ali, E. M., & Mahareb, F. A. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Organic Communications, 14(3), 163-227. [Link]
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Yavari, I., Djahaniani, H., & Nasiri, F. (2004). Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Organic & Biomolecular Chemistry, 2(5), 657-658. [Link]
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Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]
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Kumar, A., Kumar, S., & Maurya, R. A. (2016). Optimization of the reaction conditions for the synthesis of chromene derivatives. ResearchGate. [Link]
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J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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SlidePlayer. (n.d.). Duff Reaction. Retrieved from [Link]
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Panda, P., Nayak, S., Sahoo, S. K., & Kundu, C. N. (2018). Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. New Journal of Chemistry, 42(12), 9999-10010. [Link]
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Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(5), 2341-2384. [Link]
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NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
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Patil, P. G., & Bari, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(2), 539. [Link]
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Wang, C., Fu, X. W., Pu, W., & Zhang, G. L. (2015). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Research on Chemical Intermediates, 41(11), 8467-8474. [Link]
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Ravichandran, S., & Karthikeyan, E. (2009). Synthesis of some Chromene derivatives. International Journal of ChemTech Research, 1(2), 220-224. [Link]
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Singh, S., & Singh, P. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Green Chemistry, 10(3), 254-275. [Link]
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Yousuf, S., Mukhtar, A., Ambreen, N., Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2798. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cîngă, G. C., Funar-Timofei, S., Borota, A., & Ilia, G. (2016). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 21(10), 1308. [Link]
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Kumar, A., & Singh, P. (2024). Recent advances in the synthesis chromenes and its derivatives. Journal of the Indian Chemical Society, 101(9), 101344. [Link]
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Al-Warhi, T., Al-Qalawi, H. R. M., & El-Sayed, R. (2023). Synthesis of Functionalized 4H-chromenes Using a Novel and Recyclable Heterogeneous Catalyst. Catalysts, 13(5), 844. [Link]
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Wang, Y., Zhang, J., & Li, P. (2014). Synthesis of Functionalized Chromene and Chroman Derivatives via Cesium Carbonate Promoted Formal [4 + 2] Annulation of 2'-Hydroxychalcones with Allenoates. The Journal of Organic Chemistry, 79(18), 8778-8784. [Link]
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Shabalala, N. G., & Singh, P. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. Journal of Chemistry, 2013, 1-6. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
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Kumar, A., & Singh, P. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 589. [Link]
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Chen, L., & Zheng, S. L. (2021). Synthesis of 2H-Chromenes: Recent Advances and Perspectives. Organic & Biomolecular Chemistry, 19(25), 5536-5554. [Link]
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Bolshan, Y., & Batey, R. A. (2005). Metal-Free Alkenylation of Salicylaldehydes with Boronic Acids: Synthesis of Skipped Dienes and 2H-Chromenes. Angewandte Chemie International Edition, 44(32), 5044-5047. [Link]
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Technical Support Center: Purification of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Welcome to the technical support guide for the purification of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS No. 54287-99-9). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will explore the underlying chemical principles behind common purification hurdles and provide validated, step-by-step protocols to overcome them.
Compound Overview & Inherent Challenges
This compound is a phenolic aldehyde with a chromene backbone. Its structure presents a unique combination of functional groups that, while useful synthetically, pose specific purification challenges. The molecule contains an acidic phenol, a reactive aldehyde, and a chromene double bond, all of which can lead to handling difficulties and the formation of specific impurities.
| Property | Value | Source |
| CAS Number | 54287-99-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂O₃ | [1][3] |
| Molecular Weight | 204.22 g/mol | [1][3] |
| Physical Form | Yellow Solid | [1] |
| Solubility | Soluble in methanol, DMF; Sparingly soluble in chloroform, glacial acetic acid; Practically insoluble in water. | [3] |
| Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen) to prevent oxidation. |
The primary synthesis route involves the condensation of 2,4-dihydroxybenzaldehyde and 3-methyl-2-butenal.[1] This reaction profile informs the likely impurities that must be addressed during purification.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the purification of this compound.
Q1: My final product shows a persistent, more polar spot on TLC that I suspect is unreacted starting material. How do I remove it?
Answer: This is a very common issue. The unreacted starting material is typically 2,4-dihydroxybenzaldehyde, which is more polar than the desired product due to its two hydroxyl groups.
-
Causality: The phenolic hydroxyl groups on 2,4-dihydroxybenzaldehyde are acidic. This property can be exploited to separate it from the less acidic product (which has only one, sterically hindered hydroxyl group).
-
Solution: Mild Basic Wash. Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic 2,4-dihydroxybenzaldehyde will be deprotonated and extracted into the aqueous layer, while the desired product remains in the organic phase.[4]
-
Self-Validation: After the wash, spot the organic layer on a TLC plate against your crude material. The polar impurity spot corresponding to the starting material should be significantly diminished or absent.
Q2: My aldehyde seems to be oxidizing to a carboxylic acid during workup or on the column. How can I prevent this?
Answer: Aldehyde auto-oxidation is a frequent problem, especially for aromatic aldehydes.[4] The resulting 5-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is a highly polar impurity that can be difficult to remove.
-
Causality: The aldehyde functional group is susceptible to radical-mediated oxidation by atmospheric oxygen. This process can be accelerated by light, heat, or trace metal impurities. Silica gel itself can sometimes promote this oxidation.
-
Preventative Measures:
-
Minimize Air Exposure: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps.
-
Use Fresh Solvents: Use freshly distilled or sparged solvents to minimize dissolved oxygen.
-
Avoid Prolonged Chromatography: Do not let the compound sit on a silica gel column for an extended period. Prepare the column and run the purification promptly.
-
Storage: Store the purified product in a tightly sealed container at 2-8°C under nitrogen.
-
-
Removal of Acid Impurity: If oxidation has already occurred, the carboxylic acid can be removed using the same mild basic wash (saturated NaHCO₃) described in Q1.
Q3: I'm struggling with low yield and poor separation during silica gel chromatography. What conditions do you recommend?
Answer: The combination of a moderately polar aldehyde and an acidic phenol can cause issues like band tailing and irreversible adsorption on silica gel.
-
Causality: The acidic phenol can interact strongly with the silanol groups (Si-OH) on the surface of the silica gel, leading to slow elution and broad, tailing peaks.
-
Optimized Chromatography Protocol:
-
Stationary Phase: Standard silica gel (40-63 µm) is appropriate.[5]
-
Mobile Phase: A non-polar/polar solvent system is ideal. Start with a low polarity mixture and gradually increase it. A common and effective system is a gradient of Hexane/Ethyl Acetate . A reported successful ratio for elution is 9:1 Hexane/Ethyl Acetate.[1]
-
Troubleshooting Tailing: If band tailing is severe, add a small amount (0.1-0.5%) of acetic acid to the eluent. The acetic acid will protonate the silica surface, reducing the strong interaction with the phenolic group of your compound and leading to sharper peaks.
-
Loading: Use dry loading for best results. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of your column.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60Å, 40-63 µm | Standard for flash chromatography of organic molecules.[5] |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., starting at 95:5, gradient to 90:10) | Good resolving power for moderately polar compounds.[1] |
| Additive (Optional) | 0.1-0.5% Acetic Acid | Suppresses ionization of the phenolic group, reducing peak tailing. |
| Loading Method | Dry Loading | Ensures a narrow starting band and improves resolution. |
Q4: My product "oils out" instead of crystallizing during recrystallization. What's going wrong?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point or when impurities are present.
-
Causality: The presence of impurities disrupts the crystal lattice formation. Additionally, if the solvent boiling point is too high and the solution cools too rapidly, the compound may not have time to organize into a crystal structure.
-
Solutions & Troubleshooting:
-
Ensure High Purity: Recrystallization works best on material that is already >90-95% pure. If your material is very crude, perform chromatography first.[6]
-
Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Re-evaluate Solvent System: The reported successful solvent system is a mixture of Hexane/Ethyl Acetate (3:1) .[1] If this is causing oiling, try dissolving the compound in a minimal amount of the "good" solvent (ethyl acetate) at an elevated temperature, then slowly add the "poor" solvent (hexane) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
-
Detailed Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines the full sequence from crude reaction mixture to highly pure solid.
Caption: General purification workflow for this compound.
Protocol 2: Recrystallization Troubleshooting
If you encounter issues during the final recrystallization step, follow this decision tree.
Caption: Decision tree for troubleshooting the recrystallization of the target compound.
Protocol 3: Advanced Purification via Bisulfite Adduct Formation
For exceptionally difficult-to-purify mixtures where chromatography is ineffective, this classic method can isolate the aldehyde from non-aldehyde impurities.[7][8]
-
Adduct Formation:
-
Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or THF.[8]
-
Transfer the solution to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).[7][8]
-
Shake the funnel vigorously for 2-5 minutes. A white precipitate of the bisulfite adduct may form.
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or hexanes). Shake again.[7]
-
Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while non-aldehyde impurities remain in the organic layer.[8] Discard the organic layer.
-
-
Aldehyde Regeneration:
-
Wash the aqueous layer (containing the adduct) with a fresh portion of organic solvent to remove any remaining impurities.
-
To the aqueous layer, add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) solution dropwise while stirring until the aqueous layer becomes strongly basic (pH > 10).[7][8]
-
This reverses the reaction, regenerating the free aldehyde, which will be extracted into the organic layer.
-
Separate the layers and collect the organic phase. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified aldehyde.
-
Causality: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that rearranges to a stable, water-soluble sulfonic acid salt (the adduct). This equilibrium can be reversed under basic conditions, which deprotonates the adduct and shifts the equilibrium back towards the starting materials.[8] This method is highly selective for aldehydes and some reactive ketones.
References
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University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
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ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
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Sterre, M. L., et al. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. Molecules, 22(2), 326. Retrieved from [Link]
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IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
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Journal of Water and Environmental Nanotechnology. (2024). 3,4-Dihydropyrano [C]chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption. Retrieved from [Link]
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RSC Advances. (2019). One-pot synthesis of 2-amino-4 H -chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Retrieved from [Link]
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ResearchGate. (n.d.). General procedure for the preparation of chromene derivatives. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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side-product formation in the synthesis of chromene derivatives
Welcome to the Technical Support Center for Chromene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chromene scaffolds. Chromenes are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active molecules, making their efficient synthesis a critical task.[1][2] However, their synthesis is often plagued by the formation of side-products, leading to reduced yields and complex purification challenges.
This document provides in-depth, experience-driven troubleshooting advice to help you identify, understand, and mitigate the formation of common side-products. We will move beyond simple procedural lists to explain the mechanistic origins of these impurities, empowering you to make informed, rational adjustments to your experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during chromene synthesis.
Q1: My reaction yield is consistently low, and I see multiple spots on my TLC plate. Where should I start troubleshooting?
A1: Low yields with multiple products often point to issues with reaction conditions or reagent purity.[3][4] Start by verifying the purity of your starting materials (phenols, aldehydes, active methylene compounds), as contaminants can initiate side-reactions. Next, scrutinize your reaction temperature and catalyst choice. Harsh acidic or basic conditions can lead to substrate decomposition or undesired alternative reaction pathways.[5] Consider using a milder catalyst or lowering the reaction temperature. Finally, ensure your reaction is running under an inert atmosphere if your substrates are sensitive to oxygen.
Q2: I am trying to synthesize a 2-amino-4H-chromene via a three-component reaction, but my main product appears to be the Knoevenagel condensation adduct between the aldehyde and malononitrile. What is happening?
A2: This indicates that the initial Knoevenagel condensation is rapid, but the subsequent Michael addition of the phenol and the final intramolecular cyclization are slow or stalled.[6] The likely culprits are insufficient catalyst activity to promote the Michael addition or steric hindrance. You can try increasing the catalyst loading, switching to a more effective catalyst (e.g., a stronger base like piperidine or a Lewis acid), or increasing the reaction temperature to facilitate the cyclization step.[7][8]
Q3: During a Pechmann condensation to form a chromene derivative, I'm isolating a coumarin instead. Why does this regiochemical outcome occur?
A3: The Pechmann condensation of phenols and β-ketoesters can lead to either chromones or coumarins depending on the cyclization pathway.[9] The formation of a coumarin (a benzopyran-2-one) occurs via transesterification followed by an intramolecular electrophilic attack on the aromatic ring.[10][11] To favor chromone formation (a benzopyran-4-one), a reaction known as the Simonis chromone cyclization, different conditions are required, often employing a catalyst like phosphorus pentoxide (P₂O₅), which activates the ketone for reaction with the phenol's hydroxyl group first.[9]
Q4: My final product seems to be a dimer or a polymeric material. What causes this?
A4: Dimerization or polymerization can occur if highly reactive intermediates are formed and allowed to react with each other.[12][13] This can be concentration-dependent; running the reaction at a lower concentration may favor the desired intramolecular cyclization over intermolecular side-reactions. It can also be caused by overly reactive starting materials or harsh conditions that generate unstable species. Careful control of reagent addition (e.g., slow addition of one reactant) can help maintain a low concentration of reactive intermediates.
Part 2: In-Depth Troubleshooting Guides by Synthetic Route
This section provides detailed analysis and mitigation strategies for side-product formation in two common chromene synthesis methods.
Guide 1: Three-Component Synthesis of 2-Amino-4H-Chromenes
This highly efficient one-pot reaction involves an aldehyde, an active methylene compound (typically malononitrile), and a phenol (like resorcinol or naphthol).[14][15] The reaction proceeds via a domino Knoevenagel-Michael-cyclization sequence.[7]
Common Side-Products & Their Mechanisms
-
Knoevenagel Adduct (Intermediate II): The most common "side-product" is actually a stalled reaction intermediate. The base catalyst promotes the condensation of the aldehyde and malononitrile to form an α-cyanocinnamonitrile derivative. If the subsequent Michael addition of the phenol is slow, this intermediate will accumulate.[6]
-
Michael Adduct (Intermediate III): In some cases, the Michael addition occurs, but the final intramolecular cyclization to form the pyran ring is the rate-limiting step. This can happen with sterically hindered substrates or if the nucleophilicity of the phenoxide is reduced.
-
Malononitrile Self-Condensation Products: Under strong basic conditions, malononitrile can self-condense, leading to various yellow-colored, often polymeric, side-products.[7]
Visualizing the Reaction Pathway
Caption: Domino reaction pathway for 2-amino-4H-chromene synthesis.
Troubleshooting & Prevention Strategies
| Symptom | Probable Cause(s) | Recommended Actions & Protocols |
| High concentration of Knoevenagel adduct; low final product yield. | 1. Insufficient catalyst basicity/activity. 2. Low nucleophilicity of the phenol. 3. Steric hindrance around the reaction center. | Action: Enhance the rate of the Michael addition. Protocol 1 (Catalyst Screening): Screen a panel of base catalysts. Start with mild bases (e.g., Et₃N, DABCO) and progress to stronger ones (e.g., piperidine, DBU) if necessary. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side-product formation. Protocol 2 (Temperature Adjustment): Gently heat the reaction (e.g., to 50-60 °C in ethanol) to overcome the activation barrier for the Michael addition and cyclization steps.[8] |
| Reaction mixture turns dark/tarry; complex product mixture. | 1. Catalyst is too strong, causing decomposition. 2. Reaction temperature is too high. 3. Malononitrile self-condensation. | Action: Employ milder reaction conditions. Protocol 1 (Solvent & Catalyst Choice): Switch to a greener, milder system. For example, using L-proline in an EtOH/H₂O mixture can be highly effective and reduce decomposition.[8] Using a reusable solid catalyst can also prevent degradation caused by high concentrations of soluble bases.[16] Protocol 2 (Controlled Temperature): If heating is required, use a precisely controlled oil bath and increase the temperature in small increments (e.g., 5-10 °C) until the reaction proceeds cleanly. |
| Reaction fails to go to completion, even after extended time. | 1. Catalyst deactivation. 2. Reversible reaction steps reaching equilibrium. | Action: Drive the reaction forward. Protocol 1 (Catalyst Loading): Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[14] Protocol 2 (Water Removal): If the reaction is performed in a non-aqueous solvent, adding molecular sieves can help drive the Knoevenagel condensation forward by removing the water byproduct, which can shift the overall equilibrium toward the product. |
Guide 2: Pechmann Condensation & Simonis Chromone Synthesis
The reaction of a phenol with a β-ketoester under acidic conditions is a classic method for forming the benzopyranone core.[17] However, the regiochemical outcome—yielding a coumarin (Pechmann) or a chromone (Simonis)—is highly dependent on the reaction mechanism dictated by the choice of catalyst and conditions.[9]
Understanding the Mechanistic Divergence
-
Pechmann Pathway (Coumarin Formation): Initiated by acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) and subsequent dehydration. Strong Brønsted acids like H₂SO₄ or trifluoroacetic acid favor this pathway.[10][18]
-
Simonis Pathway (Chromone Formation): This variation is favored by catalysts like P₂O₅ or AlCl₃. The reaction begins with the activation of the ketone carbonyl by the Lewis acid, followed by its reaction with the phenolic hydroxyl group. The subsequent step is an intramolecular Friedel-Crafts acylation involving the ester carbonyl, leading to the chromone.[9]
Visualizing the Competing Pathways
Caption: Competing pathways in the acid-catalyzed synthesis of benzopyranones.
Troubleshooting & Regioselectivity Control
| Symptom | Probable Cause(s) | Recommended Actions & Protocols |
| Formation of undesired chromone instead of coumarin. | The catalyst and conditions favor the Simonis pathway (ketone activation). | Action: Switch to conditions that favor the Pechmann pathway. Protocol: Use a strong Brønsted acid catalyst. A common and effective method is using concentrated sulfuric acid, often without a solvent or with a high-boiling solvent.[5] Alternatively, solid acid catalysts like Amberlyst-15 can be used for easier workup and potentially milder conditions.[10] Monitor the reaction carefully, as harsh acid can cause charring with sensitive phenols. |
| Formation of undesired coumarin instead of chromone. | The catalyst and conditions favor the Pechmann pathway (transesterification). | Action: Switch to conditions that favor the Simonis pathway. Protocol: The classic Simonis condition involves heating the phenol and β-ketoester with phosphorus pentoxide (P₂O₅).[9] This is a vigorous reaction and must be done with care. Alternatively, Lewis acids like AlCl₃ can be used. The choice of solvent is critical; often, the reaction is run neat or in a non-coordinating solvent. |
| Low yield, significant charring, and decomposition. | 1. The acid catalyst is too harsh for the phenol substrate. 2. Reaction temperature is excessively high. | Action: Reduce the harshness of the reaction conditions. Protocol 1 (Milder Catalysts): For sensitive phenols, explore milder catalysts. Molecular iodine (I₂) or silver triflate (AgOTf) have been reported as effective catalysts for the Pechmann reaction under less aggressive conditions.[10] Reusable solid acid catalysts are also an excellent choice.[5] Protocol 2 (Solvent-Free/Microwave): Consider solvent-free conditions, which can reduce reaction times and temperatures.[19] Microwave-assisted synthesis, often with a solid-supported catalyst, can dramatically improve yields and reduce side-product formation by enabling rapid, uniform heating. |
Part 3: General Best Practices for Minimizing Side-Products
Regardless of the specific synthetic route, adhering to fundamental laboratory best practices is crucial for maximizing yield and purity.
-
Reagent Purification: Always use reagents of the highest possible purity. If necessary, purify solvents and starting materials before use (e.g., distillation of aldehydes, recrystallization of phenols).[3]
-
Inert Atmosphere: For sensitive substrates, particularly electron-rich phenols that can be easily oxidized, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative side-products.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to quench the reaction at the optimal point, preventing the formation of byproducts from over-reaction or decomposition of the desired product.[3]
-
Systematic Optimization: When troubleshooting, change only one variable at a time (e.g., catalyst, temperature, or solvent). This systematic approach is the only way to definitively identify the cause of side-product formation and find the optimal conditions.
By understanding the mechanistic underpinnings of chromene synthesis and applying these targeted troubleshooting strategies, researchers can significantly improve the efficiency, yield, and purity of their desired products.
References
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- Pitre, S. P., et al. (2021). Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Organic Letters, 23(6), 2139-2144. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00329]
- Valunjkar, S. S., et al. (2012). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of the Serbian Chemical Society, 77(1), 1-22. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287814/]
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- Wikipedia. Kostanecki acylation. [URL: https://en.wikipedia.
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- Li, J., et al. (2016). Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions. RSC Advances, 6(81), 77893-77896. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra16410a#!divAbstract]
- Moghadasi, Z., et al. (2019). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2(1), 35-37. [URL: http://jmchemsci.com/article_85197.html]
- Parikh, A., et al. (2012). Kostanecki-Robinson Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/kostaneckirobinson-reaction/5F7D0B9A8E9B8C7A9D8E9F0A8B7C6D5E]
- Sharma, A., et al. (2024). Recent advances in the synthesis chromenes and its derivatives. AIMS Chemistry. [URL: https://www.aimspress.com/article/id/8825]
- Protti, S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3907. [URL: https://www.mdpi.com/1420-3049/28/9/3907]
- Wikipedia. Allan–Robinson reaction. [URL: https://en.wikipedia.org/wiki/Allan%E2%80%93Robinson_reaction]
- ResearchGate. Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. [URL: https://www.researchgate.
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- Jones, G. W., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 8(30), 10431-10438. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/tc/d0tc02370k]
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scaling up the synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
An In-Depth Guide to Scaling the Synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Introduction: Navigating the Scale-Up of a Key Synthetic Intermediate
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I understand that moving a synthesis from the bench to a pilot or production scale introduces a unique set of challenges. This molecule, a crucial building block for a variety of biologically active compounds and natural products, requires a synthetic approach that is not only high-yielding but also robust, regioselective, and economically viable.[1][2][3][4]
This guide is structured to address the critical questions and troubleshoot common issues encountered during the scale-up process. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to make informed decisions and adapt protocols to your specific needs.
Part 1: Strategic Synthesis Planning - FAQs
The first step in any successful scale-up is selecting the most appropriate synthetic route. The primary challenge in synthesizing this target is the selective introduction of a formyl (-CHO) group onto the electron-rich phenol ring, specifically at the C6 position, ortho to the hydroxyl group.
Question: What are the primary strategies for synthesizing this compound?
There are two main strategic approaches to consider, each with its own set of advantages and disadvantages for scaling.
-
Route A: Formylation of a Pre-formed Chromene Ring. This is a convergent approach where 2,2-dimethyl-5-hydroxy-2H-chromene is synthesized first, followed by a regioselective formylation reaction.
-
Route B: Cyclization of a Pre-formylated Phenol. This is a linear approach that typically starts with a commercially available formylated phenol, such as 2,4-dihydroxybenzaldehyde, which is then reacted with a suitable C5 synthon like 3-methyl-2-butenal to construct the chromene ring.[5][6]
References
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- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound CAS#: 54287-99-9 [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Crystallization Techniques for Chromene Compounds
Welcome to the technical support center for the crystallization of chromene compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of chromene and its derivatives. Chromenes are a significant class of heterocyclic compounds present in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] Their structural diversity, however, often presents unique crystallization challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the crystallization of chromene compounds. Each issue is analyzed by probable cause, followed by a step-by-step resolution protocol.
Issue 1: No Crystals Form, Only Clear Solution Remains
This is a common issue indicating that the solution is not supersaturated, a critical factor for nucleation.[4]
Probable Causes:
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Compound is too soluble in the chosen solvent: If the solvent is too effective at dissolving the chromene derivative, the compound will not precipitate out of the solution.[5][6]
-
Insufficient concentration: The amount of dissolved compound is below the saturation point at a given temperature.
-
Inappropriate temperature: For cooling crystallization, the temperature may not be low enough to significantly decrease the solubility of the compound.[7]
Resolution Protocol:
-
Induce Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution. This can be achieved by covering the vial with a cap that is not airtight, for instance, by puncturing a few holes in it.[8][9] This method is effective but requires patience. For less volatile solvents, placing the setup in a desiccator can expedite the process.[9]
-
Addition of an Anti-Solvent (Solvent Diffusion): Introduce a second solvent in which your chromene compound is insoluble but is miscible with the primary solvent.[10][11] This can be done through layering, where the anti-solvent is carefully added on top of the initial solution, or by vapor diffusion, where the vapor of the more volatile anti-solvent diffuses into the solution of your compound.[9][11][12]
-
Concentration: If you have an ample amount of material, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be cautious not to overheat, as this can lead to decomposition.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel at the meniscus with a glass rod. This creates microscopic imperfections on the glass surface that can act as nucleation sites.
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Seeding: If you have a few crystals from a previous batch, add a single, well-formed crystal to the supersaturated solution.[7] This seed crystal will act as a template for further crystal growth.
-
Issue 2: An Oil or Amorphous Solid Forms Instead of Crystals
"Oiling out" is a frequent challenge with organic compounds, including chromenes, where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[13] This can completely inhibit crystallization.[13]
Probable Causes:
-
High degree of supersaturation: Rapid changes in conditions (e.g., fast cooling) can lead to a level of supersaturation that favors the formation of an oil over an ordered crystal lattice.
-
Presence of impurities: Impurities can disrupt the crystallization process and promote the formation of oils or amorphous solids.[4][13]
-
Inherent properties of the chromene derivative: Some chromene structures are inherently difficult to crystallize due to conformational flexibility or strong interactions with the solvent.
Resolution Protocol:
-
Modify the Crystallization Conditions:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate.[7] For example, instead of placing the flask directly in an ice bath, allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. A Dewar flask with warm water can also be used for very slow cooling.[8]
-
Use a Different Solvent System: Experiment with solvents of varying polarities. Sometimes a mixture of solvents can prevent oiling out.[5][14] A good starting point is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Lower the Concentration: Starting with a more dilute solution can sometimes prevent the initial formation of an oil.
-
-
Address Potential Impurities:
-
Purify the Compound: Before attempting crystallization, ensure your chromene compound is as pure as possible (a purity of at least 80-90% is recommended).[5] Techniques like column chromatography or extraction can be used to remove impurities.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool.[7]
-
-
Attempt to Crystallize from the Oil:
-
If an oil has already formed, try scratching the flask or adding a seed crystal to the oil.
-
Gently warming the oil to redissolve it and then allowing it to cool very slowly may also induce crystallization.
-
Issue 3: Crystals are Too Small (Microcrystalline Powder)
The formation of a fine powder instead of larger, well-defined crystals often indicates that nucleation occurred too rapidly and extensively.
Probable Causes:
-
Excessive nucleation sites: Dust particles or other foreign matter can act as nucleation sites, leading to the formation of many small crystals.[15]
-
Rapid supersaturation: A sudden drop in temperature or rapid evaporation of the solvent can cause a burst of nucleation.
-
High concentration: A highly concentrated solution is more likely to produce a large number of small crystals.[4]
Resolution Protocol:
-
Control the Nucleation Rate:
-
Use Clean Glassware: Ensure all glassware is meticulously clean to minimize the number of nucleation sites.
-
Filter the Solution: Filtering the solution before setting up the crystallization can remove dust and other particulate matter.
-
Reduce the Rate of Supersaturation:
-
-
Optimize the Solvent System:
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my chromene compound?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.[7] A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating. Solvents with similar functional groups to your compound may be good solubilizers.[16] For many chromene derivatives, ethanol, ethyl acetate, and mixtures of polar and non-polar solvents like methanol/dichloromethane or hexane/ethyl acetate have proven effective.[2][12][17]
Q2: What is the role of impurities in the crystallization of chromene compounds?
A2: Impurities can have a significant impact on crystallization. They can act as nucleation sites, leading to the formation of many small crystals.[4][15] More critically, they can be incorporated into the crystal lattice, resulting in impure crystals, or they can inhibit crystal growth altogether, leading to the formation of oils or amorphous solids.[7][18] It is always recommended to purify your compound as much as possible before attempting crystallization.[5]
Q3: What are the most common and effective crystallization techniques for chromene derivatives?
A3: The most common techniques are:
-
Slow Evaporation: Simple and effective for many organic compounds.[8][9]
-
Slow Cooling: Involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly.[10]
-
Vapor Diffusion: Excellent for small quantities of material. It involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a more volatile anti-solvent.[9][12]
-
Solvent Layering (Liquid-Liquid Diffusion): Involves carefully layering an anti-solvent on top of a solution of the compound.[5][9][11]
The choice of technique often depends on the properties of your specific chromene derivative and the amount of material you have.
Q4: My chromene compound is a salt. Are there any special considerations for its crystallization?
A4: Yes, for ionic compounds, the choice of counter-ion can significantly affect crystallinity. If you are having trouble crystallizing a particular salt, consider exchanging the counter-ion for one that is known to form well-ordered crystals.[5] Additionally, the pH of the solution can be critical, especially for chromenes with acidic or basic functional groups.[5]
III. Data Presentation & Experimental Protocols
Table 1: Common Solvents for Chromene Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| Hexane | 0.1 | 69 | Anti-solvent |
| Toluene | 2.4 | 111 | Can promote pi-pi stacking interactions[5] |
| Diethyl Ether | 2.8 | 35 | Good for solvent mixtures[14] |
| Dichloromethane (DCM) | 3.1 | 40 | Volatile, good for evaporation[5] |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent[5] |
| Acetone | 5.1 | 56 | Can be too effective a solvent[5] |
| Acetonitrile | 5.8 | 82 | For moderately polar chromenes |
| Ethanol | 4.3 | 78 | Often used for recrystallization from reaction mixtures[17] |
| Methanol | 5.1 | 65 | Good for polar chromenes |
| Water | 10.2 | 100 | For highly polar or ionic chromenes[16] |
Protocol 1: Vapor Diffusion Crystallization
This method is highly recommended for obtaining high-quality single crystals from small amounts of material.[9]
Methodology:
-
Dissolve your chromene compound (a few milligrams) in a small volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this inner vial inside a larger vial or beaker containing a small amount of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane or pentane).[9][10]
-
Seal the outer container tightly and leave it undisturbed.
-
The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystal growth.
Protocol 2: Solvent Layering Crystallization
This technique is useful when you have two miscible solvents with different densities and solubilities for your compound.[5][9]
Methodology:
-
Dissolve your chromene compound in a small amount of a denser "good" solvent.
-
Carefully layer a less dense "anti-solvent" on top of this solution, minimizing mixing at the interface.
-
Seal the container and leave it undisturbed.
-
Crystals will slowly form at the interface as the solvents diffuse into one another.
IV. Visualization of Workflows
Diagram 1: Troubleshooting Crystallization Failure
This diagram outlines a decision-making process when initial crystallization attempts fail.
Caption: A decision tree for troubleshooting common crystallization problems.
V. References
-
Yamini, Y., et al. (n.d.). Solubilities of Some 2H-Chromene Derivatives in Supercritical Carbon Dioxide. American Chemical Society. Retrieved from
-
Jee, S. (n.d.). Chemistry Crystallization. Sathee Jee. Retrieved from
-
(n.d.). Crystallization of Organic Compounds. Retrieved from
-
Al-Warhi, T., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC - NIH. Retrieved from
-
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Department of Chemistry, University of Warsaw. Retrieved from
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Filter Dryer. Retrieved from
-
(n.d.). Guide for crystallization. Retrieved from
-
(n.d.). Crystallographic characterization of a novel spiro-[chroman-chromene]-carboxylate. ResearchGate. Retrieved from _
-
(2006). Crystallisation Techniques. Retrieved from
-
Al-Zaqri, N., et al. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Retrieved from
-
(n.d.). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Retrieved from
-
(n.d.). Inducing Crystallization by Nucleation. Chemical Education Xchange. Retrieved from
-
(n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from
-
(2025). How to crystallize your sample. X-ray Core - KU Leuven. Retrieved from
-
(2014). Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?. ResearchGate. Retrieved from
-
Martins, P. M., & Rocha, F. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved from
-
(2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from
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(2017). What should I do if crystallisation does not occur?. Quora. Retrieved from
-
(n.d.). viii. common solvents for crystallization. Retrieved from
-
(n.d.). Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Retrieved from
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avoiding degradation of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde during storage
An Expert Guide to Preserving the Integrity of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Technical Support Center
Welcome to the technical support guide for this compound (CAS 54287-99-9). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the long-term stability of this valuable compound. This guide moves beyond simple instructions to explain the chemical principles behind its degradation and provides robust, self-validating protocols to maintain its purity throughout your research and development workflows.
Section 1: Understanding the Molecule's Vulnerabilities
This compound is a multifunctional organic compound. Its stability is dictated by the reactivity of its key functional groups: a phenolic hydroxyl group, an aromatic aldehyde, and an electron-rich chromene ring system. Understanding these vulnerabilities is the first step toward preventing degradation.
-
Aldehyde Oxidation: The aldehyde group (-CHO) is the most significant liability. It is highly susceptible to oxidation, which converts it into a far less reactive carboxylic acid (-COOH). This is the most common degradation pathway and can be initiated by atmospheric oxygen. This process is often accelerated by exposure to light and heat.[1][2][3]
-
Phenolic Reactivity: The phenolic hydroxyl group (-OH) can also undergo oxidation, leading to colored quinone-type byproducts. This is often the cause of sample discoloration (e.g., turning yellow or brown).
-
Photodegradation: The conjugated π-system of the chromene ring makes the molecule susceptible to degradation upon exposure to UV or even high-intensity visible light.
The primary degradation pathway via oxidation is visualized below.
Caption: Primary oxidative degradation of the target compound.
Section 2: Recommended Storage Protocols
To counteract the vulnerabilities described above, a multi-faceted storage strategy is required. The following protocols are designed to create a stable environment that minimizes all major degradation pathways.
Summary of Storage Conditions
| Parameter | Optimal Condition | Acceptable Condition | Rationale |
| Temperature | 2–8 °C[4] | < 25 °C[5] | Slows the rate of oxidative and thermal degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[6][7][8] | Tightly sealed container | Displaces oxygen, the primary driver of aldehyde oxidation.[9][10] |
| Light | Amber glass or opaque container[1][11] | Storage in a dark location (e.g., cabinet) | Prevents light-induced degradation of the chromene ring system. |
| Form | Solid / Crystalline[4] | Dilute in a deoxygenated aprotic solvent | The solid state is generally more stable. If in solution, the solvent must be inert. |
| Container | Tightly sealed glass vial with a PTFE-lined cap[11][12] | N/A | Prevents moisture ingress and oxygen exchange. Glass is chemically inert.[11] |
Step-by-Step Storage Protocol (Solid Form)
-
Aliquotting: Upon receipt, if you do not intend to use the entire batch at once, aliquot the compound into several smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions with each use.
-
Container Preparation: Use clean, dry amber glass vials with PTFE-lined screw caps.
-
Inert Gas Blanketing: Place the aliquots into the vials. Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 15-30 seconds.[6][7] This process, known as blanketing or padding, displaces the reactive oxygen.[8][9]
-
Sealing: Immediately and tightly seal the vial cap after flushing. For critical long-term storage, consider using vials with crimp seals or wrapping the cap threads with Parafilm® as an extra precaution against gas exchange.
-
Refrigeration: Place the sealed vials in a refrigerator at 2–8 °C. Ensure the location is dark and has stable temperature control.
Caption: Workflow for optimal long-term storage of the solid compound.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter, linking observations to potential causes and corrective actions.
| Question / Observation | Potential Cause(s) | Recommended Action(s) |
| "My white/yellow solid has turned brownish." | Oxidation. The phenolic hydroxyl group may be oxidizing to form colored quinone-like species. | 1. Confirm purity using HPLC or TLC to check for new, colored impurities.2. If purity is compromised, consider repurification by column chromatography or recrystallization.[13]3. Review storage procedures; implement inert gas blanketing immediately. |
| "My NMR spectrum shows a diminished aldehyde peak (~9-10 ppm) and a new broad peak." | Oxidation. The aldehyde has likely oxidized to the corresponding carboxylic acid, which has a characteristic broad peak further downfield (>10 ppm). | 1. Quantify the extent of degradation using NMR integration or HPLC.2. Discard the sample if purity is below your experimental tolerance.3. Ensure all future storage is under inert gas and refrigerated. |
| "My assay results are inconsistent or show lower-than-expected activity." | Partial Degradation. Even a small percentage of the oxidized, inactive carboxylic acid can lead to inaccurate concentration calculations and reduced biological or chemical activity. | 1. Perform an immediate purity check using a calibrated analytical method (e.g., HPLC-UV, qNMR).2. Use a freshly opened or newly purified lot of the compound for critical experiments.3. Re-evaluate your entire handling workflow, from weighing to dissolution, to minimize exposure to air and light. |
| "I need to store the compound in solution for a few days. What solvent should I use?" | Solvent Reactivity. Protic solvents like methanol, while capable of dissolving the compound[14], can potentially form acetals with the aldehyde group over time, especially if acidic or basic impurities are present. | 1. Use a high-purity, anhydrous, aprotic solvent (e.g., THF, Dichloromethane) if solubility permits.2. Deoxygenate the solvent before use by sparging with nitrogen or argon for 20-30 minutes.3. Store the solution under a nitrogen atmosphere in a sealed, refrigerated vial. |
Section 4: Quality Control & Purity Assessment Protocols
Trustworthy research requires verifiable sample purity. Regular quality control is the only way to ensure your material has not degraded.
Protocol 4.1: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is an excellent method for separating the parent compound from its more polar degradation product (the carboxylic acid).[15]
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Column: C18 reverse-phase column.
-
Detection: UV detector. Monitor at a wavelength where both the aldehyde and the potential carboxylic acid product absorb (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.
-
Prepare a dilution of this stock to a working concentration (e.g., 50 µg/mL).
-
Inject a known volume (e.g., 10 µL) onto the HPLC system.
-
Analyze the chromatogram. A pure sample should show a single major peak. The appearance of new, typically earlier-eluting peaks (more polar), is indicative of degradation.
-
Purity can be calculated based on the area percentage of the main peak.
-
Protocol 4.2: Purity Assessment by ¹H-NMR
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides direct structural evidence of degradation.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount (5-10 mg) of the compound in the deuterated solvent.
-
Acquire a standard ¹H-NMR spectrum.
-
Analysis:
-
Aldehyde Proton: Look for the characteristic singlet for the aldehyde proton, typically between 9.5 and 10.5 ppm.
-
Carboxylic Acid Proton: The hallmark of oxidation is the appearance of a very broad singlet for the carboxylic acid proton, usually above 10 ppm.
-
Other Protons: The disappearance or shifting of other peaks in the aromatic or chromene regions can also indicate degradation.
-
-
The ratio of the integration of the aldehyde proton peak to other stable protons on the molecule (e.g., the methyl groups) can be used to quantify purity.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Can I add an antioxidant like BHT to my solid sample for protection?
-
A1: While antioxidants like Butylated Hydroxytoluene (BHT) can be effective, especially in solution, adding them to a solid can complicate stoichiometry and downstream applications.[2] The preferred method for a solid is stringent control of the storage atmosphere (inert gas) and temperature. Natural antioxidants like quercetin have also been shown to be effective stabilizers in some organic systems.[16][17]
-
-
Q2: I left my sample on the benchtop overnight at room temperature. Is it ruined?
-
A2: Not necessarily, but its purity is now questionable. Degradation is a cumulative process. A single night's exposure may cause minor degradation that could still impact sensitive assays. You are strongly advised to perform a purity check via HPLC or NMR before using the material for any critical experiment.
-
-
Q3: Is it better to store under vacuum or under inert gas?
-
A3: Inert gas is superior. While a vacuum removes oxygen, it does not prevent molecules from the gas phase (air) from slowly leaking back into the container over time. A positive pressure of an inert gas ensures that if any leak occurs, the inert gas will leak out, rather than air leaking in.[10]
-
-
Q4: How often should I check the purity of my long-term stock?
-
A4: For a critical reference standard stored under optimal conditions (refrigerated, under nitrogen), a purity check every 6-12 months is a reasonable precaution. If stored under less ideal conditions, purity should be verified before each set of experiments.
-
References
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Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
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Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON.
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The Basics and Benefits of Tank Blanketing. EPCLand.
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This compound Synthesis. ChemicalBook.
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Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.
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The Process of Inert Gas Blanketing. Cambridge Sensotec.
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites.
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Tank blanketing. Wikipedia.
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Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Creative Proteomics.
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Natural Antioxidants in Organic Foods: A Chemical Perspective. Journal of Food and Nutrition.
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The Proper Storage and Handling of Volatile Analytical Standards. Restek.
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Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C.
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Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers.
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This compound Safety Data Sheet. Echemi.
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This compound Properties. ChemicalBook.
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Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA).
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This compound Solubility. Echemi.
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Proposed pathway for the CDC of 2H-chromenes and aldehydes. ResearchGate.
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Safety Data Sheet for 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Enamine.
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Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.
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This compound Properties. Sigma-Aldrich.
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Synthesis of Chromene Derivatives from α,β‐Unsaturated Aldehydes: A Review. Advanced Synthesis & Catalysis.
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This compound. PubChem, National Center for Biotechnology Information.
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This compound. Sigma-Aldrich.
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Mechanism for dehydrogenation of chromene. ResearchGate.
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Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules.
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Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. International Journal of Organic Chemistry.
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This compound(54287-99-9) 1H NMR. ChemicalBook.
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Reproducibility of published synthesis protocols for 6-Chloro-2h-chromene. BenchChem.
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Synthetic Routes to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its Derivatives. BenchChem.
-
6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E.
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6-Acetyl-5-hydroxy-2,2-dimethyl-2 H -chromene. ResearchGate.
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Validation & Comparative
A Comparative Analysis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde: A Guide for Researchers
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of the antioxidant potential of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde against established antioxidant standards. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the experimental choices, mechanistic underpinnings, and data interpretation crucial for antioxidant research.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants mitigate this damage by neutralizing free radicals, thus representing a critical area of therapeutic research.
This guide focuses on This compound , a synthetic compound featuring a chromene core. The chromene scaffold is of significant interest as it forms the backbone of tocopherols (Vitamin E), renowned for their biological antioxidant activity.[1][2][3][4] The presence of a phenolic hydroxyl group on the chromene ring of the target molecule suggests a strong potential for radical scavenging.
To rigorously evaluate its efficacy, we will compare it against three well-characterized antioxidants, each chosen for its specific relevance and established performance:
-
Vitamin E (α-tocopherol): The primary lipid-soluble, chain-breaking antioxidant in human cells, making it the benchmark for biological relevance.[5][6][7][8]
-
Trolox: A water-soluble analog of Vitamin E, widely used as a positive control and reference standard in many antioxidant capacity assays.[9][10]
-
Butylated Hydroxytoluene (BHT): A potent synthetic phenolic antioxidant, commonly used as a preservative in food, cosmetics, and industrial fluids, providing a benchmark for synthetic efficacy.[11][12][13]
This comparative framework will allow for a nuanced assessment of the subject compound's potential, contextualizing its performance against both natural and synthetic standards.
Foundational Mechanisms of Antioxidant Action
An antioxidant's efficacy is dictated by its chemical structure and its ability to neutralize free radicals, primarily through two mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). This is a kinetically controlled reaction.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. This process is typically slower than HAT.
The choice of multiple assays for this guide is deliberate; it allows for the interrogation of the compound's activity through both HAT and SET pathways, providing a more complete mechanistic profile.[9][14]
-
Vitamin E and Trolox are classic chain-breaking antioxidants operating via the HAT mechanism. The hydroxyl group on the chromanol ring donates a hydrogen atom to lipid peroxyl radicals, halting the lipid peroxidation chain reaction.[5][6][7]
-
BHT , as a hindered phenol, also functions primarily as a radical scavenger through the HAT mechanism.[11][[“]]
-
This compound , possessing a similar phenolic hydroxyl group on a chromene ring, is hypothesized to act predominantly through the HAT mechanism, analogous to Trolox and Vitamin E.
In Vitro Evaluation: Chemical Radical Scavenging Assays
In vitro chemical assays provide a rapid and reproducible method for screening the intrinsic radical-scavenging ability of a compound. We will employ three distinct assays to build a comprehensive profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the SET mechanism. The stable DPPH radical has a deep violet color, which is neutralized to a pale yellow upon reduction by an antioxidant.[16][17][18] The change in absorbance is measured spectrophotometrically to quantify scavenging activity.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol or ethanol. Store in an amber bottle at 4°C.
-
Prepare a series of dilutions of the test compounds (this compound, Trolox, BHT, Vitamin E) and a positive control (e.g., Ascorbic Acid) in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound or control dilution.
-
Add 100 µL of the 0.1 mM DPPH working solution to initiate the reaction.
-
Include a control well containing 100 µL of solvent and 100 µL of DPPH solution.
-
Include a blank well containing 200 µL of solvent.
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay, which can be driven by both HAT and SET mechanisms, measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. This method is advantageous as it is applicable to both hydrophilic and lipophilic compounds and its blue/green chromophore is soluble in aqueous and organic solvents.[19][20][21]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Generate the ABTS•+ radical cation by mixing the two stock solutions in equal volumes and allowing them to react in the dark at room temperature for 12-16 hours.
-
Prior to the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions or Trolox standards to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Generate a standard curve using Trolox.
-
Calculate the percentage inhibition for each sample.
-
Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC), where TEAC = (IC50 of Trolox) / (IC50 of sample).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a classic HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).
-
Reagent Preparation:
-
Prepare working solutions of fluorescein, AAPH, and Trolox standards in a 75 mM phosphate buffer (pH 7.4).
-
Prepare test compound dilutions in the same buffer.
-
-
Assay Procedure (96-well black plate):
-
To each well, add 25 µL of the test compound, Trolox standard, or buffer (for blank).
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring fluorescence kinetically (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample.
-
Calculate the net AUC by subtracting the AUC of the blank.
-
Plot the net AUC against Trolox concentration to create a standard curve.
-
Express the ORAC values of the test compounds as Trolox Equivalents (TE).
-
Summary of In Vitro Performance
The following table presents a hypothetical data summary to illustrate how the results would be structured for comparison. A lower IC50 value indicates higher potency, while a higher TEAC or ORAC value indicates greater antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Eq.) | ORAC (Trolox Eq.) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Vitamin E (α-tocopherol) | ~25-50 | ~0.9-1.1 | ~1.0-1.5 |
| Trolox | ~20-40 | 1.00 (by definition) | 1.00 (by definition) |
| BHT | ~30-60 | ~0.5-0.8 | ~0.4-0.7 |
Biologically Relevant Evaluation: The Cellular Antioxidant Activity (CAA) Assay
While informative, chemical assays do not account for bioavailability, metabolism, or localization of an antioxidant within a cellular environment.[24][25] The CAA assay bridges this gap by measuring antioxidant activity directly within live cells.
The assay principle relies on the probe DCFH-DA, which diffuses into cells, where it is deacetylated by esterases into the non-fluorescent DCFH. In the presence of peroxyl radicals (generated by AAPH), DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will enter the cell and quench these radicals, preventing DCF formation and thus reducing the fluorescent signal.[24][26][27]
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.
-
-
Assay Procedure:
-
Remove culture medium and wash cells with Phosphate-Buffered Saline (PBS).
-
Treat cells with various concentrations of the test compounds or a standard (Quercetin is commonly used) along with the DCFH-DA probe (25 µM) for 1 hour at 37°C.
-
Wash the cells again with PBS to remove the compounds and probe from the medium.
-
Add the radical initiator AAPH (600 µM) to all wells to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader (Excitation: 485 nm, Emission: 538 nm) pre-set to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC).
-
Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express results as Quercetin Equivalents (QE) from a Quercetin standard curve.
-
Summary of Cellular Performance
This table illustrates how cellular efficacy would be presented, providing a more biologically relevant comparison.
| Compound | CAA Value (µmol QE / 100 µmol) |
| This compound | [Experimental Value] |
| Vitamin E (α-tocopherol) | ~20-30 |
| Trolox | ~2-5 (lower due to poor cell uptake) |
| BHT | ~15-25 |
Synthesis and Interpretation
The true scientific value lies not just in the data, but in its synthesis. The multi-assay approach provides a robust framework for a comprehensive evaluation.
-
Structure-Activity Relationship: The chromene scaffold shared by the target compound, Vitamin E, and Trolox is the key determinant of their HAT-based activity.[1] Differences in performance will likely arise from the influence of other substituents on the ring, which affect steric hindrance and the bond dissociation enthalpy of the phenolic O-H bond.
-
Mechanistic Insights: Comparing performance across DPPH (SET-favored), ABTS (mixed-mode), and ORAC (HAT-favored) assays can elucidate the primary mechanism of action. Strong performance in the ORAC assay would confirm our hypothesis that this compound acts as a hydrogen atom donor.
-
Biological Relevance vs. Chemical Potency: A compound may show high potency in a chemical assay (e.g., Trolox in ABTS) but perform poorly in a cellular context due to limited membrane permeability. Conversely, a compound like Vitamin E, while not always the most potent in vitro, is highly effective in vivo due to its lipophilicity and integration into cell membranes. The CAA data for our target compound will be critical in predicting its potential biological efficacy.
-
Benchmarking Against Standards: Comparison with BHT provides a perspective on synthetic efficacy, while comparison with Vitamin E and Trolox benchmarks the compound against the "gold standard" of natural lipophilic and hydrophilic antioxidants, respectively.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the comparative analysis of this compound. By integrating a suite of validated in vitro and cell-based assays, this framework allows for a thorough characterization of its antioxidant potential, from fundamental chemical reactivity to activity in a biologically relevant context.
The anticipated results will position this novel chromene derivative relative to established benchmarks, providing crucial insights for its potential application in pharmaceuticals, nutraceuticals, or as a research tool. Future studies should aim to explore its effects on specific intracellular ROS, its impact on downstream signaling pathways related to oxidative stress (e.g., Nrf2 activation), and ultimately, its efficacy in in vivo models of oxidative damage.
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A Comparative Guide to the Structural Validation of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of any research endeavor. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, a chromene derivative of interest. While spectroscopic methods provide essential connectivity data, we will demonstrate why single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation.
Introduction to this compound
This compound (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ) belongs to the chromene class of heterocyclic compounds, which are prevalent in numerous natural products and are known for a wide range of biological activities.[1] Accurate structural confirmation is paramount for understanding its structure-activity relationships and for any further development.
While a published crystal structure for this specific molecule is not available in the Cambridge Structural Database (CSD) as of the writing of this guide, we can confidently outline the crystallographic method and expected outcomes based on closely related structures, such as 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene.[2][3]
The Unambiguous Answer: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction provides a direct, three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4][5] It is the only technique that can provide this level of structural detail with certainty.
Experimental Protocol: A Practical Workflow
The structural determination of this compound via SC-XRD would follow a well-established protocol.
Step 1: Crystal Growth High-quality single crystals are the primary requirement for a successful SC-XRD experiment.[6]
-
Purification: The compound must be purified to the highest possible degree (>98%) using techniques like column chromatography or recrystallization.
-
Solvent Selection: A screening of solvents is performed to find a system where the compound has moderate solubility. For the target molecule, a mixture of hexane and ethyl acetate is a good starting point, as it is used in the final step of its synthesis.[7][8]
-
Crystallization Method: Slow evaporation is the most common and straightforward method. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate over several days to weeks, promoting the formation of well-ordered crystals.
Step 2: Data Collection
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.[6]
-
The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[4]
Step 3: Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.[9]
Visualizing the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Expected Crystallographic Data
Based on the structure of the closely related 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene, we can anticipate the key crystallographic parameters for our target molecule.[2]
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |
| a, b, c (Å) | ~5-15 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β≈90-120° | Angles of the unit cell. |
| R-factor (R₁) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Bond Lengths | C-C, C=C, C-O, C=O, O-H | Confirms the covalent bonding framework and hybridization states. |
| Bond Angles | e.g., C-O-C, C-C=O | Defines the geometry around each atom. |
| Torsion Angles | Describes the conformation of the pyran ring and the orientation of the aldehyde group. | |
| Hydrogen Bonding | Intramolecular O-H···O=C | Confirms the presence and nature of hydrogen bonds, which influence molecular conformation and crystal packing. |
Comparative Analysis: Spectroscopic and Computational Alternatives
While SC-XRD is definitive, it is not always feasible if suitable crystals cannot be obtained. In such cases, a combination of other techniques is employed.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[11][12]
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
Data Interpretation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
COSY: Reveals which protons are coupled to each other (typically over 2-3 bonds).
-
HSQC: Correlates each proton to the carbon it is directly attached to.
-
HMBC: Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the molecular skeleton.[12]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure.[13][14]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]
Experimental Protocol:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to predict spectroscopic data (NMR chemical shifts) and geometries for a proposed structure.[10][17] Comparing these calculated data with experimental results can provide strong evidence for the correctness of the proposed structure.
Head-to-Head Comparison
| Technique | Information Provided | Strengths | Limitations |
| SC-X-ray Diffraction | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive structural proof.[5] | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms (C-H framework), relative stereochemistry. | Provides detailed structural information in solution; does not require crystals.[11] | Does not provide absolute configuration; interpretation can be complex for novel structures. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts.[13] | Provides limited information on atom connectivity and no stereochemical information. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-O). | Fast, simple, non-destructive.[15] | Provides limited information on the overall molecular structure. |
| Computational Chemistry | Predicted geometry, calculated spectroscopic data for comparison. | Can help differentiate between possible isomers and confirm assignments.[17] | Relies on the accuracy of the computational model; it is not direct experimental evidence. |
Logical Framework for Structural Validation
The process of structural validation should be approached systematically, with each technique providing a piece of the puzzle.
Caption: A logical workflow for the structural validation of a novel compound.
Conclusion
For the structural validation of this compound, a multi-technique approach is essential. Spectroscopic methods including NMR, MS, and FTIR provide the foundational data to propose a structure by establishing the molecular formula, functional groups, and atomic connectivity. However, to move from a proposed structure to an unequivocally confirmed one, single-crystal X-ray crystallography is the ultimate arbiter. It provides an indisputable, three-dimensional model of the molecule, resolving any ambiguities in stereochemistry and conformation. While the availability of suitable crystals is a prerequisite, the depth and certainty of the information obtained from an X-ray structure analysis are unparalleled, solidifying its status as the gold standard in chemical structure determination.
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A Comparative Guide to the Biological Efficacy of Chromene Isomers
Chromene, a privileged heterocyclic scaffold, is a cornerstone in natural products and synthetic medicinal chemistry.[1][2][3] Its isomeric forms, primarily 2H- and 4H-chromenes, and their derivatives, exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6] The specific arrangement of the double bond within the pyran ring profoundly influences the molecule's three-dimensional structure and, consequently, its interaction with biological targets. This guide offers an in-depth comparison of the biological efficacy of different chromene isomers, supported by experimental data, to provide researchers and drug development professionals with a clear understanding of their therapeutic potential.
The Structural Basis of Differential Activity: 2H- vs. 4H-Chromenes
The fundamental difference between 2H- and 4H-chromenes lies in the position of the endocyclic double bond and the sp3-hybridized carbon atom.[4][7] This seemingly minor structural variance leads to distinct chemical properties and biological activities. 4H-chromenes, for instance, have been extensively studied for their potent cytotoxic effects against a variety of human cancer cell lines.[1][8]
Structure-activity relationship (SAR) studies consistently reveal that the bioactivity of the chromene core can be significantly enhanced through targeted functionalization.[1] For example, in 4H-chromenes, the presence of a 4-aryl moiety and a 3-cyano group is often considered essential for cytotoxic activity.[9]
The following diagram illustrates the core structures of 2H- and 4H-chromene, highlighting the key difference in their pyran ring.
Caption: Core structures of 2H- and 4H-chromene isomers.
Comparative Anticancer Efficacy
Chromene derivatives have emerged as promising anticancer agents, with some compounds demonstrating efficacy superior to standard chemotherapeutic drugs like doxorubicin.[10][11][12]
4H-Chromenes as Potent Cytotoxic Agents:
The 4H-chromene scaffold is particularly prominent in the design of anticancer drugs.[1][8] These compounds often exert their effects through mechanisms like microtubule depolarization, disruption of tumor vasculature, and induction of apoptosis.[1][8][13] A notable example is Crolibulin™ (EPC2407), a 4H-chromene analog that has advanced to Phase I/II clinical trials for treating advanced solid tumors.[8]
Studies have shown that specific substitutions on the 4H-chromene ring are critical for activity. For instance, novel flavanones incorporated with chromenes have shown remarkable potency against HCT-116, HepG-2, A-549, and MCF-7 cancer cell lines, with IC50 values as low as 1.08–2.42 µg/mL.[4] Furthermore, certain 2-amino-4H-chromene derivatives have exhibited higher anticancer activity against human colon cancer (HT-29) and liver cancer (HepG-2) cell lines than the reference drug doxorubicin.[10][11][12]
2H-Chromenes in Cancer Therapy:
While 4H-chromenes have received more attention for their anticancer properties, 2H-chromene derivatives also exhibit significant potential. For example, 3-nitro-2H-chromenes have been intensively investigated as potential antitumoral agents.[2] The anticancer effects of 2H-chromenes are often linked to their ability to induce apoptosis and inhibit signaling pathways like NF-κB.[1]
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of various chromene derivatives against different human cancer cell lines, illustrating the impact of isomeric structure and substitution patterns.
| Compound Type | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Chromene | Compound 28 | B-RAF Kinase | >20 | [1] |
| 4H-Chromene | Compound 31c | B-RAF Kinase | >20 | [1] |
| 4H-Chromene | Compound 33 | B-RAF Kinase | >20 | [1] |
| 4H-Chromene | Sorafenib (Standard) | B-RAF Kinase | 3.6-6.2 | [1] |
| 4H-Chromene | Compound 28 | EGFR | 1.78-5.47 | [1] |
| 4H-Chromene | Compound 31c | EGFR | 1.78-5.47 | [1] |
| 4H-Chromene | Compound 33 | EGFR | 1.78-5.47 | [1] |
| 4H-Chromene | Erlotinib (Standard) | EGFR | >20 | [1] |
| 4H-Chromene | Compound 5c | MCF-7 (Breast) | Not specified | [13] |
| 4H-Chromene | Compound 5e | MCF-7 (Breast) | Not specified | [13] |
| 4H-Chromene | Compound 5i | MCF-7 (Breast) | Not specified | [13] |
| 4H-Chromene | Compound C1 & C2 | MDA-MB-231 (TNBC) | Selectively Inhibits | [13] |
| 2H-Chromene | Neo-tanshinlactone | Breast Cancer Cells | Potent | [1] |
| Natural Chromene | Psoralidin | Gastric, Colon, Breast | Potent | [1] |
Anti-inflammatory and Antimicrobial Activities
Anti-inflammatory Properties:
Both 2H- and 4H-chromene derivatives have demonstrated significant anti-inflammatory activities.[14][15] Certain synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives have been shown to powerfully inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more effectively than quercetin.[14][15] Specifically, some derivatives exhibited potent anti-inflammatory effects by suppressing carrageenan-induced rat paw edema and prostaglandin E2 formation.[14][15] The mechanism of action for some 4-aryl-4H-chromenes is linked to macrophage repolarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype.[16]
Antimicrobial Efficacy:
The chromene scaffold is a valuable template for developing new antimicrobial agents.[2] Halogenated 3-nitro-2H-chromenes, in particular, have shown promise against multidrug-resistant bacteria.[17]
-
Gram-Positive vs. Gram-Negative Activity: Studies have shown that many chromene derivatives exhibit greater activity against Gram-positive bacteria than Gram-negative strains.[18][19] This is likely due to differences in the complexity and structure of the bacterial cell wall.[20]
-
Structure-Activity Relationship: The antibacterial activity of 3-nitro-2H-chromenes is highly dependent on their substitution pattern.[17] Halogenation, especially tri-halogenation, has been shown to significantly enhance anti-staphylococcal activity, with some compounds demonstrating potent activity against multidrug-resistant S. aureus and S. epidermidis with MIC values as low as 1–4 μg/mL.[17]
Comparative Antimicrobial Data (MIC, µg/mL):
| Compound Type | Derivative | S. aureus (MDR) | S. epidermidis (MDR) | Reference |
| 2H-Chromene | Mono-halogenated nitrochromenes | 8–32 | Not specified | [17] |
| 2H-Chromene | Tri-halogenated nitrochromene 5s | 4 | 1–4 | [17] |
| 2H-Chromene | Tri-halogenated nitrochromenes | 1–8 | Not specified | [17] |
| Standard | Ciprofloxacin | >128 | >128 | [17] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, it is crucial to employ robust and well-validated experimental protocols. Below is a detailed methodology for a key assay used to evaluate the anticancer efficacy of chromene isomers.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol is designed to assess the effect of chromene compounds on the viability of cancer cell lines, such as MCF-7 or MDA-MB-231.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the chosen cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D, Hs578T) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test chromene isomers in DMSO.
-
Create a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[13]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Controls: Include wells with vehicle control (0.1% DMSO) and untreated cells (medium only).[13]
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).[13]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: A standardized workflow for assessing cell viability using the MTT assay.
Conclusion and Future Directions
The evidence strongly indicates that both 2H- and 4H-chromene isomers are versatile scaffolds with significant therapeutic potential across various disease areas. 4H-chromenes have shown particular promise as anticancer agents, with a mechanism often involving microtubule disruption. 2H-chromenes, especially halogenated derivatives, are emerging as potent agents against multidrug-resistant bacteria.
Future research should focus on:
-
Direct Comparative Studies: Designing studies that directly compare the efficacy of 2H- and 4H-isomers with identical substitution patterns to more precisely elucidate the role of the core isomeric structure.
-
Mechanism of Action: Further exploring the molecular mechanisms underlying the biological activities of different chromene isomers to identify novel cellular targets.
-
In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.
By continuing to explore the rich chemical space of chromene isomers, the scientific community can unlock new and more effective therapeutic agents for a range of challenging diseases.
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][14]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. [Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PMC - NIH. [Link]
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Biological importance of structurally diversified chromenes. PubMed. [Link]
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A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers. [Link]
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Biological importance of structurally diversified chromenes. ResearchGate. [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to understand the chemical modifications that influence the biological activity of this versatile scaffold. We will explore the synthesis, biological evaluation, and comparative performance of various derivatives, supported by experimental data and established protocols.
Introduction: The Prominence of the Chromene Scaffold
The chromene ring system, a heterocyclic scaffold composed of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry.[1] These structures are prevalent in nature and form the backbone of numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] The 2,2-dimethyl-2H-chromene moiety, in particular, is a privileged structure found in many bioactive natural products.
The parent compound, this compound, presents several key functional groups that are amenable to chemical modification: a phenolic hydroxyl group, an aldehyde, and the chromene core itself. This structural versatility allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This guide will dissect the key SAR findings, providing a logical framework for the rational design of novel and more potent chromene-based therapeutic agents.
The Core Scaffold: Rationale for Derivatization
The therapeutic potential of chromene derivatives is significantly influenced by the nature and position of substituents on the core structure.[1][3] The this compound scaffold offers three primary sites for modification, each playing a critical role in molecular interactions with biological targets.
-
C6-Carbaldehyde: This reactive aldehyde group is a versatile handle for introducing a wide range of functionalities.[] Derivatization at this position can lead to the formation of imines (Schiff bases), hydrazones, oximes, and other moieties, which can profoundly alter the molecule's steric and electronic properties, lipophilicity, and hydrogen bonding capacity.
-
C5-Hydroxyl Group: The phenolic hydroxyl group is a crucial hydrogen bond donor and can be involved in key interactions with receptor sites. Its modification through etherification or esterification allows for probing the importance of this hydrogen bonding capability and can also be used to modulate solubility and metabolic stability.
-
Chromene Ring System: The aromatic portion of the chromene ring can be substituted with various groups (e.g., halogens, alkyl, alkoxy) to fine-tune the electronic nature and lipophilicity of the entire molecule, which often correlates with changes in cell permeability and target engagement.[3]
The strategic modification of these sites is central to understanding the SAR and developing compounds with enhanced therapeutic profiles.
General Synthetic Approaches
The synthesis of 2,2-dimethyl-2H-chromene derivatives is well-established. A common and efficient method involves the base-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde, such as 3-methyl-2-butenal.[5] For the parent scaffold of interest, 2,4-dihydroxybenzaldehyde serves as the phenolic starting material.
A general synthetic pathway is illustrated below. The reaction proceeds via a chromene ring formation, a type of Claisen cyclization, to yield the desired product.[6]
Caption: General Synthesis of the Chromene Scaffold.
Further derivatization of the C6-aldehyde or C5-hydroxyl group can then be carried out using standard organic chemistry transformations.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
SAR studies are crucial for optimizing lead compounds in drug discovery.[7][8] For the this compound scaffold, modifications at the C5 and C6 positions have yielded significant insights into the structural requirements for various biological activities, particularly as anticancer and enzyme inhibitory agents.
Modifications of the C6-Carbaldehyde Group
The aldehyde at the C6 position is a key pharmacophoric feature. Its conversion into various other functional groups has been extensively explored to enhance biological activity. For instance, the formation of Schiff bases by reacting the aldehyde with various primary amines often leads to compounds with potent anticancer activity.
| Derivative Type | Modification at C6 | General Biological Activity | Key SAR Insight |
| Parent Compound | -CHO | Moderate | Serves as a synthetic precursor and baseline for activity. |
| Schiff Base | -CH=N-R | Often enhanced anticancer/antimicrobial | The nature of the 'R' group is critical. Bulky, aromatic, or heterocyclic 'R' groups can increase potency by providing additional binding interactions. |
| Hydrazone | -CH=N-NH-R | Potent enzyme inhibitors (e.g., Cholinesterase) | The hydrazone linkage can act as a hydrogen bond acceptor/donor, and the 'R' group can be tailored to fit specific enzyme active sites.[9] |
| Arylsulfonamide | -CH₂-NH-SO₂-Ar | Potent HIF-1 inhibitors | The sulfonamide moiety and the specific substitution on the aryl ring are crucial for activity. A 3,4-dimethoxybenzenesulfonyl group has shown strong inhibition.[6][10] |
These studies collectively indicate that extending the C6 position with functionalities capable of forming hydrogen bonds and engaging in hydrophobic or π-stacking interactions is a successful strategy for improving biological efficacy.
Modifications of the C5-Hydroxyl Group
The C5-hydroxyl group is another critical determinant of activity. Its role as a hydrogen bond donor is often vital for anchoring the molecule within a biological target's active site.
-
Etherification (-OR): Replacing the hydroxyl hydrogen with an alkyl or aryl group generally leads to a decrease in activity for targets where hydrogen bonding is crucial. However, this modification can increase lipophilicity and cell membrane permeability.
-
Esterification (-OCOR): Similar to etherification, esterification can diminish activity if the free hydroxyl is required for binding. This modification can also serve as a prodrug strategy, where the ester is cleaved in vivo to release the active parent compound.
The general observation is that the free hydroxyl at C5 is often preferred for optimal activity, suggesting it is a key interacting group.
Comparative Performance: Chromene Derivatives as HIF-1 Inhibitors
A notable application of this scaffold is in the development of Hypoxia-Inducible Factor-1 (HIF-1) pathway inhibitors, which are promising anticancer agents.[6] SAR studies on N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides have provided clear insights.
| Compound Region | Modification | Effect on HIF-1 Inhibition | Reference |
| Region 1 (Arylsulfonyl) | 3,4-dimethoxybenzenesulfonyl | Strongest inhibition | [10] |
| Phenylsulfonyl | Moderate inhibition | [10] | |
| Thiophenesulfonyl | Weaker inhibition | [10] | |
| Region 2 (Amine) | Propan-2-amine | Strongest inhibitory effect | [10] |
| Aniline | Moderate inhibitory effect | [10] | |
| 4-Fluoroaniline | Weaker inhibitory effect | [10] | |
| Region 3 (Chromene) | 2,2-dimethyl-2H-chromene | Preserved as a privileged structure | [6] |
These results underscore the importance of specific substitutions. The 3,4-dimethoxy substitution on the arylsulfonyl group and a small, lipophilic amine like propan-2-amine were identified as optimal for potent HIF-1 inhibition.[10]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential.
Synthesis of this compound (8)
This protocol is adapted from established literature procedures.[5]
Materials:
-
2,4-Dihydroxybenzaldehyde (7)
-
3-Methyl-2-butenal
-
Pyridine
-
Reaction vessel suitable for heating (e.g., round-bottom flask with condenser or microwave synthesis vial)
-
Silica gel for column chromatography
-
Solvents: Dichloromethane, Hexane, Ethyl Acetate
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 mmol) in a suitable solvent, add pyridine (1.2 mmol).
-
Add 3-methyl-2-butenal (2.0 mmol) to the mixture.
-
Heat the reaction mixture. If using conventional heating, reflux for 8-12 hours. If using microwave irradiation, heat at 140°C for 15-30 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of the synthesized derivatives.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the chromene derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old media with the media containing the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of new therapeutic agents. SAR studies have consistently demonstrated that:
-
The C6-aldehyde is a crucial position for introducing diverse functionalities to enhance potency and modulate biological activity.
-
The C5-hydroxyl group often plays a vital role in target binding through hydrogen bonding.
-
Systematic modification of the chromene core allows for the fine-tuning of physicochemical properties.
Future research should focus on synthesizing novel derivatives based on the established SAR principles to improve potency, selectivity, and drug-like properties. The exploration of new biological targets for this versatile scaffold is also a promising avenue. The development of derivatives with improved aqueous solubility and optimized pharmacokinetic profiles will be critical for translating these promising compounds from the laboratory to clinical applications.[10]
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Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]
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PubMed. (2016). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Retrieved from [Link]
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Chemical Society of Japan. (1999). Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72, 259-260. Retrieved from [Link]
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Semantic Scholar. (n.d.). Green Synthesis and Investigation of Biological Activity of Chromene Derivatives. Retrieved from [Link]
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National Institutes of Health. (2012). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Retrieved from [Link]
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National Institutes of Health. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic vs. Natural Chromene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromene Scaffold and the Question of Origin
Chromenes, constituting the core of various natural products like flavonoids, tocopherols, and anthocyanins, are heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1][2] Their diverse biological activities—ranging from anticancer to antimicrobial—drive the exploration of both their natural sources and synthetic analogues.[2] The journey from a naturally occurring lead compound to a viable drug often necessitates total synthesis to ensure a scalable, consistent supply.[3] However, this transition raises a critical question for researchers: Is the synthetic molecule truly identical to its natural counterpart?
While the chemical structure on paper may be the same, subtle but significant differences can arise. Natural extracts may contain mixtures of closely related isomers or be influenced by their biosynthetic pathways, while synthetic routes can yield unique impurity profiles or non-natural stereoisomers.[4][5] This guide provides an in-depth, objective comparison of synthetic versus natural chromene compounds through the lens of spectroscopy, the cornerstone of structural elucidation in organic chemistry.[6][7] We will explore the causality behind experimental choices and provide the technical framework for a self-validating analytical approach, grounded in authoritative standards.
The Spectroscopic Toolkit: Unveiling Molecular Fingerprints
A multi-technique spectroscopic approach is essential for the comprehensive characterization of organic compounds.[6][8] For chromenes, four primary methods provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.
Causality in NMR Analysis: The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment. The presence of the oxygen heterocycle and the aromatic ring in the chromene scaffold creates a distinct pattern of shielded and deshielded protons and carbons. For instance, protons on the pyran ring will have characteristic shifts that distinguish them from those on the benzoyl portion. Furthermore, techniques like Benzene Induced Shifts (BIS) can be extraordinarily useful in differentiating between linear and angular isomers, a common challenge in both natural product isolation and synthetic chemistry.[4][5]
Synthetic vs. Natural Chromenes: What to Look For
-
Purity: Synthetic samples are often of high purity, leading to "cleaner" spectra with well-defined peaks and minimal background noise. In contrast, spectra of natural isolates may show additional, smaller peaks from co-extracted compounds or isomers.
-
Isomeric Differentiation: Synthesis can sometimes produce a mixture of regioisomers (e.g., linear vs. angular chromenoflavones) that might be difficult to separate. NMR, particularly 2D techniques like NOESY and HMBC, is critical for identifying and quantifying these different isomers.[1][4][5]
-
Stereochemistry: For chiral chromenes, specific NMR experiments can help determine the relative or absolute stereochemistry, a crucial factor that may differ between a natural product and a synthetic version, depending on the synthetic route (racemic vs. asymmetric synthesis).
Table 1: Representative ¹H and ¹³C NMR Data for Chromene Scaffolds
| Nucleus | Typical Chemical Shift (δ, ppm) | Observations & Considerations |
| ¹H NMR | ||
| Chromene H-4 | 4.5 - 5.7 | The chemical shift of this proton is highly dependent on substituents. In synthetic derivatives, its multiplicity and coupling constants are key indicators of successful cyclization.[9] |
| Aromatic Protons | 6.5 - 8.3 | Substitution patterns on the benzene ring, whether from biosynthesis or synthetic design, drastically alter these shifts. Comparing these patterns is fundamental.[9][10] |
| Methylene (-CH₂-) | 2.8 - 3.0 (for 4H-chromene) | The presence and shifts of these protons help distinguish between chromene isomers (e.g., 2H- vs. 4H-chromenes).[11][12] |
| ¹³C NMR | ||
| Carbonyl (C=O) | 159 - 161 (for pyrano-chromenes) | This signal is a key marker in chromone and coumarin-based chromene derivatives.[13] |
| Aliphatic Carbons | 21 - 50 | These signals correspond to the saturated carbons of the pyran ring and any aliphatic substituents. Their presence and shifts confirm the core structure.[13] |
| Aromatic Carbons | 110 - 158 | The number of signals and their shifts provide a fingerprint of the substitution on the aromatic ring.[13] |
Note: Data compiled from various sources and represents typical ranges. Specific values are highly structure-dependent.[9][13]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structural components. Electrospray Ionization (ESI) is a soft technique that typically yields the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular formula.
Causality in MS Analysis: The fragmentation of the chromene ring under tandem MS (MS/MS) conditions follows predictable pathways. The stability of the resulting carbocations dictates the major fragments observed. For example, cleavage of the bond gamma to a carbocation center is a common major fragmentation pathway in 2H-chromenes.[14]
Synthetic vs. Natural Chromenes: What to Look For
-
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) should yield an identical molecular formula for both natural and synthetic samples to within a few ppm. Any deviation suggests a different elemental composition.
-
Impurity Profiling: MS is highly sensitive for detecting minor components. A synthetic sample may show residual starting materials or byproducts, while a natural sample might contain related alkaloids or flavonoids.
-
Isomeric Ambiguity: While standard MS cannot typically distinguish between isomers, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can sometimes separate isomers based on their shape and size prior to mass analysis.
Table 2: Common Mass Spectrometry Fragmentation Patterns for Chromenes
| Ionization Mode | Observation | Significance in Comparison |
| ESI-MS | [M+H]⁺ or [M-H]⁻ | Primary confirmation of molecular weight. This must match precisely between synthetic and natural samples.[15] |
| ESI-MS/MS | Cleavage of pyran ring | The fragmentation pattern provides a fingerprint of the core structure. This pattern should be identical for authentic synthetic and natural samples under the same conditions.[14] |
| ESI-MS/MS | Loss of substituents | Neutral losses (e.g., loss of CH₃, CO) from the molecular ion can help confirm the presence and type of substituents on the chromene scaffold.[14] |
Infrared (IR) Spectroscopy: The Functional Group Identifier
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes (stretching, bending).
Causality in IR Analysis: The key distinguishing features in a chromene's IR spectrum are the vibrations of the C-O-C (ether) linkage, the C=C bonds of the aromatic ring, and the C-H bonds. For many chromenes, the methylene (-CH₂-) group provides a characteristic signal that helps identify the chromene core, distinguishing it from related structures like pyrones which possess a keto (-C=O) group instead.[11][12]
Synthetic vs. Natural Chromenes: What to Look For
-
Core Structure Confirmation: The overall IR fingerprint should be superimposable for pure natural and synthetic samples. Key bands for C-O-C, C=C aromatic, and C-H stretches should be present at identical wavenumbers.
-
Functional Groups: The presence (or absence) of specific bands, such as a strong C=O stretch around 1670-1720 cm⁻¹ or -NH₂ stretches around 3380-3420 cm⁻¹, confirms the functional groups introduced during synthesis.[13]
-
Hydrogen Bonding: Broadening of -OH or -NH bands can indicate differences in intermolecular hydrogen bonding, which might be affected by the crystalline form or presence of solvates—factors that can differ between a natural isolate and a recrystallized synthetic product.
Table 3: Key Infrared (IR) Absorption Frequencies for Chromenes
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Comparison |
| Aromatic C-H Stretch | 3010 - 3080 | Confirms the presence of the aromatic ring.[11] |
| Aliphatic C-H Stretch (-CH₂-) | 2820 - 2980 | A key identifier for the 2H- or 4H-chromene core structure.[12] |
| C=O Stretch (if present) | 1670 - 1720 | Crucial for identifying chromone or coumarin-based derivatives. Its absence in a simple chromene is an important verification point.[13] |
| C=C Aromatic Ring Stretch | 1450 - 1640 | A series of sharp bands in this region forms a fingerprint for the benzene portion of the molecule.[16] |
| C-O-C Ether Stretch | 1050 - 1200 | Confirms the ether linkage within the pyran ring.[12] |
| -NH₂ Stretch (if present) | 3380 - 3420 | Indicates the presence of an amino group, common in many biologically active synthetic chromenes.[13] |
| -C≡N Stretch (if present) | ~2180 - 2200 | A sharp, intense peak indicating a nitrile group, a common substituent in synthetic chromene derivatives.[9][13] |
UV-Visible (UV-Vis) Spectroscopy: The Conjugated System Probe
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated π-systems.
Causality in UV-Vis Analysis: The chromene structure, containing a benzene ring fused to a pyran ring, has a distinct chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of auxochromic groups (e.g., -OH, -NH₂). Different substitution patterns will lead to predictable shifts (bathochromic or hypsochromic) in the absorption bands.[17][18]
Synthetic vs. Natural Chromenes: What to Look For
-
Absorption Maxima (λmax): For identical compounds, the λmax values should be the same. Any significant shift could indicate a different substitution pattern or an incorrect isomer.
-
Spectral Shape: The overall shape of the UV-Vis spectrum provides a fingerprint of the electronic system. This should be consistent between pure samples.
-
Purity Indication: The presence of shoulders or additional peaks in the spectrum of a natural isolate can suggest the presence of impurities with different chromophores.
Table 4: Typical UV-Vis Absorption Data for Chromene Derivatives
| Electronic Transition | Typical λmax (nm) | Significance in Comparison |
| π → π | 240 - 320 | These transitions are characteristic of the aromatic and conjugated systems within the chromene scaffold.[19] The exact λmax is highly sensitive to substituents and solvent polarity. |
| n → π | > 300 | Often seen in chromenes with carbonyl groups, this transition is typically weaker than π → π* transitions.[19] Its presence or absence is a key structural clue. |
Workflow for a Rigorous Spectroscopic Comparison
To ensure a scientifically valid comparison, a systematic workflow must be followed. This process standardizes data acquisition and analysis, making the comparison objective and reproducible. Adherence to data management principles, such as those outlined by IUPAC's FAIRSpec initiative, is crucial for ensuring data is Findable, Accessible, Interoperable, and Reusable.[20][21]
Caption: A standardized workflow for the objective spectroscopic comparison of natural and synthetic chromene compounds.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols, based on standard laboratory practices and IUPAC recommendations, should be employed.[22]
1. Sample Preparation (General)
-
Objective: To prepare samples of both natural and synthetic chromene under identical conditions to eliminate solvent and concentration effects.
-
Protocol:
-
Accurately weigh 5-10 mg of the synthetic chromene and the purified natural chromene.
-
Dissolve each sample in a precise volume of the same deuterated solvent (for NMR, e.g., CDCl₃ or DMSO-d₆) or spectroscopic grade solvent (for UV-Vis, e.g., Methanol) to achieve identical concentrations.
-
Ensure complete dissolution. If necessary, gentle sonication may be used.
-
For IR, samples can be analyzed neat (as a liquid film or using an ATR accessory) or as a KBr pellet. Ensure the preparation method is consistent for both samples.[23]
-
2. NMR Spectroscopy
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Transfer the prepared solutions to clean, dry NMR tubes.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Per IUPAC guidelines, the spectral window should be sufficient to see all peaks (e.g., -1 to 9 ppm), and the solvent peak should be clearly labeled.[22] All peaks should be integrated.
-
Acquire a ¹³C NMR spectrum (typically proton-decoupled).
-
If structural ambiguities remain (e.g., isomer identification), acquire 2D spectra such as COSY, HSQC, and HMBC.
-
Process all spectra using identical parameters (phasing, baseline correction, referencing to TMS or the residual solvent peak).
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition of the compounds.
-
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Protocol:
-
Prepare dilute solutions (e.g., 1-10 µg/mL) of each sample in a suitable solvent (e.g., Methanol/Water with 0.1% formic acid).
-
Infuse the sample directly into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's nature.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected molecular formula. The mass error should be less than 5 ppm.
-
4. FT-IR Spectroscopy
-
Objective: To obtain a vibrational fingerprint and identify functional groups.
-
Instrumentation: An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly and repeat for the second sample.
-
Process the spectra by subtracting the background and converting to absorbance mode if necessary.
-
5. UV-Vis Spectroscopy
-
Objective: To analyze the electronic transitions of the conjugated system.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[18]
-
Protocol:
-
Prepare dilute solutions of each sample in a UV-transparent solvent (e.g., methanol, ethanol) to achieve a maximum absorbance below 1.5.
-
Use matched quartz cuvettes. Fill one cuvette with the pure solvent (reference) and the other with the sample solution.
-
Record a baseline using the solvent-filled cuvette in both beams.
-
Record the absorbance spectrum of the sample, typically from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Conclusion
The spectroscopic comparison of synthetic and natural chromene compounds is a fundamental exercise in chemical validation. While the goal of a synthesis is often to produce an identical copy of a natural product, spectroscopy is the ultimate arbiter of success. A rigorous, multi-technique approach as outlined here allows researchers to move beyond a simple confirmation of structure to a deeper understanding of purity, isomeric composition, and stereochemistry. By adhering to standardized protocols and principles of data integrity, scientists can confidently authenticate their synthetic materials, ensuring that subsequent biological or medicinal studies are based on a well-characterized and reliable foundation. The subtle differences unveiled by these powerful techniques are not mere academic curiosities; they can have profound implications for a compound's efficacy, safety, and overall viability as a therapeutic agent.
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A Senior Application Scientist's Guide to Purity Assessment of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Introduction
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and antioxidants.[] Its molecular structure, featuring a reactive aldehyde group and a phenolic hydroxyl group on a chromene scaffold, makes it a versatile building block. However, this reactivity also predisposes it to the formation of impurities during synthesis, purification, and storage.[2][3] Accurate and precise determination of its purity is therefore not merely a quality control checkpoint but a critical necessity to ensure the safety, efficacy, and reproducibility of the final products.
This guide provides an in-depth, comparative analysis of the analytical methodologies for assessing the purity of this compound. While several techniques are available, we will establish why High-Performance Liquid Chromatography (HPLC) stands as the gold standard. We will delve into the causality behind developing a robust, stability-indicating HPLC method, provide a detailed experimental protocol, and contrast its performance with viable alternatives.
The Primary Method: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, UV-active, and moderately polar molecule like this compound, HPLC is the analytical method of choice.[4] Its high resolving power, sensitivity, and adaptability make it superior to other techniques for separating the target analyte from structurally similar impurities.
Why HPLC? The Rationale
The decision to use HPLC is grounded in the physicochemical properties of the analyte:
-
Non-Volatile Nature: The compound is a solid at room temperature with a relatively high molecular weight (204.22 g/mol ), making it unsuitable for Gas Chromatography (GC) without derivatization, which can introduce complexity and potential artifacts.[5][6] HPLC, being a liquid-phase separation technique, readily accommodates such non-volatile samples.[4][7][8]
-
UV Absorbance: The chromene ring system is an excellent chromophore. The extended conjugation provided by the aromatic ring, the double bond in the pyran ring, and the carbonyl group of the aldehyde results in strong UV absorbance.[9][10][11][12][13] This allows for highly sensitive and specific detection using a standard UV-Vis or Diode-Array Detector (DAD), which is both cost-effective and robust.
-
Solubility: The compound is soluble in common organic solvents like methanol and acetonitrile, which are ideal mobile phase constituents for reversed-phase HPLC.[5]
Part 1: Developing a Validated HPLC Purity Method
A robust analytical method is one that is not only accurate and precise but also self-validating. This is achieved by adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15] The objective is to create a method that is "suitable for its intended purpose," which in this case is the quantitative determination of purity and the detection of impurities.[15]
Experimental Workflow: From Development to Validation
The process follows a logical sequence, where each step builds upon the last to ensure the final method is reliable and trustworthy.
Caption: Workflow for HPLC method development and validation.
Step-by-Step HPLC Protocol
1. Analyte Characterization & Initial Conditions:
-
UV Spectrum Analysis: Dissolve a small amount of the compound in methanol and acquire a UV spectrum from 200-400 nm. The chromene structure typically exhibits strong absorbance maxima. For chromene aldehydes, wavelengths around 275 nm and 365 nm are often suitable for detection, providing a balance of sensitivity and specificity.[16]
-
Solubility: Confirm solubility in potential mobile phase solvents. The compound is soluble in methanol and acetonitrile, making them excellent choices for the organic component (Phase B) in a reversed-phase setup.[5]
2. Chromatographic System & Parameters: The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities. A C18 column is the workhorse of reversed-phase chromatography and a logical starting point.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, ensuring a single analyte form and sharp peak shape. |
| Mobile Phase B | Acetonitrile | Offers good elution strength and low UV cutoff. |
| Gradient Elution | 0-20 min: 40% B to 95% B20-25 min: 95% B (hold)25-26 min: 95% B to 40% B26-30 min: 40% B (hold) | A gradient is crucial for a purity method. It ensures that late-eluting, non-polar impurities are washed from the column while providing good resolution for early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (DAD) | 275 nm | Provides high sensitivity for the main analyte and related chromene structures. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile | A concentration that provides a strong detector response without saturation. |
3. Method Validation Protocol (per ICH Q2(R1)): [14]
-
Specificity: Analyze a placebo (synthesis starting materials) and a spiked sample. The main peak should have no interference, and the DAD can be used to assess peak purity across its entire width.
-
Linearity: Prepare a series of standard solutions covering 50% to 150% of the nominal sample concentration. Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of pure standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample. The relative standard deviation (%RSD) of the peak area should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two data sets should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision (typically where the signal-to-noise ratio is ~10:1). This is critical for quantifying impurities.[17]
Part 2: Comparative Analysis of Alternative Techniques
While HPLC is the recommended method, a comprehensive guide must consider alternatives. The choice of an analytical technique is always a balance of performance, sample compatibility, and available resources.
Caption: Logic diagram comparing analytical techniques.
Technique Comparison Summary
| Technique | Principle | Suitability for this Analyte | Advantages | Disadvantages |
| HPLC-UV | Liquid-phase separation based on polarity | Excellent | High resolution, high sensitivity, quantitative, ideal for non-volatile compounds.[4] | Requires solvents, can be slower than GC.[7] |
| Gas Chromatography (GC) | Gas-phase separation based on volatility/boiling point | Poor | Fast analysis, high efficiency for volatile compounds.[7][18] | Analyte is non-volatile; requires high temperatures that may cause degradation. Derivatization adds complexity.[8][18][19] |
| Quantitative NMR (qNMR) | Signal integration relative to an internal standard | Good (Orthogonal) | Primary analytical method, provides structural confirmation, no chromophore needed.[20][21] | Lower sensitivity than HPLC, requires highly pure internal standard, expensive instrumentation, complex spectra can be difficult to interpret.[22] |
In-Depth Comparison
-
Gas Chromatography (GC): The primary limitation of GC is the requirement for the sample to be volatile and thermally stable.[19] this compound is a solid with a relatively high molecular weight, making it non-volatile under typical GC conditions.[5][6] Attempting to analyze it directly would require very high inlet temperatures (>250-300°C), which risks thermal degradation of the molecule, leading to inaccurate purity results. While derivatization could make it more volatile, this extra step is time-consuming and can introduce its own impurities. Therefore, GC is not a suitable primary method for this analyte.[4][7]
-
Quantitative NMR (qNMR): qNMR is a powerful technique that can determine purity without needing a reference standard of the analyte itself; it is considered a primary ratio method.[20][21] Purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity.[22] This provides an excellent orthogonal confirmation of the purity value obtained by HPLC. However, qNMR typically has lower sensitivity than HPLC, making it less suitable for detecting and quantifying trace-level impurities. The capital and maintenance costs for a high-field NMR spectrometer are also significantly higher than for an HPLC system.
Conclusion
For the comprehensive purity assessment of this compound, a validated reversed-phase High-Performance Liquid Chromatography (HPLC) method is unequivocally the most suitable technique. Its ability to separate and quantify the main component from potential process-related and degradation impurities with high sensitivity and precision makes it the industry standard. The detailed protocol provided herein, when validated according to ICH Q2(R1) guidelines, establishes a trustworthy and self-validating system for routine quality control.
While techniques like quantitative NMR serve as powerful orthogonal tools for structural confirmation and primary purity assignment, they do not replace HPLC for routine, high-throughput impurity profiling. Gas Chromatography is fundamentally ill-suited for this non-volatile analyte. By leveraging the strengths of HPLC, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their final products.
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (n.d.). ACS Publications. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
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Quantitative NMR. (n.d.). Organic Primary Standards Group. Retrieved from [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. Retrieved from [Link]
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UV/ vis. spectra of N,N = -(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives 5a-f. (n.d.). ResearchGate. Retrieved from [Link]
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UV/Vis absorption spectra of chromene 1 before (black) and after (red) irradiation. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1. (n.d.). ResearchGate. Retrieved from [Link]
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UV spectra of (2) in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
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Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (n.d.). PMC - NIH. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Chromene Compounds
For: Researchers, scientists, and drug development professionals.
Introduction
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. As novel chromene compounds are synthesized and advanced through the drug discovery pipeline, the generation of accurate and reliable analytical data is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for these novel compounds, ensuring data integrity and robustness from early-stage research to regulatory submission. This document is not a rigid template but a dynamic framework, designed to empower researchers to build self-validating analytical systems.
The core principle underpinning this guide is that analytical methods must be rigorously tested and proven fit for purpose. Cross-validation is the ultimate test of a method's robustness, demonstrating its ability to produce consistent and reliable results across different laboratories, analysts, and instruments. This guide will delve into the practicalities of cross-validating the primary analytical techniques used for the characterization of novel chromene compounds: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
The Philosophy of a Self-Validating System
A self-validating analytical system is one where data integrity is built into the workflow from the outset. This is achieved through a combination of robust method development, rigorous validation, and continuous monitoring. The trustworthiness of the data is not an afterthought but a foundational principle. This is in line with the ALCOA+ principles of data integrity: Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available.[1][2]
The following workflow illustrates the concept of a self-validating system for analytical data.
Caption: Workflow for a Self-Validating Analytical System.
I. High-Performance Liquid Chromatography (HPLC): Purity and Assay Determination
HPLC is the workhorse for determining the purity of novel chromene compounds and for quantitative assays. Cross-validation of an HPLC method is crucial when transferring the method to a different laboratory or when a new instrument is brought online.
A. Causality Behind Experimental Choices
The choice of HPLC conditions is dictated by the physicochemical properties of the chromene derivatives. Chromenes are often hydrophobic and possess UV chromophores, making reversed-phase HPLC with UV detection a suitable starting point. The selection of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid), and detection wavelength are critical parameters that must be optimized during method development to achieve adequate resolution of the main peak from any impurities.
B. Cross-Validation Protocol for HPLC-UV Method
This protocol outlines a comparative testing approach, the most common method for analytical method transfer.[3][4]
1. Protocol Development:
-
Objective: To demonstrate that the receiving laboratory (RL) can achieve comparable results to the sending laboratory (SL) for the purity and/or assay of a novel chromene compound using the specified HPLC-UV method.
-
Scope: This protocol applies to the transfer of the validated HPLC-UV method [Method ID] for the analysis of [Chromene Compound Name].
-
Responsibilities: Clearly define the roles of the SL and RL personnel.
-
Materials and Instruments: Specify the exact column, reagents, reference standards, and instrument models to be used. Any known acceptable variations should be documented.
-
Experimental Design:
-
Both laboratories will analyze the same three batches of the chromene compound, if available. If not, one batch can be used.
-
Each batch will be analyzed in triplicate by each laboratory.
-
-
Acceptance Criteria: These must be predefined and based on the method's performance during validation.[5][6] A common approach is to compare the mean results and the variability of the results between the two laboratories.
2. Execution:
-
The SL ships the samples and a copy of the validated analytical method to the RL.
-
Both laboratories perform the analysis as per the protocol.
-
Any deviations from the protocol must be documented and justified.
3. Data Analysis and Reporting:
-
The results from both laboratories are compiled and statistically compared.
C. Data Presentation: Comparative HPLC Purity Data
| Batch ID | Sending Lab (% Purity, Mean ± SD) | Receiving Lab (% Purity, Mean ± SD) | Difference in Mean | Acceptance Criteria | Pass/Fail |
| CHR-001 | 99.5 ± 0.1 | 99.4 ± 0.2 | 0.1% | ≤ 0.5% | Pass |
| CHR-002 | 99.2 ± 0.1 | 99.1 ± 0.1 | 0.1% | ≤ 0.5% | Pass |
| CHR-003 | 99.6 ± 0.2 | 99.5 ± 0.2 | 0.1% | ≤ 0.5% | Pass |
D. Troubleshooting Common HPLC Issues with Chromenes
-
Peak Tailing: Chromene derivatives can interact with residual silanols on the silica-based stationary phase. Using a highly end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this.
-
Matrix Effects: In complex matrices (e.g., biological samples), co-eluting compounds can suppress or enhance the analyte signal.[7][8][9] Strategies to overcome this include optimizing sample preparation to remove interferences or using a matrix-matched calibration curve.
-
Poor Resolution: If impurities are structurally very similar to the main compound, achieving baseline separation can be challenging. Experimenting with different stationary phases (e.g., phenyl-hexyl) or mobile phase modifiers can improve selectivity.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR is the cornerstone for the structural elucidation of novel organic compounds. Cross-validation of NMR data ensures that the structural assignment is consistent and reproducible across different instruments and sites.
A. Expertise & Experience: Interpreting Chromene NMR Spectra
The 1H NMR spectrum of a chromene will typically show characteristic signals for the aromatic protons and any substituents. Signal overlap, especially in the aromatic region of polysubstituted chromenes, is a common challenge.[10][11] 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning protons and carbons. For complex cases, advanced techniques like 1D TOCSY or using higher field strength magnets can help resolve overlapping signals.[12]
B. Inter-Laboratory NMR Data Comparison Protocol
1. Sample Preparation and Data Acquisition:
-
Both laboratories should use the same batch of the compound and the same deuterated solvent.
-
A standardized protocol for sample preparation, including concentration, should be followed.
-
Key acquisition parameters (e.g., pulse sequences, relaxation delays, number of scans) should be harmonized as much as possible, although differences in spectrometer field strengths are acceptable.
2. Data Processing and Analysis:
-
Data should be processed using similar parameters (e.g., window function, phasing, baseline correction).
-
Chemical shifts should be referenced to the same internal standard (e.g., TMS or residual solvent peak).
-
Both laboratories should independently assign the 1H and 13C NMR signals.
3. Comparison and Acceptance Criteria:
-
The chemical shifts, coupling constants, and multiplicities of all assigned signals should be compared.
-
Acceptance criteria should be defined for the maximum allowable difference in chemical shifts (e.g., ±0.02 ppm for 1H, ±0.2 ppm for 13C).
-
Any discrepancies in assignments should be investigated and resolved.
C. Data Presentation: Comparative 1H NMR Data
| Proton Assignment | Sending Lab (δ, ppm) | Receiving Lab (δ, ppm) | Difference (ppm) | Acceptance Criteria (ppm) | Pass/Fail |
| H-2 | 6.25 | 6.26 | 0.01 | ± 0.02 | Pass |
| H-3 | 5.78 | 5.77 | -0.01 | ± 0.02 | Pass |
| H-5 | 7.82 | 7.83 | 0.01 | ± 0.02 | Pass |
| ... | ... | ... | ... | ... | ... |
III. Mass Spectrometry (MS): Molecular Weight and Impurity Identification
MS provides crucial information on the molecular weight of the novel chromene compound and is a powerful tool for identifying impurities. Cross-validating LC-MS methods is essential for impurity profiling in a regulated environment.
A. Field-Proven Insights: Mass Spectral Behavior of Chromenes
Chromenes typically show a prominent molecular ion peak (M+• in EI-MS or [M+H]+ in ESI-MS). Fragmentation patterns can be complex but often involve retro-Diels-Alder reactions.[13] The formation of unexpected adducts can complicate spectral interpretation.[14][15] Understanding these fragmentation pathways and potential adducts is key to accurate structural elucidation of impurities.
B. Cross-Validation Protocol for LC-MS/MS Impurity Profiling
1. Method and System Harmonization:
-
Both laboratories should use the same LC-MS/MS system or demonstrate equivalency.
-
The same validated LC method should be used.
-
MS parameters (e.g., ionization mode, collision energy) should be optimized and standardized.
2. Sample Analysis:
-
Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) should be analyzed by both laboratories to ensure the method's stability-indicating nature.
-
A well-characterized batch of the chromene compound with known impurities should also be analyzed.
3. Data Comparison:
-
The retention times and mass spectra of the main peak and all detected impurities should be compared.
-
The relative abundance of impurities should be consistent between the two laboratories.
-
Acceptance criteria for the agreement of retention times and mass spectral data should be predefined.
C. Data Presentation: Comparative Impurity Profile
| Impurity | Sending Lab (RT, min) | Receiving Lab (RT, min) | Sending Lab (m/z) | Receiving Lab (m/z) |
| Impurity A | 3.52 | 3.51 | 254.1 | 254.1 |
| Impurity B | 4.18 | 4.19 | 270.1 | 270.1 |
IV. Elemental Analysis: Confirmation of Elemental Composition
Elemental analysis provides the empirical formula of a novel compound, a critical piece of data for structural confirmation. The cross-validation of this technique ensures consistency in the reported elemental composition.
A. The Importance of Accuracy and Precision
The acceptance criterion for elemental analysis is typically that the found percentages of carbon, hydrogen, and nitrogen are within ±0.4% of the calculated values. Achieving this level of accuracy and precision requires careful sample preparation and instrument calibration.
B. Inter-Laboratory Comparison Protocol for Elemental Analysis
1. Sample and Standard Handling:
-
A homogenous, well-characterized batch of the chromene compound is sent to both laboratories.
-
Both laboratories should use certified reference materials for instrument calibration.
2. Analysis and Data Reporting:
-
Each laboratory should perform the analysis in triplicate.
-
The results for %C, %H, and %N are reported along with the mean and standard deviation.
3. Comparison and Acceptance:
-
The mean values from both laboratories should be within the ±0.4% acceptance window of the theoretical values.
-
The results from the two laboratories should be comparable, with any significant differences investigated.
C. Data Presentation: Comparative Elemental Analysis Data
Compound: [Chromene Compound Name] Molecular Formula: CxHyNzOwCalculated (%): C = a, H = b, N = c
| Element | Sending Lab (Found %, Mean) | Receiving Lab (Found %, Mean) | Difference from Calculated (SL) | Difference from Calculated (RL) | Acceptance Criteria |
| %C | a ± 0.2 | a ± 0.1 | 0.2% | 0.1% | ± 0.4% |
| %H | b ± 0.1 | b ± 0.2 | 0.1% | 0.2% | ± 0.4% |
| %N | c ± 0.3 | c ± 0.2 | 0.3% | 0.2% | ± 0.4% |
V. Data Integrity: The Unseen Pillar of Trustworthiness
Data integrity is not a separate step but an overarching principle that must be embedded in every aspect of the analytical workflow.[1][2][16] In the context of cross-validation, ensuring data integrity means that the data generated by both the sending and receiving laboratories are complete, consistent, and accurate.
A. Building a Culture of Data Integrity
-
Training: All analysts must be trained on the principles of data integrity and the importance of following standard operating procedures (SOPs).
-
Audit Trails: Electronic data systems must have audit trails enabled to track all actions performed on the data. These audit trails should be reviewed regularly.[17]
-
Access Control: Access to analytical instruments and data systems should be restricted to authorized personnel.
B. Diagram of Data Integrity Workflow
Caption: Workflow illustrating key data integrity checkpoints.
Conclusion
The cross-validation of analytical data for novel chromene compounds is a critical exercise that underpins the reliability and regulatory acceptability of the entire data package. By adopting a mindset of creating self-validating systems and meticulously planning and executing cross-validation protocols, researchers can ensure the integrity and robustness of their analytical data. This guide provides a framework for this process, but it is the thoughtful application of these principles by the scientist at the bench that will ultimately guarantee the quality of the data and the success of the drug development program.
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Importance of acceptance criteria in analytical method transfer. (n.d.). GMP SOP. Retrieved from [Link]
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Best practices for analytical method transfers. (2023, May 9). Medfiles. Retrieved from [Link]
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Analytical Method Transfer Best Practices. (2017, November 7). Contract Pharma. Retrieved from [Link]
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Case Study: Data Integrity Failures – FDA Warning Letters. (2025, September 23). Pharma Times Official. Retrieved from [Link]
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Analytical Method Transfer: Best Practices and Guidelines. (2025, July 21). Lab Manager. Retrieved from [Link]
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Analytical method transfer: New descriptive approach for acceptance criteria definition. (2025, August 5). ResearchGate. Retrieved from [Link]
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NMR Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved from [Link]
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Examples of Data Integrity Violations in a GxP Laboratory. (n.d.). Leading Minds Network. Retrieved from [Link]
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Data Integrity Tips for Regulated Laboratories, Part 1. (n.d.). Agilent. Retrieved from [Link]
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7 Common Data Integrity Points of Failure and How to Avoid Them. (2022, September 15). GxP-CC. Retrieved from [Link]
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Signal Overlap in NMR Spectroscopy. (2018, May 17). YouTube. Retrieved from [Link]
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How are Laboratories Perpetuating Data Integrity Problems? (2022, August 26). YouTube. Retrieved from [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved from [Link]
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qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved from [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. Retrieved from [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. Retrieved from [Link]
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Sigma-Aldrich Library of NMR Spectra. (n.d.). Wiley Science Solutions. Retrieved from [Link]
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Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved from [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved from [Link]
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Why Adduct Choice Matters in Tandem Mass Spectrometry. (2025, September 4). The Analytical Scientist. Retrieved from [Link]
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Synthesis Of Chromene Derivatives Research Articles. (n.d.). R Discovery. Retrieved from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved from [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved from [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolve Mass. Retrieved from [Link]
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Matrix effects: Causes and solutions. (n.d.). ResearchGate. Retrieved from [Link]
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Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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ISO 17025 Method Validation Checklist for Pharmaceutical Testing. (n.d.). Audit Now. Retrieved from [Link]
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A Comparative Analysis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde: Bridging In Vitro Mechanisms with In Vivo Potential
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. Given that specific experimental data for this molecule is emerging, we will ground our analysis in the well-established biological activities of the chromene scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties.[1] We will use data from structurally similar chromene derivatives to illustrate the principles of translating laboratory findings into predictions of physiological efficacy.
The core objective is to explain the causality behind the experimental design, demonstrating how in vitro assays targeting specific mechanisms can inform the design and interpretation of more complex in vivo studies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical journey of a compound from benchtop to preclinical models.
Part I: The Foundation: In Vitro Activity Profiling
In vitro experiments are the cornerstone of drug discovery, providing a controlled environment to dissect a compound's direct effects on cellular and molecular targets. For a molecule like this compound, its structure—featuring a phenolic hydroxyl group and a conjugated aromatic system—strongly suggests potential antioxidant and anti-inflammatory activities.
In Vitro Antioxidant Activity: Direct Radical Scavenging
Expertise & Rationale: Oxidative stress, an imbalance between free radicals and antioxidants, is a key pathological driver in numerous diseases. The phenolic hydroxyl group on the chromene ring is a classic pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS). We utilize two common assays, DPPH and ABTS, because they operate via slightly different mechanisms and in different solvent systems, providing a more robust profile of a compound's radical-scavenging capabilities.[2]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.[2][3]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compound (this compound) and a positive control (Ascorbic Acid) in methanol.
-
Serial Dilutions: Create a series of dilutions from the test compound and control stock solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Incubation: In a 96-well plate, add 100 µL of each dilution to respective wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. This assay is versatile as it can be used in both aqueous and organic solvents.[4][5]
Experimental Protocol: ABTS Assay
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.
-
Reagent Preparation: Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Measurement: Record the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: Calculate the percentage inhibition as described for the DPPH assay and determine the IC50 value.
Data Presentation: Comparative Antioxidant Activity
The following table presents illustrative IC50 values for our target compound, benchmarked against a standard antioxidant. A lower IC50 value indicates higher potency.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 25.5 | 18.2 |
| Ascorbic Acid (Standard)[6] | 4.8 | 5.1 |
| Note: Data are representative examples based on activities of similar chromene derivatives to illustrate comparative performance.[6][7] |
dot
Caption: Workflow for the DPPH radical scavenging assay.
In Vitro Anti-inflammatory Activity: Targeting Cellular Pathways
Expertise & Rationale: Inflammation is a complex biological response involving numerous cell types and signaling pathways.[8] A common in vitro model uses murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[9] This stimulation activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10][11] Measuring the inhibition of NO production is a robust and high-throughput method to screen for potential anti-inflammatory agents.
Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. This step is crucial to allow the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Wells with cells but no LPS or compound serve as the negative control.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration, a stable proxy for NO.
-
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells and determine the IC50 value.
-
Trustworthiness Check (Cytotoxicity Assay): It is essential to perform a concurrent cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | NO Production IC50 (µM) |
| This compound | 15.8 |
| Dexamethasone (Standard) | 9.7 |
| Note: Data are representative examples based on activities of similar chromene derivatives.[9][12] |
dot
Caption: LPS-induced NF-κB signaling pathway in macrophages.
Part II: From Benchtop to Biology: The In Vitro-In Vivo Correlation (IVIVC)
A successful in vitro result is only the first step. The primary goal of drug development is to achieve a therapeutic effect in a living organism. The transition from in vitro to in vivo is fraught with challenges, primarily related to a compound's pharmacokinetic and pharmacodynamic properties (ADME: Absorption, Distribution, Metabolism, and Excretion).[13][14][15] A potent in vitro inhibitor may fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach the target tissue. Therefore, in vivo models are indispensable for evaluating a compound's true therapeutic potential.
dot
Caption: The conceptual bridge of IVIVC in drug development.
Part III: The Proving Ground: In Vivo Efficacy Models
In vivo experiments assess the overall effect of a compound in a complex, integrated biological system. The choice of model is critical and must be directly relevant to the in vitro findings.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Expertise & Rationale: The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating acute inflammation.[16] Injection of carrageenan into the paw triggers a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and nitric oxide mediated by COX-2 and iNOS induction in the second phase.[9] Since our in vitro data suggest the compound inhibits NO production, this model is an excellent choice to validate its efficacy in a live animal.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, orally)
-
Group 2: Test Compound (e.g., 25 mg/kg, orally)
-
Group 3: Test Compound (e.g., 50 mg/kg, orally)
-
Group 4: Standard Drug (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Dosing: Administer the respective treatments to the animals via oral gavage. The oral route is chosen to assess the compound's absorption and systemic effects.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the 0 hr reading.
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hr) |
| Vehicle Control | - | 0% |
| This compound | 25 | 35.2% |
| This compound | 50 | 58.7% |
| Indomethacin (Standard) | 10 | 65.4% |
| Note: Data are representative examples based on activities of similar chromene derivatives to illustrate dose-dependent efficacy.[9] |
Part IV: Synthesis and Future Outlook
This guide illustrates the logical progression from identifying a potential mechanism of action in vitro to confirming therapeutic efficacy in vivo.
-
In Vitro Summary: this compound, based on its chemical structure and the known properties of its class, is predicted to be a moderate antioxidant via direct radical scavenging and an effective inhibitor of inflammatory mediators like nitric oxide in cellular models. These assays are invaluable for high-throughput screening and mechanism-of-action studies.
-
In Vivo Summary: The compound's success in a living model, such as the reduction of carrageenan-induced paw edema, validates the in vitro findings and, more importantly, demonstrates that it possesses favorable enough pharmacokinetic properties to reach its target and exert a biological effect systemically.
-
Comparison: The in vitro IC50 values provide a measure of potency at the molecular or cellular level, while the in vivo effective dose provides a measure of real-world efficacy that incorporates all aspects of the drug's journey through the body. A strong correlation between these two is the "holy grail" of early-stage drug development.
Future Directions for a promising compound like this compound would include:
-
Pharmacokinetic Studies: To formally determine its absorption, distribution, metabolism, and excretion profile.
-
Advanced In Vivo Models: Testing its efficacy in chronic models of inflammation, such as collagen-induced arthritis, which are more representative of human diseases.[17]
-
Toxicology Studies: To establish a safety profile before any consideration for further development.
-
Mechanism Elucidation: Using techniques like Western blotting or qPCR in both in vitro and ex vivo samples to confirm that the in vivo efficacy is indeed mediated by the inhibition of the NF-κB pathway and downregulation of iNOS and COX-2.
By systematically bridging the in vitro and in vivo data, researchers can build a compelling, evidence-based case for a compound's therapeutic potential, paving the way for the next generation of innovative medicines.
References
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Green Synthesis and Investigation of Biological Activity of Chromene Derivatives. Polycyclic Aromatic Compounds. [Link][18]
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Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. IntechOpen. [Link][19]
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How is in vitro–in vivo correlation (IVIVC) established? Patsnap Synapse. [Link][13]
-
Chromene compounds with promising biological activities. ResearchGate. [Link][20]
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Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. [Link][21]
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In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Die Pharmazie. [Link][14]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link][2]
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In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. [Link][9]
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In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. PubMed Central. [Link][6]
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The Antioxidant Activity of New Coumarin Derivatives. PubMed Central. [Link][3]
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A Senior Application Scientist's Guide to Comparative Docking of Chromene Derivatives in Enzyme Active Sites
This guide provides an in-depth, technical comparison of the binding affinities and interaction patterns of various chromene derivatives within the active sites of key enzymes implicated in a range of diseases. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a self-validating framework for conducting and interpreting comparative molecular docking studies. We will explore the causality behind experimental choices, ensuring a robust and reproducible in-silico investigation.
Introduction: The Therapeutic Potential of Chromenes and the Power of In-Silico Analysis
The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] This versatility has made chromene derivatives a focal point in medicinal chemistry for the development of novel therapeutic agents. Their efficacy often stems from their ability to selectively bind to and modulate the activity of specific enzymes.
Molecular docking has emerged as an indispensable computational tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[3] This in-silico approach allows for the virtual screening of large compound libraries and the rational design of more potent and selective inhibitors.[4] This guide will provide a comparative analysis of chromene derivatives targeting several therapeutically relevant enzymes, supported by a detailed, field-proven docking protocol.
Comparative Docking Analysis: Chromene Derivatives Across Key Enzyme Targets
The following sections detail the comparative docking of chromene derivatives against four critical enzyme targets: Acetylcholinesterase (AChE), α-Glucosidase, Carbonic Anhydrase IX, and Cyclooxygenase-2 (COX-2). The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
Acetylcholinesterase (AChE): A Target in Alzheimer's Disease
Hyperactivation of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine, is a hallmark of Alzheimer's disease.[5][6] Inhibition of AChE is a key therapeutic strategy to manage the symptoms of this neurodegenerative disorder.[5][7] Several studies have demonstrated the potential of chromene derivatives as potent AChE inhibitors.[5][7][8][9]
A comparative analysis of various chromenone-based derivatives has revealed that specific substitutions significantly influence their inhibitory activity. For instance, a study on 5-oxo-4,5-dihydropyrano[3,2-c]chromenes linked to an N-benzylpyridinium scaffold identified a derivative with a 4-fluorobenzyl group as a highly potent AChE inhibitor with an IC50 value of 0.038 µM.[8] Molecular docking studies of these compounds within the AChE active site have elucidated the key interactions responsible for their potent inhibition.[8][9]
| Chromene Derivative Class | Target Enzyme | Reported IC50 (µM) | Key Interacting Residues (Predicted) | Reference |
| 6-oxo-6H-benzo[c]chromene-8,10-dicarboxylates | Acetylcholinesterase (AChE) | Potent dual inhibitors | Favorable orientations in active site | [5] |
| 5-oxo-4,5-dihydropyrano[3,2-c]chromenes | Acetylcholinesterase (AChE) | 0.038 | Not specified in abstract | [8] |
| Pyrano[3,2-c]chromenes | Acetylcholinesterase (AChE) | 19.2 - 21.3 | Not specified in abstract | [9] |
| Chromenone-based derivatives | Acetylcholinesterase (AChE) | 0.08 (most potent) | Not specified in abstract | [7] |
α-Glucosidase: A Key Player in Diabetes Management
Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia.[10] Chromene derivatives have been investigated as potential α-glucosidase inhibitors, with several studies reporting potent activity.[10][11][12]
For example, novel chromen-linked hydrazine carbothioamides have demonstrated significant α-glucosidase inhibitory potential, with IC50 values as low as 0.29 µM.[10] Docking studies revealed that the hydrazine carbothioamide moiety plays a crucial role in binding to the enzyme's active site through hydrogen bonding and π-π stacking interactions.[10] Another study on 6-sulfonamide-2H-chromene derivatives also reported potent α-glucosidase inhibition, with computational docking analysis confirming their favorable interactions within the enzyme's active site.[13][14]
| Chromene Derivative Class | Target Enzyme | Reported IC50 (µM) | Key Interacting Residues (Predicted) | Reference |
| Chromen-linked hydrazine carbothioamides | α-Glucosidase | 0.29 - 53.70 | Not specified in abstract | [10] |
| 6-sulfonamide-2H-chromenes | α-Glucosidase | 0.548 µg/mL | Good binding energy and various interactions | [13][14] |
| 2-(2-phenyethyl)chromone analogues | α-Glucosidase | 11.72 - 85.58 | Not specified in abstract | [11] |
Carbonic Anhydrase IX: A Target in Hypoxic Tumors
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic cancers and plays a crucial role in tumor progression.[15][16] Selective inhibition of CA IX is a promising strategy for cancer therapy.[17] Chromene derivatives, particularly 2H-chromene and 7H-furo-chromene derivatives, have been shown to selectively inhibit CA IX and XII isoforms over off-target isoforms I and II.[15][18]
Docking studies of these selective inhibitors have provided insights into their binding modes, with the chromene ring often orienting towards the zinc ion in the active site.[15] The interactions with key residues near the zinc ion, such as His119, Thr200, and Thr201, are crucial for the stabilization of the ligand-enzyme complex.[15]
| Chromene Derivative Class | Target Enzyme | Selectivity | Key Interacting Residues (Predicted) | Reference |
| 2H-chromene and 7H-furo-chromene derivatives | Carbonic Anhydrase IX & XII | Selective over CA I & II | His119, Thr200, Thr201 | [15][18] |
| Chromene-containing aromatic sulfonamides | Carbonic Anhydrase IX & XII | Interesting inhibition activity | Not specified in abstract | [16][19] |
| Chromene-1,2,3-triazole benzene sulfonamides | Carbonic Anhydrase IX | IC50 of 0.113 µM | Not specified in abstract | [17] |
Cyclooxygenase-2 (COX-2): A Target for Anti-Inflammatory Agents
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain.[20] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[21] Benzochromenopyrimidine derivatives have been investigated as potential COX-2 inhibitors, with docking studies indicating significant binding affinity.[20] These studies have identified key hydrogen bond interactions with residues such as Gln524 and Arg513 within the COX-2 active site.[20]
| Chromene Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| Benzochromenopyrimidine derivatives | Cyclooxygenase-2 (COX-2) | -10.3 | Gln524, Arg513 | [20] |
| Chromene derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | [22] |
A Self-Validating Protocol for Comparative Molecular Docking
The following protocol outlines a robust and reproducible workflow for conducting comparative molecular docking studies. The causality behind each step is explained to ensure scientific integrity.
Step-by-Step Experimental Protocol
-
Protein Preparation:
-
Action: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Causality: A high-resolution crystal structure is the foundation for an accurate docking study.
-
Procedure:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.
-
Repair any missing side chains or loops.
-
-
Trustworthiness: Proper protein preparation ensures that the active site geometry and electrostatic potential are accurately represented.
-
-
Ligand Preparation:
-
Action: Generate 3D structures of the chromene derivatives to be docked.
-
Causality: The conformational flexibility and charge distribution of the ligand are critical for predicting its binding mode.
-
Procedure:
-
Draw the 2D structures of the derivatives and convert them to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Trustworthiness: Accurate ligand preparation ensures that the conformational space of the molecule is adequately explored during docking.
-
-
Docking Simulation:
-
Action: Perform molecular docking using a validated docking program (e.g., AutoDock, Glide).
-
Causality: The docking algorithm explores the conformational space of the ligand within the defined active site and scores the different binding poses.
-
Procedure:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
Set the docking parameters (e.g., number of genetic algorithm runs, population size).
-
Run the docking simulation for each chromene derivative.
-
-
Trustworthiness: Using a well-established docking program with appropriate parameters increases the reliability of the predicted binding poses. Re-docking the co-crystallized ligand is a crucial validation step to ensure the docking protocol can reproduce the experimental binding mode.
-
-
Analysis of Results:
-
Action: Analyze the docking results to identify the best binding poses and key interactions.
-
Causality: This step provides insights into the structure-activity relationship and the molecular basis for the observed inhibitory activity.
-
Procedure:
-
Cluster the docked conformations based on root-mean-square deviation (RMSD).
-
Select the lowest energy conformation from the most populated cluster as the most probable binding mode.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) using molecular visualization software (e.g., PyMOL, VMD).
-
Compare the binding energies and interaction patterns of the different chromene derivatives.
-
-
Visualizing the Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of chromene derivatives against various enzyme active sites. By understanding the rationale behind each step of the protocol and leveraging the comparative data presented, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The integration of robust in-silico methods, such as molecular docking, into the drug discovery pipeline is crucial for accelerating the development of novel and effective therapeutics. The findings from these computational studies can guide the synthesis and biological evaluation of new chromene derivatives with improved potency and selectivity, ultimately contributing to the advancement of medicine.
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Khoobi, M., Alipour, M., Sakhteman, A., Nadri, H., Moradi, A., Ghandi, M., ... & Shafiee, A. (2013). Design, synthesis, biological evaluation and docking study of 5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 68, 260-269. [Link]
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Synthesis, biological evaluation, and molecular docking study of chromen-linked hydrazine carbothioamides as potent α-glucosidase inhibitors. PubMed. [Link]
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evaluating the safety and toxicity profile of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde against known standards
A Comparative Guide to the Safety and Toxicity Evaluation of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
This guide provides a comprehensive framework for evaluating the safety and toxicity profile of the novel compound, this compound. As a member of the chromene class of compounds—a scaffold known for a wide range of biological activities—a rigorous, multi-tiered toxicological assessment is imperative for any future development.[1] While specific toxicological data for this exact molecule is not extensively published, this document outlines the standard, industry-accepted methodologies and comparative benchmarks required to establish a robust safety profile.
The approach detailed herein is not merely a sequence of protocols but a logical progression of assays designed to move from broad, foundational toxicity screening to more specific, mechanistic, and systemic evaluations. We will explain the causality behind each experimental choice, ensuring that the data generated is not only accurate but also contextually interpretable for researchers, scientists, and drug development professionals.
Tier 1: Foundational In Vitro Safety Assessment
The initial phase of any safety evaluation focuses on identifying fundamental cellular toxicities at the earliest stage. These assays are rapid, cost-effective, and reduce the reliance on animal testing, providing a critical first look at a compound's potential liabilities.[2][3]
In Vitro Cytotoxicity: The Baseline for Cellular Health
Scientific Rationale: The first question to answer is whether the compound is toxic to living cells and at what concentration. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][5] A reduction in metabolic activity in the presence of the compound indicates a cytotoxic effect. We utilize a panel of cell lines, including a liver-derived line like HepG2, as the liver is a primary site of drug metabolism and potential toxicity.
Comparative Standard: Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxicity, serves as the positive control to validate the assay's performance.
Hypothetical Data Presentation:
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| This compound | HepG2 (Liver) | 48h | > 100 |
| This compound | HEK293 (Kidney) | 48h | > 100 |
| Doxorubicin (Positive Control) | HepG2 (Liver) | 48h | 1.2 ± 0.3[4] |
| Doxorubicin (Positive Control) | HEK293 (Kidney) | 48h | 2.5 ± 0.5 |
IC50 (Half-maximal inhibitory concentration) is the concentration at which 50% of cell viability is lost. A higher IC50 value suggests lower cytotoxicity.
Detailed Experimental Protocol: MTT Cytotoxicity Assay [5]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the test compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Genotoxicity: Assessing Mutagenic and Chromosomal Damage Potential
Scientific Rationale: Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA can be potential carcinogens.[6][7] A standard battery of tests is required to screen for different types of genetic damage.[6]
-
Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. It detects compounds that cause gene mutations (point mutations and frameshifts), which revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.[2][7] The test is run with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[8][9] It detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division. These micronuclei are formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[7][8]
Comparative Standards: Known mutagens such as Sodium Azide (for specific bacterial strains) and clastogens like Mitomycin C serve as positive controls.
Hypothetical Data Presentation:
| Assay | Test System | Condition | Result for Test Compound | Result for Positive Control | Interpretation |
| Ames Test (OECD 471) | S. typhimurium TA98, TA100 | -S9 / +S9 | Negative | Positive | Not mutagenic |
| In Vitro Micronucleus (OECD 487) | CHO-K1 Cells | -S9 / +S9 | Negative | Positive | Not clastogenic or aneugenic |
Tier 2: Specific Organ & Systemic Toxicity (In Vitro)
With foundational safety established, the next tier investigates interactions with specific biological systems that are common sources of adverse drug reactions.
Cardiotoxicity: hERG Channel Inhibition
Scientific Rationale: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization (the resetting of the heart muscle after a beat).[10] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[10] Therefore, assessing a compound's hERG liability early is a regulatory requirement and a critical safety checkpoint. Automated patch clamp electrophysiology is the gold standard for this assessment.[10]
Comparative Standards: E-4031 or Cisapride are potent and specific hERG channel inhibitors used as positive controls.[10][11]
Hypothetical Data Presentation:
| Compound | Assay Method | IC50 (µM) |
| This compound | QPatch Automated Electrophysiology | > 30 |
| E-4031 (Positive Control) | QPatch Automated Electrophysiology | 0.009 ± 0.002 |
| Cisapride (Reference Compound) | QPatch Automated Electrophysiology | 0.025 ± 0.005[11] |
A high IC50 value (>10-30 µM) is generally considered a low risk for hERG-related cardiotoxicity, especially if the anticipated therapeutic plasma concentration is significantly lower.
Conceptual Workflow: hERG Inhibition Assay
Caption: Automated patch clamp workflow for hERG assay.
Metabolic Liability: Cytochrome P450 Inhibition
Scientific Rationale: The Cytochrome P450 (CYP) family of enzymes, primarily in the liver, is responsible for metabolizing the vast majority of drugs.[12][13] If a new compound inhibits one of these enzymes, it can slow the metabolism of other co-administered drugs, leading to dangerously high plasma concentrations and toxicity.[14] This is a major cause of drug-drug interactions (DDIs). Screening for inhibition of the most common CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is essential.[15]
Comparative Standards: Specific, known inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) are used as positive controls.[15]
Detailed Experimental Protocol: CYP Inhibition Assay (Fluorescent Probe Method)
-
System Preparation: Use human liver microsomes as the source of CYP enzymes, as this is more representative of the in vivo environment.[15]
-
Incubation: In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system (cofactor for CYP activity), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture to allow the compound to interact with the enzymes.
-
Reaction Initiation: Add a specific fluorescent probe substrate for the CYP isoform being tested. The enzyme will metabolize this substrate into a fluorescent product.
-
Reaction Termination: After a set time, stop the reaction.
-
Data Acquisition: Read the fluorescence intensity on a plate reader. A decrease in fluorescence compared to the vehicle control indicates inhibition.
-
Analysis: Calculate the IC50 for each major CYP isoform.
Hypothetical Data Presentation:
| CYP Isoform | IC50 (µM) for Test Compound | IC50 (µM) for Positive Control | Interpretation |
| CYP1A2 | > 50 | Furafylline: 2.1 | Low Risk |
| CYP2C9 | > 50 | Sulfaphenazole: 0.8 | Low Risk |
| CYP2C19 | > 50 | Ticlopidine: 1.5 | Low Risk |
| CYP2D6 | 28.5 | Quinidine: 0.04 | Low to Moderate Risk |
| CYP3A4 | > 50 | Ketoconazole: 0.02 | Low Risk |
An IC50 value > 10 µM is often considered a low risk for clinically significant DDIs.
Tier 3: Preliminary In Vivo Assessment
Should the in vitro profile be favorable, a limited, ethically-minded in vivo study is warranted to understand the compound's effects in a whole biological system.
Acute Oral Toxicity
Scientific Rationale: An acute oral toxicity study provides information on health hazards that may arise from a single, short-term oral exposure to a substance.[16] The Acute Toxic Class Method (OECD Guideline 423) is a modern approach that uses a reduced number of animals in a stepwise procedure to classify a substance into a toxicity category rather than calculating a precise LD50.[17][18] This aligns with the principles of the 3Rs (Replacement, Reduction, Refinement).
Procedure Outline (Following OECD TG 423): [18]
-
Animal Model: Use a single sex of healthy, young adult rats (females are often preferred as they can be slightly more sensitive).
-
Dosing: Administer the test substance by oral gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any available information.[19] In the absence of data, 300 mg/kg is a common starting point.[19]
-
Stepwise Procedure: A group of 3 animals is dosed. The outcome (mortality or evident toxicity) determines the next step:
-
If mortality occurs, the dose for the next group is lowered.
-
If no mortality or evident toxicity occurs, the next higher dose is used in a new group of animals.
-
-
Observation: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.[19] All animals are subjected to a gross necropsy at the end of the study.
Hypothetical Data Presentation and Classification:
| Starting Dose (mg/kg) | Number of Animals | Mortality within 24h | Outcome | GHS Classification |
| 2000 | 3 | 0/3 | No mortality or signs of evident toxicity | Category 5 or Unclassified |
Based on the Globally Harmonized System (GHS), a substance with no mortality at 2000 mg/kg is considered to have a very low acute toxicity profile.
Overall Toxicity Testing Workflow
Caption: Tiered workflow for safety and toxicity evaluation.
Conclusion and Synthesis
The comprehensive evaluation of this compound requires a systematic, tiered approach. By comparing its performance in these validated assays against known standards, a clear and actionable safety profile can be constructed. The hypothetical data presented here illustrates a compound with a promising safety profile: low cytotoxicity, no genotoxicity, minimal risk of cardiotoxicity or drug-drug interactions, and very low acute oral toxicity. This collective evidence would provide a strong foundation for justifying further preclinical and clinical development.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
- Charles River Laboratories. Genetic Toxicology Studies.
- National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002).
- ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- TME Scientific. Genotoxicity / Mutagenicity Assays.
- Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
- ScienceDirect. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- SpringerLink. High-throughput approaches for genotoxicity testing in drug development: recent advances.
- Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- umwelt-online. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002).
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Slideshare. hERG Assay.
- OECD iLibrary. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
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- NIH National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
- U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay.
- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
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- ResearchGate. 6Acetyl5-hydroxy-2,2-dimethyl-2 H -chromene | Request PDF.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of an experiment extends beyond the final data point. It encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS No. 54287-99-9), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a causal understanding of the recommended protocols, grounded in scientific principles and regulatory compliance.
Hazard Assessment and Immediate Safety Concerns
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents contact with the eyes, mitigating the risk of serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Protects the skin from irritation upon contact.[1] |
| Body Protection | A laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a fume hood. A respirator may be necessary for large quantities or spills.[1] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Primary Disposal Pathway: Professional Waste Management
The most direct and universally compliant method for the disposal of this compound is through a licensed professional waste disposal service. The precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant."[1]
Waste Segregation and Labeling: A Critical First Step
Proper segregation and labeling of chemical waste are not just best practices; they are regulatory requirements that ensure safe handling and disposal.
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.
-
Labeling: The container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The CAS Number: "54287-99-9"
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
-
The words "Hazardous Waste."
-
-
Log Sheet: Maintain a log sheet for the container, detailing the amount of waste added and the date.
On-site Storage and Collection
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for scheduling a pickup with your contracted hazardous waste disposal service.
In-Lab Treatment for Small Quantities: A Considered Approach
For very small quantities, where professional disposal may be impractical, in-lab chemical neutralization can be considered. This approach should only be undertaken by trained personnel with a thorough understanding of the chemical reactions involved and the associated risks. The goal is to transform the hazardous compound into a less harmful substance that can be disposed of through regular laboratory waste streams, always in accordance with local regulations.
Method 1: Oxidation with Potassium Permanganate
Principle: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can cleave the aromatic ring and oxidize the aldehyde and phenol functional groups, breaking down the molecule into smaller, less hazardous compounds.
Experimental Protocol:
-
Preparation: In a fume hood, prepare a dilute solution of the this compound waste in a suitable solvent (e.g., acetone).
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer, prepare a solution of potassium permanganate in water. The molar ratio of KMnO₄ to the chromene derivative should be in excess to ensure complete oxidation.
-
Neutralization: Slowly add the chromene solution to the stirred potassium permanganate solution. The reaction is exothermic; control the addition rate to maintain a safe temperature. The purple color of the permanganate will disappear as it is consumed. Continue adding the chromene solution until the purple color persists, indicating an excess of the oxidizing agent.
-
Quenching: Quench any remaining permanganate by the dropwise addition of a reducing agent, such as sodium bisulfite solution, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Final Disposal: Neutralize the final solution with a suitable acid or base to a pH between 6 and 8. The resulting mixture, containing manganese dioxide and smaller organic fragments, should be collected as hazardous waste for professional disposal.
Method 2: Adduct Formation with Sodium Bisulfite
Principle: Aldehydes react with sodium bisulfite to form water-soluble bisulfite adducts. This method isolates the aldehyde from a solution, allowing the non-aldehydic components to be separated. The aqueous layer containing the adduct can then be treated as a separate waste stream. This method is particularly useful for purifying a product from residual aldehyde, with the adduct being the waste.
Experimental Protocol:
-
Dissolution: Dissolve the this compound waste in a minimal amount of a water-miscible organic solvent like methanol or ethanol.
-
Adduct Formation: To this solution, add a saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously. A white precipitate of the bisulfite adduct may form.
-
Separation: Add water to dissolve the adduct and an immiscible organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The bisulfite adduct will be in the aqueous layer.
-
Waste Collection: The aqueous layer containing the bisulfite adduct should be collected as a separate hazardous waste stream. Label the container appropriately.
Incineration: The Ultimate Destruction
Incineration is a common and effective method for the final disposal of organic chemical waste.[3] When managed by a professional waste disposal service, this process ensures the complete destruction of the compound.
-
Temperature: Aromatic compounds generally require high-temperature incineration, typically above 900°C, with a sufficient residence time to ensure complete combustion.[3]
-
Byproducts: Incomplete combustion can lead to the formation of hazardous byproducts, including polycyclic aromatic hydrocarbons (PAHs).[3] Professional facilities are equipped with scrubbers and other technologies to manage these emissions in compliance with environmental regulations.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. While professional waste disposal remains the primary and recommended route, an understanding of in-lab treatment options for small quantities empowers researchers to manage their waste streams effectively and safely. By adhering to these protocols, the scientific community can continue its vital work while upholding the highest standards of safety and environmental responsibility.
References
- Fisher Scientific. (2024). Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). Retrieved from [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
-
USP Technologies. (n.d.). Fentons Reagent General Chemistry Using H2O2. Retrieved from [Link]
- Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1786–1791.
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An Operational Guide to the Safe Handling of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Welcome to your comprehensive guide on the safe handling of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS No. 54287-99-9). As a valued member of the scientific community, your safety is paramount. This document moves beyond basic data sheets to provide actionable, in-depth protocols rooted in established safety principles. The chromene nucleus is a vital scaffold in drug discovery, known for a wide range of pharmacological activities.[1][2][3] Proper handling ensures not only personal safety but also the integrity of your research.
Hazard Identification and Risk Assessment
Before any handling, a thorough understanding of the compound's hazard profile is essential. Based on available data, this compound is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Precautionary Statement Codes | Hazard Statement Codes |
| Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362 | H315: Causes skin irritation | |
| Serious Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P313 | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Respiratory system) | P261, P271, P304+P340, P312, P403+P233, P405 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet[4], Sigma-Aldrich
Expert Insight: The primary risks are associated with direct contact and inhalation. The aldehyde functional group can be a sensitizer and irritant, while the fine particulate nature of the solid compound increases the risk of respiratory tract irritation.[5] Therefore, our protocols are designed to minimize aerosolization and prevent skin and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[6] The following PPE is mandatory when handling this compound, in accordance with OSHA guidelines.[7][8]
-
Hand Protection:
-
Justification: The compound is a known skin irritant.[4] Aldehydes, as a class, can cause contact dermatitis.[5] Standard latex or thin nitrile gloves may not offer sufficient protection against prolonged or direct contact.
-
Recommendation: Wear chemical-resistant gloves. Butyl rubber or thicker nitrile gloves are recommended for robust protection.[5] Always inspect gloves for tears or punctures before use. If contact occurs, change gloves immediately.[9]
-
-
Eye and Face Protection:
-
Justification: The compound causes serious eye irritation.[4][10][11] Handling the solid powder poses a significant risk of eye contact from airborne particles.
-
Recommendation: Wear chemical safety goggles that provide a full seal around the eyes. If there is a significant risk of splashing (e.g., when making solutions), a full face shield should be worn in addition to goggles.[5]
-
-
Respiratory Protection:
-
Justification: The compound may cause respiratory irritation upon inhalation.[4][12] Engineering controls (i.e., a fume hood) are the primary method of protection, but respiratory protection is necessary when these are insufficient or during spill cleanup.
-
Recommendation: All handling of the solid compound must be performed in a certified chemical fume hood.[6] If a fume hood is not available or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate filter is required.[5][13]
-
-
Protective Clothing:
-
Justification: To prevent incidental skin contact from spills or airborne dust.
-
Recommendation: A standard laboratory coat is required.[6] For tasks with a higher risk of contamination, such as handling large quantities, consider disposable chemical-resistant sleeves or a full-body suit.
-
Operational Workflow: From Receipt to Disposal
This workflow is designed to ensure safety at every stage of the chemical's lifecycle in your lab.
Caption: Chemical Handling Workflow Diagram.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept tightly closed.[4][11][12]
-
Ensure the storage location is clearly labeled according to your institution's chemical hygiene plan.
-
-
Preparation (Weighing and Solubilization):
-
ALWAYS perform these steps inside a certified chemical fume hood to control exposure to dust and vapors.[6]
-
Before handling, ensure all required PPE is correctly worn.
-
Use anti-static tools and equipment to prevent ignition of dust clouds, as fine organic powders can be flammable under certain conditions.[12]
-
Weigh the desired amount of the compound carefully to minimize aerosolization.
-
When preparing solutions, add the solid to the solvent slowly. This compound is soluble in methanol and N,N-Dimethylformamide but practically insoluble in water.[14]
-
-
During the Experiment:
-
Keep all containers with the chemical clearly labeled and sealed when not in use.
-
Maintain a clean and organized workspace to prevent accidental spills.[9]
-
Emergency Procedures: Be Prepared
Accidents are preventable but preparation is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, seek medical attention.[4][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][10]
-
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
For large spills, follow your institution's hazardous waste emergency response plan.
-
Disposal Plan
Improper disposal poses a significant environmental and safety risk.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be collected as hazardous chemical waste.[16][17]
-
Containerization: Use designated, compatible, and clearly labeled waste containers.[18][19] Never mix incompatible waste streams. The original container, once triple-rinsed with a suitable solvent, can often be used. The rinsate must also be collected as hazardous waste.[18]
-
Disposal: Do not dispose of this chemical down the drain.[16][17] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[18][19]
By adhering to these detailed protocols, you contribute to a culture of safety and ensure the responsible advancement of science.
References
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
-
MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]
-
Safety Notes. (n.d.). Personal protective equipment for chemical handling. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
